(2-Amino-4,5-difluorophenyl)boronic acid
Description
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Properties
IUPAC Name |
(2-amino-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTCINIFZJCMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1N)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660501 | |
| Record name | (2-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-14-7 | |
| Record name | B-(2-Amino-4,5-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to (2-Amino-4,5-difluorophenyl)boronic acid
This compound is a specialized organoboron compound that has garnered significant interest among researchers in drug development and organic synthesis. Its unique structure, featuring a difluorinated phenyl ring coupled with an amino group and a reactive boronic acid moiety, makes it a valuable synthon for introducing fluorinated pharmacophores into complex molecules. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]
This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and application in advanced organic reactions. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their work. The inherent challenge with many ortho-substituted and polyfluorinated phenylboronic acids is their propensity to undergo protodeboronation, a decomposition pathway that cleaves the C-B bond.[3][4] The methodologies discussed are therefore grounded in principles that mitigate this instability, ensuring efficient and reliable outcomes.
Compound Profile and Physicochemical Properties
The foundational identity of any chemical reagent begins with its CAS (Chemical Abstracts Service) number, which for this compound is 1072952-14-7 .[5][6] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1072952-14-7 | [5][6] |
| Molecular Formula | C₆H₆BF₂NO₂ | [5][6] |
| Molecular Weight | 172.93 g/mol | [6] |
| Predicted Boiling Point | 352.8 ± 52.0 °C | [6] |
| Predicted Density | 1.43 ± 0.1 g/cm³ | [6] |
| Synonyms | Boronic acid, B-(2-amino-4,5-difluorophenyl)- | [6] |
Chemical Structure
The molecular architecture is central to the reagent's reactivity. The ortho-amino group and the fluorine atoms at the 4 and 5 positions create a unique electronic environment that influences the reactivity of the boronic acid.
Caption: Structure of this compound.
Synthesis Pathway: A Methodological Approach
While multiple routes to substituted arylboronic acids exist, a common and effective strategy involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.[7] This method is adaptable for the synthesis of this compound, likely starting from a suitably protected aniline precursor such as 1,2-difluoro-4,5-dibromoaniline. The amino group requires protection to prevent interference with the organolithium intermediate.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example adapted from established procedures for analogous compounds.[7][8]
-
Amine Protection: To a solution of 1,2-difluoro-4,5-dibromoaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv). Stir at room temperature until TLC or LC-MS analysis confirms complete conversion to the Boc-protected intermediate.
-
Reaction Setup: Flame-dry a separate reaction flask under a high vacuum and backfill with inert gas (Nitrogen or Argon). Add the protected intermediate and dissolve in anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. Causality: This step selectively replaces one of the bromine atoms with lithium, forming a highly nucleophilic organolithium species. The low temperature is critical to prevent side reactions.
-
Borylation: To the organolithium solution, add trimethyl borate (1.2 equiv) dropwise, again ensuring the temperature remains at -78 °C. Causality: The nucleophilic carbon attacks the electrophilic boron atom of the borate ester.
-
Quenching and Hydrolysis: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of 2 M aqueous HCl. This step hydrolyzes the borate ester to the boronic acid and simultaneously removes the Boc protecting group.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The product may be partitioned into the aqueous layer or remain in the organic phase depending on the pH. Adjust pH as needed to facilitate extraction. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography or recrystallization to yield the final this compound.
Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction forges a C-C bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate, providing a direct route to complex biaryl structures that are prevalent in pharmaceuticals.[9][10]
Challenges and Solutions
Polyfluorinated arylboronic acids are known to be unstable under the basic conditions typically required for Suzuki coupling, leading to competitive protodeboronation.[3][4][11] To overcome this, specialized protocols have been developed that feature:
-
Highly Active Catalysts: Modern palladium precatalysts (e.g., those based on biarylphosphine ligands like XPhos) can generate the active Pd(0) species rapidly at low temperatures.[4][11]
-
Optimized Conditions: Using milder bases (e.g., K₃PO₄) and shorter reaction times at room temperature or slightly elevated temperatures (40 °C) can significantly outpace the rate of decomposition.[4][11]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Protocol
This protocol is adapted from methods developed for fast coupling of unstable boronic acids.[3][4][11]
-
Reagent Preparation: To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent and Base Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane).[1] Add a degassed aqueous solution of potassium phosphate (K₃PO₄, ~2.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature (or 40 °C) for the specified time (typically 30 minutes to 4 hours). Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.[1]
Significance in Drug Discovery
The incorporation of boronic acids into drug candidates has become a validated strategy in medicinal chemistry, highlighted by the FDA approval of drugs like the proteasome inhibitor Bortezomib (Velcade®).[12][13][14] The boron atom's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[14][15] This unique binding mechanism can lead to potent and specific inhibition.
The 2-amino-4,5-difluoro substitution pattern of the title compound is particularly valuable. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and increase cell membrane permeability.[1][9] This combination of a reactive boronic acid warhead and a functionally optimized aromatic ring makes this compound a high-value building block for discovering next-generation therapeutics in oncology, infectious diseases, and inflammation.[15][16]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,5-difluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 6. 2-AMINO-4,5-DIFLUOROPHENYLBORONIC ACID | 1072952-14-7 [amp.chemicalbook.com]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 15. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
(2-Amino-4,5-difluorophenyl)boronic acid molecular weight
An In-depth Technical Guide to (2-Amino-4,5-difluorophenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a specialized organoboron compound that has emerged as a valuable building block for researchers in medicinal chemistry and organic synthesis. Its unique trifunctional structure—featuring a reactive boronic acid group, an amino moiety for further derivatization, and two fluorine atoms on the phenyl ring—makes it a highly sought-after reagent. The strategic placement of fluorine atoms is known to enhance critical pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a detailed methodology for its synthesis, and a thorough exploration of its applications, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[3][4] The narrative emphasizes the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.
Part 1: Physicochemical Properties and Structural Analysis
The utility of this compound in synthetic chemistry is directly linked to its distinct structural and electronic characteristics. The interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing fluorine atoms (-F) on the aromatic ring significantly influences the reactivity of the boronic acid moiety (-B(OH)₂).
Key Properties Summary
| Property | Value | Source(s) |
| Molecular Weight | 172.93 g/mol | [5][6] |
| Molecular Formula | C₆H₆BF₂NO₂ | [5][6][7] |
| CAS Number | 1072952-14-7 | [5][7] |
| Appearance | Off-white to light beige powder (typical for similar compounds) | [8][9] |
| Predicted Boiling Point | 352.8 ± 52.0 °C | [5] |
| Predicted Density | 1.43 ± 0.1 g/cm³ | [5] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [5] |
Structural Causality:
The aminophenylboronic acid scaffold is functionalized with two vicinal fluorine atoms at the 4- and 5-positions. This substitution pattern is critical:
-
Electronic Effects: The fluorine atoms exert a strong inductive electron-withdrawing effect, which can modulate the reactivity of the boronic acid and the aromatic ring in cross-coupling reactions.
-
Lipophilicity and Bioavailability: The incorporation of fluorine is a well-established strategy in medicinal chemistry to increase the lipophilicity of a molecule, potentially improving its membrane permeability and overall pharmacokinetic profile.[1]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring less susceptible to metabolic oxidation at those positions, a common pathway for drug degradation.
-
Amino Group Functionality: The ortho-amino group serves as a valuable synthetic handle. It can be used for subsequent chemical modifications to build more complex molecular architectures. Furthermore, its presence can influence the regioselectivity of reactions and provide a potential hydrogen bond donor for molecular recognition at a biological target.
Part 2: Synthesis and Purification
The synthesis of substituted phenylboronic acids typically involves the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from a corresponding aryl halide.[10] The following protocol describes a robust, multi-step synthesis of this compound from a commercially available starting material.
Synthetic Workflow Diagram
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous fluorinated phenylboronic acids.[10][11] All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-4,5-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.
-
Transfer the freshly prepared Grignard reagent to the cold trimethyl borate solution via cannula, ensuring the internal temperature remains below -60 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation of Intermediate:
-
Cool the reaction mixture to 0 °C and slowly quench by adding 1M aqueous HCl until the solution is acidic (pH ~2).
-
Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (4,5-Difluoro-2-nitrophenyl)boronic acid.
-
-
Nitro Group Reduction:
-
Dissolve the crude intermediate in ethanol or methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) while stirring vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude final product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) or by silica gel column chromatography to yield the final product with >95% purity.
-
Part 3: Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl motifs, which are prevalent in a vast number of marketed drugs.[2][3][12] The boronic acid functional group is central to the success of organoboron compounds in drug discovery, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, containing this moiety.[13][14][15][16]
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling this compound with a representative aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for different substrates.
Justification of Reagent Choices:
-
Catalyst/Ligand: A highly active palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos) are often chosen. This combination promotes efficient oxidative addition and reductive elimination, which can be crucial for challenging substrates and helps to minimize side reactions like protodeboronation—a common issue with arylboronic acids under basic conditions.[2][17]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in many Suzuki couplings without being overly harsh, which could degrade sensitive functional groups or accelerate protodeboronation.[17]
-
Solvent: A mixed solvent system like THF/water facilitates the dissolution of both the organic substrates and the inorganic base, promoting an efficient reaction.[2]
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), and potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., THF and water in a 4:1 ratio) via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to a specified temperature (e.g., 60-80 °C), depending on the reactivity of the aryl halide.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
-
Part 4: Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Safety: Phenylboronic acids are generally considered irritants. Avoid contact with skin and eyes, and prevent inhalation of dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
-
Handling: Due to the potential for dehydration to form boroxine anhydrides, it is best to handle the compound under an inert atmosphere where possible, especially for long-term storage or for use in moisture-sensitive reactions.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C under an inert atmosphere to maintain its integrity and reactivity.[5]
Conclusion
This compound is a potent and versatile chemical tool for the synthesis of complex organic molecules. Its trifunctional nature provides a strategic advantage for constructing novel molecular scaffolds, particularly in the field of drug discovery. The fluorine substituents offer a proven method for enhancing pharmacokinetic properties, while the amino group provides a site for further elaboration. A thorough understanding of its properties, synthesis, and reactivity in key transformations like the Suzuki-Miyaura coupling enables researchers to effectively leverage this building block in the rational design and development of next-generation pharmaceuticals and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-AMINO-4,5-DIFLUOROPHENYLBORONIC ACID | 1072952-14-7 [amp.chemicalbook.com]
- 6. 2-amino-4,5-difluorophenylboronic acid,(CAS# 1072952-14-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. 2-Amino-4,5-difluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 8. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]
- 9. 2,4-Difluorophenylboronic acid CAS#: 144025-03-6 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of (2-Amino-4,5-difluorophenyl)boronic acid
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[1] The presence of the amino group provides a versatile handle for further functionalization, making this reagent particularly useful in the construction of diverse molecular libraries for drug screening. Boronic acids, in general, are crucial in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Their unique electronic properties make them indispensable tools for researchers and scientists in the pharmaceutical industry.[3][4][5][6]
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemistry.
Synthetic Strategy: A Multi-step Approach from a Readily Available Precursor
The synthesis of this compound is most effectively achieved through a multi-step pathway starting from a commercially available halogenated aniline. The general approach involves the protection of the reactive amino group, followed by a halogen-metal exchange to form an organometallic intermediate. This intermediate is then reacted with a borate ester, and a final acidic workup and deprotection yields the target boronic acid. This method offers a robust and scalable route to the desired product. A similar strategy has been successfully employed for the synthesis of analogous compounds like 4-amino-3-fluorophenylboronic acid.[7]
Visualizing the Synthesis Workflow
Caption: A multi-step synthetic workflow for this compound.
Part 1: Experimental Protocol - A Step-by-Step Guide
This protocol details a reliable method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmosphere techniques are crucial for the success of the organometallic steps.[7][8]
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example |
| 3,4-Difluoroaniline | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99.5% | Sigma-Aldrich |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Sigma-Aldrich |
| Triisopropyl borate | ≥98% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% (concentrated) | Fisher Scientific |
| Diethyl ether | ACS grade | Fisher Scientific |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Magnesium sulfate (anhydrous) | ACS grade | Fisher Scientific |
Step 1: Protection of the Amino Group
The initial step involves the protection of the amino group of 3,4-difluoroaniline to prevent it from reacting with the organolithium reagent in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of introduction and subsequent removal under acidic conditions.
Procedure:
-
To a solution of 3,4-difluoroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product, tert-butyl (3,4-difluorophenyl)carbamate, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or used directly in the next step if sufficiently pure.
Step 2: Directed ortho-Metalation and Borylation
This is the core step where the boronic acid functionality is introduced. The Boc-protected amino group acts as a directed metalating group, guiding the deprotonation to the ortho position (C2) with a strong base like sec-butyllithium in the presence of TMEDA. The resulting aryllithium species is then quenched with an electrophilic boron source, such as triisopropyl borate.
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the Boc-protected aniline (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi) (2.2 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
In a separate flame-dried flask, cool a solution of triisopropyl borate (3.0 eq) in anhydrous THF to -78 °C.
-
Transfer the aryllithium solution to the cold borate solution via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
The final step involves the hydrolysis of the boronate ester and the removal of the Boc protecting group to yield the desired this compound. This is typically achieved by treatment with an aqueous acid.
Procedure:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Separate the aqueous layer and extract it with diethyl ether (3 x 50 mL).
-
The desired product may be in either the aqueous or organic layer, or distributed between them. It is advisable to process both layers.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The aqueous layer can be neutralized and extracted again to recover any product.
Purification
The crude this compound can be purified by recrystallization. A mixture of ethyl acetate and hexanes is often a suitable solvent system.[2] Alternatively, column chromatography on silica gel can be employed for more challenging purifications.[2] Some boronic acids can also be purified by forming a crystalline adduct with diethanolamine, which can then be cleaved to regenerate the pure boronic acid.[9]
Part 2: Characterization and Quality Control
Robust analytical techniques are essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the final product.[10]
-
¹H NMR: Expect signals in the aromatic region (around 6.5-7.5 ppm) with splitting patterns influenced by both H-H and H-F couplings. A broad singlet for the B(OH)₂ protons will also be present, with its chemical shift being dependent on concentration and solvent. The amino protons will appear as a broad singlet.[10]
-
¹³C NMR: Aromatic carbons will appear between 100-165 ppm. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The carbon attached to the boron atom may show a broad signal.[10]
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[10]
-
¹¹B NMR: A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.[10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this analysis.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for assessing the purity of the final product and for identifying any potential impurities, such as unreacted starting materials or byproducts.[1]
Safety and Handling Considerations
-
Organolithium Reagents: sec-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Flammable Solvents: THF and diethyl ether are highly flammable and should be used in a well-ventilated area away from ignition sources.
-
Corrosive Reagents: Concentrated hydrochloric acid is corrosive and should be handled with appropriate gloves and eye protection.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each step, from the choice of protecting group to the specific reaction conditions for metalation and borylation, researchers can confidently and safely produce this valuable building block for applications in drug discovery and development. The successful synthesis and purification of this compound will enable the creation of novel molecules with potentially enhanced therapeutic properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to (2-Amino-4,5-difluorophenyl)boronic acid
Introduction
(2-Amino-4,5-difluorophenyl)boronic acid is a specialized organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—possessing a nucleophilic amino group, a reactive boronic acid moiety, and electron-withdrawing fluorine atoms on the phenyl ring—makes it a highly versatile reagent. This guide provides a comprehensive overview of its physicochemical properties, reactivity, applications, and handling protocols, tailored for researchers and professionals in drug discovery and chemical development. The strategic placement of the fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component for designing novel bioactive molecules.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a reagent are critical for its effective use in synthesis. The properties of this compound are summarized below, providing the foundational data needed for reaction design and execution.
Molecular Structure
The structure of this compound features a benzene ring substituted with a boronic acid group [-B(OH)₂], an amino group (-NH₂), and two fluorine atoms at positions 4 and 5. The ortho-amino group can influence the reactivity of the boronic acid through intramolecular interactions and electronic effects.
Caption: Chemical structure of this compound.
Core Physicochemical Data
The key properties are consolidated in the table below for quick reference. These values are essential for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 1072952-14-7 | [1] |
| Molecular Formula | C₆H₆BF₂NO₂ | [1][2] |
| Molecular Weight | 172.93 g/mol | [1][2] |
| Appearance | Data not available; related compounds are typically off-white to beige solids. | |
| Melting Point | Data not specifically available; related difluorophenyl boronic acids have melting points ranging from 244-250 °C.[3][4][5] | |
| Boiling Point | ~352.8 °C (Predicted) | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, methanol, and THF.[4] | |
| Storage | Keep refrigerated in a tightly closed container in a dry, well-ventilated place.[6][7] |
Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling
This compound is predominantly used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds.[3][4][8] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals.[8][9]
Electronic Effects on Reactivity
The electronic nature of the substituents on the phenyl ring critically governs the efficiency of the Suzuki-Miyaura coupling.
-
Fluorine Atoms (-F): As highly electronegative atoms, the two fluorine substituents act as electron-withdrawing groups via the inductive effect. This increases the electrophilicity of the boronic acid's ipso-carbon, which can facilitate the transmetalation step of the catalytic cycle.
-
Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance. This effect increases electron density on the aromatic ring, potentially slowing the transmetalation step. Furthermore, the lone pair on the nitrogen can coordinate to the palladium catalyst, which may inhibit catalytic activity if not properly managed through ligand choice and reaction conditions.[10]
A significant challenge when using fluorinated aryl boronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under the basic conditions required for the coupling.[8] The choice of base, catalyst, and ligand is therefore crucial to minimize this competing pathway.[8][11]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing reactions. The cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a typical cross-coupling reaction.
Objective: To couple this compound with a generic aryl bromide (Ar-Br).
Reagents and Equipment
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure
The workflow ensures an inert atmosphere to protect the catalyst and reagents from degradation.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), base (2.0 eq.), and palladium catalyst (0.05 eq.). The use of a slight excess of the boronic acid helps to drive the reaction to completion and compensate for any potential protodeboronation.[8]
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill it with an inert gas (argon or nitrogen) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for 16-24 hours.[8]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired biaryl product.[8]
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound and related compounds are irritants.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][12]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][12] Avoid contact with skin, eyes, and clothing.[6]
-
First Aid:
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][14] The recommended storage condition is often refrigerated.[7]
Conclusion
This compound is a valuable and versatile reagent in synthetic chemistry. Its distinct physicochemical properties, governed by its amino and difluoro substituents, provide a unique reactivity profile that is highly sought after in the synthesis of complex molecules for drug discovery and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its successful application in the laboratory.
References
- 1. 2-Amino-4,5-difluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 2. 2-AMINO-4,5-DIFLUOROPHENYLBORONIC ACID | 1072952-14-7 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]
- 5. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Navigating the Safety Profile of (2-Amino-4,5-difluorophenyl)boronic acid: A Technical Guide for Researchers
An In-depth Analysis for Laboratory and Drug Development Professionals
As a novel building block in medicinal chemistry and materials science, (2-Amino-4,5-difluorophenyl)boronic acid presents a unique combination of functionalities. Its utility in creating complex molecular architectures necessitates a thorough understanding of its safety and handling characteristics. This technical guide synthesizes available safety data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core safety principles, handling protocols, and emergency procedures associated with this compound. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Section 1: Chemical Identity and Hazard Classification
A foundational aspect of laboratory safety is the unambiguous identification of a chemical and its inherent hazards.
Table 1: Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (2-amino-4,5-difluoro-phenyl)boronic acid; [2-azanyl-4,5-bis(fluoranyl)phenyl]boronic acid[1] |
| CAS Number | 819843-67-5 |
| Molecular Formula | C₆H₆BF₂NO₂[1] |
| Molecular Weight | 172.93 g/mol |
Based on data from analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows. It is crucial to treat the compound as having these hazards until a specific SDS becomes available.
Anticipated GHS Hazard Classification:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]
The following diagram illustrates the logical flow of hazard identification and subsequent safety measures.
Caption: GHS Hazard classification flow.
Section 2: Exposure Controls and Personal Protection
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling of this chemical. Engineering controls are the first line of defense, supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate dusts or aerosols.[3]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE): The selection of PPE is dictated by the potential routes of exposure—dermal, ocular, and inhalation.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] | Prevents eye contact with dust particles, which can cause serious irritation.[2][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure.[3] | Avoids direct skin contact, which can lead to irritation.[2] |
| Respiratory | For operations where dust generation is likely and ventilation is inadequate, a NIOSH/MSHA-approved respirator is recommended. | Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation. |
Section 3: Safe Handling, Storage, and Disposal
The stability and integrity of boronic acids are highly dependent on proper handling and storage conditions.
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area for handling the compound.
-
Dispensing: As a solid powder, minimize dust generation during weighing and transfer.[4] Use techniques such as weighing on a non-static surface or in a glove box.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[4] Do not eat, drink, or smoke in the laboratory.
-
Clothing: Remove any contaminated clothing and wash it before reuse.[2]
Storage Protocol:
-
Container: Store in a tightly closed container to prevent moisture absorption and contamination.[4]
-
Environment: Keep in a dry, cool, and well-ventilated place.[3][4] Many suppliers recommend refrigeration to maintain long-term quality.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[2]
Disposal Protocol:
-
Dispose of waste material and empty containers in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[2][4]
The following workflow illustrates the lifecycle of the chemical within a laboratory setting, emphasizing safety at each stage.
Caption: Safe laboratory workflow for chemical handling.
Section 4: First Aid and Emergency Procedures
Rapid and appropriate response to an exposure is critical to minimizing harm.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes (at least 15 minutes). Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[2] |
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Avoid dust formation.[4]
-
Cleanup: Sweep up the material and place it into a suitable, labeled disposal container.[4] Do not let the product enter drains.
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazards from Combustion: Thermal decomposition may produce hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, and oxides of boron.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
References
Harnessing Electron Deficiency: A Guide to the Lewis Acidity of Fluorinated Phenylboronic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine substituents onto a phenylboronic acid scaffold provides a powerful and predictable strategy for modulating the Lewis acidity of the boron center. This guide offers a comprehensive exploration of this effect, moving from fundamental electronic principles to quantitative experimental and computational assessment methodologies. We will delve into the causal relationships between fluorine substitution patterns and resulting acidity, provide field-proven protocols for its measurement, and discuss the implications for applications ranging from catalysis to physiological sensing. This document is intended for researchers and drug development professionals seeking to leverage the unique properties of these versatile compounds.
The Boron Center: An Tunable Electrophile
Phenylboronic acids, characterized by a vacant p-orbital on the boron atom, are archetypal Lewis acids.[1][2] This inherent electrophilicity governs their reactivity and is central to their widespread applications, from Suzuki-Miyaura cross-coupling reactions to their use as covalent enzyme inhibitors and carbohydrate sensors.[3][4][5] The Lewis acidity arises from the boron's propensity to accept a pair of electrons from a Lewis base, leading to a change in hybridization from trigonal planar (sp²) to tetrahedral (sp³).
The ability to rationally tune this acidity is paramount for designing molecules with specific functions. A more Lewis acidic boron center will form stronger interactions with Lewis bases, a critical factor in anion recognition, catalysis, and binding to biological targets.[5][6]
The Role of Fluorine: Inductive Power and Positional Effects
Fluorine's potent electron-withdrawing ability, a consequence of its high electronegativity, is the primary tool for enhancing the Lewis acidity of phenylboronic acids.[5][7] When substituted onto the phenyl ring, fluorine atoms pull electron density away from the boron center through the sigma bond framework (the inductive effect), making it more electron-deficient and thus a stronger Lewis acid.
However, the position of the fluorine substituent is critical due to a secondary, opposing resonance effect.[5][7]
-
Ortho & Meta Positions: In these positions, the inductive effect dominates, leading to a significant increase in acidity. An ortho-fluoro group can also potentially form an intramolecular hydrogen bond, further influencing the compound's properties.[7]
-
Para Position: At the para position, the electron-withdrawing inductive effect is partially counteracted by an electron-donating resonance effect, where a lone pair from the fluorine can be donated into the aromatic π-system.[5][7] This results in a less pronounced increase in acidity compared to ortho or meta substitution.
Introducing multiple fluorine atoms generally amplifies the increase in acidity, as the inductive effects are additive.[7] This allows for fine-tuning of the electronic properties across a broad range. The trifluoromethyl (CF₃) group is a particularly powerful substituent, as it exerts a strong inductive effect with no opposing resonance donation, significantly increasing Lewis acidity regardless of its position.[7]
Quantifying Lewis Acidity: From Brønsted Acidity to Direct Measurement
Assessing the Lewis acidity of these compounds can be approached through several complementary methods. While direct measurement of Lewis acidity provides the most accurate picture, the Brønsted acidity (pKa) is a widely used and accessible proxy.
pKa as a Descriptor of Lewis Acidity
For boronic acids, the pKa value reflects the equilibrium of the boron center with a Lewis base (hydroxide in water), not the loss of a proton from a B-OH group. The reaction is more accurately described as the formation of a tetrahedral boronate anion, B(OH)₃⁻.
R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺
A lower pKa value indicates that this equilibrium favors the formation of the stable tetrahedral boronate anion, which implies a more electrophilic, and therefore more Lewis acidic, boron center.[7] Fluorination consistently lowers the pKa of phenylboronic acids, with the magnitude of the decrease dependent on the number and position of the fluorine substituents.[5][7]
Below is a diagram illustrating the equilibrium that defines the pKa of a phenylboronic acid.
Table 1: Acidity Constants (pKa) of Selected Fluorinated Phenylboronic Acids
| Compound | pKa Value |
| Phenylboronic Acid | 8.86[7] |
| 4-Fluorophenylboronic Acid | 8.77[7] |
| 3-Fluorophenylboronic Acid | 8.35 |
| 2-Fluorophenylboronic Acid | 8.70 |
| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 7.20[8] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[7] |
| (Note: pKa values can vary slightly depending on the determination method and conditions.[9]) |
The data clearly show that increasing fluorination leads to lower pKa values, with the 2,3,4,6-tetrafluorophenylboronic acid being significantly more acidic than the parent phenylboronic acid.[7] This trend is crucial for applications like glucose sensing, where a pKa near physiological pH (~7.4) is required for efficient binding.[8][10]
Direct Quantification: The Gutmann-Beckett Method
To move beyond pKa as a proxy, the Gutmann-Beckett method offers a direct and convenient experimental procedure for assessing Lewis acidity.[2] This technique utilizes triethylphosphine oxide (Et₃PO, TEPO) as a Lewis base probe molecule.
The core principle is that the ³¹P NMR chemical shift of Et₃PO is highly sensitive to its electronic environment. When Et₃PO interacts with a Lewis acid, its oxygen atom donates electron density to the acid. This donation deshields the adjacent phosphorus nucleus, causing a downfield shift in its ³¹P NMR resonance.[2] The magnitude of this shift (Δδ) relative to a non-coordinating solvent like hexane is used to calculate an Acceptor Number (AN) , a quantitative measure of Lewis acidity.[2]
AN = 2.21 × (δ_sample - δ_hexane)
Where δ_hexane is typically 41.0 ppm.[2] A higher AN value corresponds to greater Lewis acidity. This method has been successfully applied to a wide range of Lewis acids, including various boranes.[2][11]
Computational Approach: Fluoride Ion Affinity (FIA)
A powerful theoretical tool for quantifying Lewis acidity is the calculation of Fluoride Ion Affinity (FIA).[12][13] FIA is defined as the negative of the gas-phase enthalpy change (–ΔH) for the reaction of a Lewis acid with a fluoride ion.[12]
Lewis Acid (g) + F⁻ (g) → [Lewis Acid-F]⁻ (g)
A larger, more positive FIA value indicates a stronger Lewis acid.[12] While FIA is a purely computational metric, it provides a "gold standard" for intrinsic Lewis acidity, free from solvent effects.[3][4] This allows for direct comparison of the electronic properties of different boronic acids and serves as a valuable tool in the rational design of new catalysts and receptors.[13][14]
Experimental Protocols & Workflows
A self-validating system requires robust and reproducible experimental design. The following sections detail standardized protocols for determining the Lewis acidity of fluorinated phenylboronic acids.
Protocol: pKa Determination by Spectrophotometric Titration
This method leverages the change in UV absorbance of the phenylboronic acid as it transitions from the neutral trigonal form to the anionic tetrahedral boronate.
-
Stock Solution Preparation: Prepare a ~1 mM stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., DMSO). Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5 to 10).
-
Sample Preparation: For each pH point, add a small, precise aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. The final concentration should be in the range of 50-100 µM. Ensure the percentage of organic solvent is low (<1%) to minimize its effect on the pH.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 220-350 nm) for each sample at a constant temperature (25 °C).
-
Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Calculation: Fit the resulting data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the inflection point, which corresponds to the pKa.
Protocol: Lewis Acidity by the Gutmann-Beckett Method
This workflow provides a direct measure of the Acceptor Number (AN).
-
Reagent Preparation: Prepare a stock solution of the probe molecule, triethylphosphine oxide (Et₃PO), in a weakly coordinating, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆). Prepare a separate solution of the fluorinated phenylboronic acid in the same solvent. All glassware must be rigorously dried.
-
Reference Spectrum: Record a ³¹P{¹H} NMR spectrum of the Et₃PO solution. The chemical shift (δ) serves as the reference value.
-
Sample Preparation: In a dry NMR tube under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of the fluorinated phenylboronic acid and Et₃PO.
-
NMR Analysis: Acquire a ³¹P{¹H} NMR spectrum of the mixture. The formation of the Lewis acid-base adduct is typically a fast equilibrium on the NMR timescale, resulting in a single, shifted peak.[15]
-
AN Calculation: Record the new chemical shift (δ_sample). Calculate the change in chemical shift (Δδ = δ_sample - δ_reference) and use the formula AN = 2.21 × (Δδ) to determine the Acceptor Number.
The following diagram illustrates the experimental workflow for the Gutmann-Beckett method.
Conclusion and Future Outlook
The fluorination of phenylboronic acids is a cornerstone strategy for enhancing Lewis acidity in a controlled and predictable manner. By understanding the interplay of inductive and resonance effects, researchers can precisely tune the electronic character of the boron center to meet specific application demands. The pKa value serves as a reliable and accessible initial indicator of this tuning, while more direct methods like Gutmann-Beckett analysis and computational FIA calculations provide deeper, quantitative insights. The protocols and principles outlined in this guide provide a robust framework for scientists and drug development professionals to confidently synthesize, characterize, and deploy these powerful chemical tools in the creation of next-generation catalysts, sensors, and therapeutics.
References
- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Role of Fluorine in Phenylboronic Acids: A Comprehensive Technical Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract: The introduction of fluorine substituents into phenylboronic acids has emerged as a powerful strategy in medicinal chemistry, materials science, and catalysis. This guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the chemical, physical, and biological properties of these versatile molecules. We will explore the fundamental electronic and steric effects of fluorination, its impact on pKa, and the consequential changes in reactivity and binding affinity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Unique Synergy of Boron and Fluorine
Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂). Their ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has made them indispensable tools in synthetic chemistry.[1] Furthermore, their capacity to form reversible covalent bonds with diols has positioned them as key players in the development of sensors, diagnostics, and therapeutics.[2][3]
The strategic incorporation of fluorine, the most electronegative element, into the phenyl ring of boronic acids imparts a unique set of properties that can be exploited to fine-tune their function.[4] The small size of the fluorine atom allows for its introduction with minimal steric hindrance, while its profound electronic influence can dramatically alter the molecule's reactivity and biological interactions.[5] This guide will dissect the core principles governing the behavior of fluorinated phenylboronic acids and provide a framework for their rational design and application.
Fundamental Effects of Fluorine Substitution
The influence of fluorine on the properties of phenylboronic acids is primarily driven by its strong electron-withdrawing inductive effect (-I) and, to a lesser extent, its weak resonance effect (+R).[2][6] The position of the fluorine substituent on the phenyl ring (ortho, meta, or para) is critical in determining the net electronic outcome.[2][6]
Modulation of Acidity (pKa)
The acidity of the boronic acid group is a crucial parameter that governs its reactivity and its ability to interact with biological targets.[2][3] Fluorine substitution significantly impacts the Lewis acidity of the boron atom.[2][3]
-
Inductive Effect: The strong electron-withdrawing nature of fluorine pulls electron density away from the phenyl ring and, consequently, from the boron atom.[4] This increases the boron's Lewis acidity, making it more electrophilic and lowering the pKa of the boronic acid.[2][3][7] This enhanced acidity facilitates the formation of the boronate anion (RB(OH)₃⁻), a key intermediate in many reactions.
-
Positional Dependence:
-
Ortho-Fluorination: A fluorine atom at the ortho position exerts the strongest inductive effect due to its proximity to the boronic acid group. This leads to a significant decrease in pKa. Additionally, the potential for intramolecular hydrogen bonding between the fluorine and a hydroxyl group of the boronic acid can influence the conformation and acidity.[2][6]
-
Meta-Fluorination: The inductive effect is still pronounced, leading to a notable decrease in pKa compared to the non-fluorinated parent compound.[2][6]
-
Para-Fluorination: The inductive effect is weakest at the para position, but still results in a lower pKa.[2][6]
-
Table 1: Comparative pKa Values of Fluorinated Phenylboronic Acids
| Compound | pKa |
| Phenylboronic Acid | 8.86[2] |
| 2-Fluorophenylboronic Acid | ~7.8[8][9] |
| 3-Fluorophenylboronic Acid | ~8.3 |
| 4-Fluorophenylboronic Acid | ~8.77[2] |
Data is illustrative and can vary slightly based on experimental conditions.
Impact on Reactivity
The electronic perturbations caused by fluorine substitution directly translate to altered reactivity, particularly in cornerstone reactions like the Suzuki-Miyaura coupling.[10]
-
Transmetalation Step: The rate-determining step in many Suzuki-Miyaura couplings is the transmetalation of the aryl group from the boron atom to the palladium center. The increased Lewis acidity of the boron in fluorinated phenylboronic acids enhances the rate of this step. The electron-withdrawing fluorine atom makes the boronic acid more susceptible to nucleophilic attack by the hydroxide ion, facilitating the formation of the catalytically active boronate species.
-
Oxidative Addition and Reductive Elimination: While the primary influence of fluorine is on the transmetalation step, its electronic effects can also subtly influence the oxidative addition of the aryl halide to the Pd(0) complex and the final reductive elimination step that forms the new C-C bond.[11]
Diagram 1: Influence of Fluorine on the Suzuki-Miyaura Catalytic Cycle
Caption: Fluorine's electron-withdrawing effect enhances the Lewis acidity of the boron, accelerating the formation of the boronate anion and the subsequent transmetalation step in the Suzuki-Miyaura coupling.
Role in Medicinal Chemistry and Drug Design
The unique properties imparted by fluorine make fluorinated phenylboronic acids highly valuable in drug discovery and development.[5][12][13][14]
Enhancing Binding Affinity and Selectivity
-
Hydrogen Bonding: The polarized C-F bond can act as a weak hydrogen bond acceptor, contributing to the overall binding affinity of a drug candidate to its protein target.
-
Dipole-Dipole Interactions: The strong dipole moment of the C-F bond can lead to favorable dipole-dipole or dipole-charge interactions within a protein's binding pocket, enhancing potency and selectivity.[15]
-
Modulation of pKa for Optimal Interaction: As discussed, fluorine can lower the pKa of the boronic acid.[8] This is critical for boronic acid-based inhibitors that target serine proteases, where the boronic acid forms a tetrahedral intermediate with the catalytic serine residue.[16] A lower pKa ensures that the boronic acid is in the more reactive anionic form at physiological pH (around 7.4), leading to improved inhibitory activity.[8][9]
Improving Metabolic Stability
The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[17] The introduction of fluorine at a metabolically labile position on the phenyl ring can block this oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.[17][18]
Case Study: Bortezomib (Velcade®)
While not a phenylboronic acid, the dipeptide boronic acid Bortezomib, a proteasome inhibitor used in cancer therapy, highlights the importance of the boronic acid moiety in drug design.[1] The principles of pKa modulation and binding interactions are directly applicable. The rational design of next-generation inhibitors often involves the incorporation of fluorinated arylboronic acids to enhance potency and pharmacokinetic properties.[1]
Experimental Protocols: Synthesis and Characterization
The synthesis of fluorinated phenylboronic acids typically follows standard procedures for boronic acid synthesis, with appropriate consideration for the electronic nature of the fluorinated starting material.
General Synthesis via Lithiation-Borylation
This is a common and versatile method for preparing a wide range of substituted phenylboronic acids.[8]
Protocol:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting fluoro-bromobenzene or fluoro-iodobenzene in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.[8]
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) or other organolithium reagent dropwise to the cooled solution. The reaction is typically exothermic and should be controlled carefully. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Borylation: To the aryllithium solution, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise at -78 °C. The borate ester acts as the boron source.[8]
-
Quenching and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl or H₂SO₄) to hydrolyze the borate ester to the desired boronic acid.[8]
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.
Diagram 2: Synthetic Workflow for Fluorinated Phenylboronic Acid
Caption: A typical experimental workflow for the synthesis of a fluorinated phenylboronic acid via a lithiation-borylation sequence.
Characterization
-
NMR Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for confirming the structure and purity of the final product. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine substituent.[3]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
-
Melting Point: The melting point is a useful indicator of purity.
Future Directions and Conclusion
The strategic incorporation of fluorine into phenylboronic acids continues to be a vibrant area of research. Future developments are likely to focus on:
-
Multifluorinated Systems: Exploring the effects of multiple fluorine substitutions on the properties of phenylboronic acids to achieve even finer control over their reactivity and biological activity.[2][6]
-
Novel Applications: Designing new fluorinated phenylboronic acids for applications in areas such as ¹⁹F MRI contrast agents, advanced materials, and highly selective catalysts.[19]
-
Computational Modeling: Utilizing computational chemistry to predict the properties of novel fluorinated phenylboronic acids and guide synthetic efforts.[20]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 19. nbinno.com [nbinno.com]
- 20. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of (2-Amino-4,5-difluorophenyl)boronic acid
Introduction: The Significance of a Fluorinated Building Block
(2-Amino-4,5-difluorophenyl)boronic acid is a key structural motif in modern medicinal chemistry and drug development. Its unique combination of a nucleophilic amino group, a versatile boronic acid moiety capable of covalent interactions and Suzuki coupling, and the metabolic stability conferred by fluorine atoms makes it an invaluable building block for synthesizing complex therapeutic agents. The precise substitution pattern—an ortho-amino group and vicinal fluorines—creates a distinct electronic and steric environment that profoundly influences molecular interactions and reactivity.
For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose. This in-depth guide provides a comprehensive technical overview of the ¹H and ¹⁹F NMR spectroscopy of this compound. We will delve into the theoretical underpinnings, provide a field-proven experimental protocol, and offer a detailed analysis of the expected spectra, empowering scientists to confidently characterize this critical reagent.
Core Principles: Understanding the NMR Signature
The NMR spectrum of this compound is governed by the interplay of its constituent functional groups. A foundational understanding of chemical shifts, spin-spin coupling, and the unique properties of the boron and fluorine nuclei is essential for accurate spectral interpretation.
The Phenyl Ring System: A Crowded Spin Environment
The aromatic core of the molecule contains two protons, H-3 and H-6. Their chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing boronic acid (-B(OH)₂) and fluorine (-F) substituents.
-
¹H Chemical Shifts (δ): The powerful electron-donating effect of the amino group via resonance will shield the aromatic protons, shifting them upfield (to a lower ppm value) compared to unsubstituted benzene (7.34 ppm). Conversely, the inductive electron-withdrawing effects of the fluorine atoms and the boronic acid group will cause a deshielding effect, shifting protons downfield. The final observed chemical shifts for H-3 and H-6 will be a balance of these competing effects.
-
Spin-Spin Coupling (J-coupling): The two aromatic protons will couple to each other. More significantly, they will exhibit coupling to the two fluorine nuclei. This ¹H-¹⁹F coupling, which occurs over multiple bonds (³JHF, ⁴JHF), is a critical feature of the spectrum and is invaluable for structural confirmation. These couplings result in complex multiplet patterns for the proton signals.
The ¹⁹F Nucleus: A Sensitive and Informative Probe
With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides a sensitive and clear window into the molecule's structure.[1]
-
¹⁹F Chemical Shifts (δ): The chemical shifts of F-4 and F-5 will be distinct due to their different positions relative to the amino and boronic acid groups. The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful tool for identifying isomers.[1][2] For fluorobenzenes, shifts are typically observed in a range of -100 to -160 ppm relative to CFCl₃.
-
¹H-¹⁹F and ¹⁹F-¹⁹F Coupling: The fluorine nuclei will couple to the adjacent aromatic protons (H-3 and H-6) and to each other (³JFF). This mutual coupling helps to definitively assign the connectivity of the spin system. ¹⁹F-¹⁹F coupling constants are often larger than ¹H-¹⁹F couplings and provide clear structural information.[1]
The Boronic Acid Moiety: Dynamic and Influential
The boronic acid group introduces several important considerations:
-
Equilibrium with Boroxine Anhydride: In solution and in the solid state, boronic acids can exist in equilibrium with their cyclic trimer anhydride, known as a boroxine.[3] This can lead to the appearance of two distinct sets of signals in the NMR spectrum, complicating analysis. The use of coordinating deuterated solvents, such as DMSO-d₆ or Methanol-d₄, disrupts the boroxine structure by forming a solvent adduct with the boron atom, simplifying the spectrum to a single species.
-
Quadrupolar Effects of Boron: Boron has two NMR-active isotopes, ¹¹B (80.1%, I=3/2) and ¹⁰B (19.9%, I=3). As quadrupolar nuclei, they possess a non-spherical charge distribution. This leads to efficient relaxation mechanisms, which can cause significant broadening of the NMR signals of nuclei directly attached to boron (e.g., the ipso-carbon).[4] While less pronounced for protons and fluorines that are several bonds away, this effect can sometimes contribute to minor line broadening.
-
Labile Protons: The -B(OH)₂ and -NH₂ protons are acidic and exchangeable. Their signals in the ¹H NMR spectrum will typically appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature. In the presence of D₂O, these signals will disappear due to deuterium exchange.
Experimental Protocol: Acquiring High-Fidelity Spectra
This protocol outlines a self-validating system for obtaining high-quality ¹H and ¹⁹F NMR spectra of this compound. The causality behind each step is explained to ensure robust and reproducible results.
Step 1: Sample Preparation
-
Analyte Preparation: Weigh approximately 10-15 mg of this compound into a clean, dry vial. The higher end of this range is beneficial for obtaining a good signal-to-noise ratio in subsequent ¹³C or 2D NMR experiments if desired.
-
Solvent Selection & Dissolution: Add 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice for this polar molecule, ensuring good solubility. As a coordinating solvent, it effectively breaks up the boroxine trimers that can form from boronic acid self-condensation, ensuring the analysis of a single, well-defined molecular species in solution.[3]
-
-
Homogenization: Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is sufficient to cover the detection coils (typically ~4 cm).
Step 2: Spectrometer Setup and Data Acquisition
The following parameters are based on a 400 MHz NMR spectrometer.
For ¹H NMR Spectroscopy:
-
Experiment: Standard 1D proton acquisition.
-
Solvent Lock: Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for the sharpest possible solvent peak (residual H₂O in DMSO-d₆ at ~3.33 ppm, DMSO at 2.50 ppm).
-
Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay without saturating the signals.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 16 to 64 scans, depending on the desired signal-to-noise ratio.
For ¹⁹F NMR Spectroscopy:
-
Experiment: Standard 1D fluorine acquisition, typically with proton decoupling (¹⁹F{¹H}).
-
Rationale: Proton decoupling simplifies the ¹⁹F spectrum by collapsing the H-F couplings into singlets, which can aid in initial assignment and purity assessment. A coupled spectrum should also be acquired to analyze the crucial J-couplings.
-
-
Spectral Width: A wide spectral width of at least 200 ppm is recommended initially (e.g., from -80 to -280 ppm) to ensure all fluorine signals are captured.[1]
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 64 to 256 scans. ¹⁹F is a sensitive nucleus, but a higher number of scans may be needed for dilute samples.
-
Referencing: The spectrum should be referenced relative to an external or internal standard, with CFCl₃ at 0 ppm being the conventional reference.
Spectral Analysis and Interpretation
While experimental data for the specific title compound is best sourced from comprehensive studies such as the work by Gierczyk et al. in Magnetic Resonance in Chemistry[5][6], we can predict the spectra with high confidence based on established principles and data from analogous compounds.
Predicted ¹H and ¹⁹F NMR Data
The following table summarizes the predicted chemical shifts (δ) and key coupling constants (J) for this compound in DMSO-d₆.
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) | Assignment Notes |
| ¹H | ||||
| H-3 | ~6.6 - 6.8 | dd | ³J(H3-F4) ≈ 8-10, ⁴J(H3-H6) ≈ 2-3 | Shielded by the ortho-amino group. Primary coupling is to the adjacent F-4. |
| H-6 | ~7.0 - 7.2 | dd | ³J(H6-F5) ≈ 8-10, ⁴J(H6-H3) ≈ 2-3 | Less shielded than H-3 due to its position between the boronic acid and F-5. |
| -NH₂ | ~4.5 - 5.5 | br s | - | Chemical shift is concentration and temperature dependent. Exchanges with D₂O. |
| -B(OH)₂ | ~7.8 - 8.2 | br s | - | Appears as a broad singlet, position is highly variable. Exchanges with D₂O. |
| ¹⁹F | (Referenced to CFCl₃ at 0 ppm) | |||
| F-4 | ~ -140 to -145 | dd | ³J(F4-F5) ≈ 20-22, ³J(F4-H3) ≈ 8-10 | Upfield shift due to the para-amino group's donating effect. |
| F-5 | ~ -153 to -158 | dd | ³J(F5-F4) ≈ 20-22, ³J(F5-H6) ≈ 8-10 | Less shielded than F-4. Data from 3,4-difluoroaniline shows similar relative shifts. |
Detailed ¹H NMR Spectrum Interpretation
The aromatic region will feature two distinct signals.
-
H-3 Signal: Expected to be the more upfield of the two aromatic protons due to the strong shielding effect of the adjacent amino group. It will appear as a doublet of doublets (dd). The larger coupling constant will arise from the three-bond coupling to F-4 (³JHF), and the smaller coupling will be from the four-bond coupling to H-6 (⁴JHH).
-
H-6 Signal: This proton is situated between the electron-withdrawing boronic acid and F-5, leading to a downfield shift relative to H-3. It will also appear as a doublet of doublets, with the larger splitting from ³J(H6-F5) and the smaller splitting from ⁴J(H6-H3).
Detailed ¹⁹F NMR Spectrum Interpretation
The proton-decoupled ¹⁹F{¹H} spectrum will show two doublets, arising from the mutual ³JFF coupling.
-
F-4 Signal: This fluorine is para to the electron-donating amino group, which causes significant shielding and results in a more upfield (less negative) chemical shift.
-
F-5 Signal: This fluorine is meta to the amino group, experiencing a weaker shielding effect, and will therefore resonate at a more downfield (more negative) chemical shift.
Acquiring a proton-coupled ¹⁹F spectrum would resolve each doublet into a doublet of doublets, confirming the couplings to H-3 and H-6, respectively, and completing the structural assignment. Advanced 2D NMR techniques like ¹H-¹⁹F HETCOR could be used to unambiguously correlate the coupled proton and fluorine nuclei.
Trustworthiness and Self-Validation
The protocols and interpretations described herein form a self-validating system. The consistency of the observed data with the predicted data provides a high degree of confidence in the structural assignment.
-
Multiplicity Confirmation: The observed splitting patterns (e.g., doublet of doublets) must match the predicted patterns based on the molecular structure.
-
Coupling Constant Reciprocity: The coupling constant observed between two nuclei must be identical in both of their respective spectra. For example, the ³J(F4-F5) value measured from the splitting of the F-4 signal must be identical to the value measured from the splitting of the F-5 signal.
-
Decoupling Experiments: A proton-decoupled ¹⁹F spectrum should show the collapse of the H-F splittings, simplifying the multiplets to just the F-F coupling. This directly confirms the presence and magnitude of the H-F couplings.
Conclusion
The ¹H and ¹⁹F NMR spectra of this compound offer a rich tapestry of structural information. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by employing robust experimental protocols, researchers can confidently verify the identity, purity, and structure of this vital synthetic building block. The complex splitting patterns arising from ¹H-¹⁹F and ¹⁹F-¹⁹F couplings, while challenging at first glance, provide an unambiguous fingerprint for the molecule. This guide serves as a practical resource for scientists in drug discovery and chemical research, enabling the effective application of NMR spectroscopy for the rigorous characterization of fluorinated arylboronic acids.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular structure investigation and spectroscopic studies on 2,3-difluorophenylboronic acid: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmrshiftdb2.sourceforge.io [nmrshiftdb2.sourceforge.io]
A Technical Guide to (2-Amino-4,5-difluorophenyl)boronic acid: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-4,5-difluorophenyl)boronic acid is a fluorinated phenylboronic acid derivative that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-donating amino group and electron-withdrawing fluorine atoms, make it a valuable reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its commercial availability, key applications, and detailed experimental protocols for its use, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of chemical suppliers. Researchers can procure this reagent in various quantities, from laboratory-scale amounts to bulk quantities for larger-scale syntheses. When sourcing this compound, it is crucial to consider the purity and specifications provided by the supplier, which are typically detailed in the Certificate of Analysis (CoA).
| Property | Value | Source |
| CAS Number | 1072952-14-7 | [1][] |
| Molecular Formula | C₆H₆BF₂NO₂ | [1] |
| Molecular Weight | 172.93 g/mol | [3] |
| Appearance | Typically an off-white to light beige powder | General observation from supplier data |
| Purity | ≥97% (typical) | [] |
| Predicted Boiling Point | 352.8±52.0 °C | [3] |
| Predicted Density | 1.43±0.1 g/cm³ | [3] |
Synonyms:
-
Boronic acid, B-(2-amino-4,5-difluorophenyl)-[3]
-
(2-amino-4,5-difluoro-phenyl)boronic acid[1]
-
[2-azanyl-4,5-bis(fluoranyl)phenyl]boronic acid[1]
Safety and Handling
General Handling Precautions:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Keep container tightly closed.
-
Store in a cool, dry place.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many biologically active molecules.
The fluorine substituents on the phenyl ring can significantly influence the reactivity of the boronic acid and the properties of the resulting coupled products. Fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity of a molecule, all of which are desirable characteristics in drug discovery.
References
(2-Amino-4,5-difluorophenyl)boronic Acid: A Comprehensive Technical Guide for Synthetic Applications
Abstract
(2-Amino-4,5-difluorophenyl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of amino and difluoro functionalities on the phenylboronic acid scaffold imparts unique reactivity and allows for the construction of complex molecular architectures with desirable physicochemical properties. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis, and key applications. A significant focus is placed on its utility in Suzuki-Miyaura cross-coupling reactions and the synthesis of novel heterocyclic compounds. Detailed experimental protocols, mechanistic insights, and practical considerations are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization.
Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids
The incorporation of fluorine atoms into organic molecules can profoundly influence their biological and material properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound is a prime example of a fluorinated building block that has gained significant traction.[2] The presence of the ortho-amino group and the vicinal difluoro substituents creates a unique electronic and steric environment, making it an invaluable reagent for accessing novel chemical space.
Boronic acids, in general, are recognized for their stability, low toxicity, and versatility in a wide range of chemical transformations.[3] They are particularly instrumental in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has become a cornerstone of modern carbon-carbon bond formation.[4] This guide will delve into the specific nuances of employing this compound in these and other synthetic methodologies.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1072952-14-7 | [5] |
| Molecular Formula | C6H6BF2NO2 | [6] |
| Molecular Weight | 172.93 g/mol | [6] |
| Appearance | Typically an off-white to light beige powder | [7] |
| Melting Point | 160 °C (decomposes) | |
| Boiling Point | 352.8 ± 52.0 °C (Predicted) | [6] |
| Density | 1.43 ± 0.1 g/cm3 (Predicted) | [6] |
| Storage | 2-8°C, moisture sensitive, store under inert gas | [6] |
Safety and Handling: this compound should be handled with standard laboratory safety precautions.[8] It is advisable to wear protective gloves, eye protection, and work in a well-ventilated fume hood.[9] The compound is moisture-sensitive and should be stored in a tightly sealed container in a dry environment, preferably refrigerated.[8] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[8][9][10]
Synthesis of this compound
While this guide focuses on the applications of the title compound, a brief overview of its synthesis provides valuable context. The most common synthetic routes involve the borylation of a corresponding difluoroaniline derivative. A general and reliable method is the formation of an organometallic intermediate from a halogenated precursor, which is then quenched with a borate ester, followed by acidic workup.[11]
A logical workflow for a typical synthesis is outlined below:
Caption: General workflow for the synthesis of this compound.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is arguably the most significant application of this compound, enabling the formation of C(sp²)–C(sp²) bonds with a wide range of aryl and heteroaryl halides.[4]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:[4][12]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Solutions with Fluorinated Boronic Acids
A significant challenge when using ortho-substituted arylboronic acids, including those with fluorine substituents, is their susceptibility to protodeboronation.[12] This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often accelerated under the basic conditions required for the Suzuki coupling.[12] To mitigate this, highly active palladium precatalysts and optimized reaction conditions are often employed to ensure the rate of the cross-coupling reaction is significantly faster than the rate of deboronation.[13][14]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline adapted from established procedures for coupling aryl halides with this compound.[1] Optimization for specific substrates is highly recommended.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern precatalyst like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/H₂O mixture)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[1]
Table of Typical Reaction Conditions:
| Aryl Halide Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2-6 |
| Aryl Chloride | XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF/H₂O | RT - 60 | 0.5-4 |
| Heteroaryl Bromide | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | 1,4-Dioxane | 90 | 4-12 |
Note: This table summarizes data from various sources and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction. RT is typically 20-25 °C.[1]
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.[15] The ortho-amino group can participate in cyclization reactions following an initial C-C bond formation or can be derivatized to facilitate subsequent ring-closing steps.
Synthesis of Fluorinated Phenazines and Quinoxalines
The diamino functionality, which can be generated from the amino group of the boronic acid and another nitrogen-containing group introduced via coupling, is a key intermediate for the synthesis of phenazines and quinoxalines. These heterocycles are present in numerous biologically active compounds.
General Synthetic Strategy
A common strategy involves an initial Suzuki-Miyaura coupling to append a fragment containing a nitro or other reducible nitrogen group ortho to the coupling site. Subsequent reduction of the nitro group to an amine provides a 1,2-diaminoarene, which can then undergo condensation with a 1,2-dicarbonyl compound to form the desired quinoxaline or phenazine ring system.
Caption: A general strategy for the synthesis of fluorinated heterocycles.
Applications in Medicinal Chemistry and Drug Discovery
The unique properties conferred by the (2-amino-4,5-difluorophenyl) moiety make it a highly sought-after structural motif in drug discovery. Boronic acids and their derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[3][16]
-
Proteasome Inhibitors: Dipeptidyl boronic acids are a well-established class of proteasome inhibitors, with bortezomib being a landmark example for the treatment of multiple myeloma.[17][18] The (2-amino-4,5-difluorophenyl) group can be incorporated into novel peptidic or non-peptidic scaffolds to modulate potency, selectivity, and pharmacokinetic properties.[19]
-
Enzyme Inhibitors: The boronic acid functional group can act as a transition-state analog, forming reversible covalent bonds with catalytic serine, threonine, or cysteine residues in enzyme active sites.[16] The difluoro- and amino-substituents can engage in specific hydrogen bonding or other non-covalent interactions to enhance binding affinity and selectivity.
-
Bioisosteric Replacement: The difluorophenyl group can serve as a bioisostere for other chemical groups, helping to fine-tune the electronic and steric properties of a lead compound to improve its drug-like characteristics.[3]
The ability to readily synthesize diverse libraries of compounds using this compound via robust methods like the Suzuki-Miyaura coupling makes it an indispensable tool for structure-activity relationship (SAR) studies in modern drug development programs.
Conclusion
This compound is a versatile and powerful building block in organic synthesis. Its unique combination of a reactive boronic acid, a nucleophilic amino group, and electron-withdrawing fluorine atoms provides a gateway to a vast array of complex molecules. The mastery of its application, particularly in Suzuki-Miyaura cross-coupling and heterocyclic synthesis, is essential for researchers aiming to innovate in medicinal chemistry and materials science. This guide has provided a comprehensive technical foundation, from fundamental properties and handling to detailed synthetic protocols and mechanistic considerations, to empower scientists in their pursuit of novel molecular discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Amino-4,5-difluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 6. 2-AMINO-4,5-DIFLUOROPHENYLBORONIC ACID | 1072952-14-7 [amp.chemicalbook.com]
- 7. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencescholar.us [sciencescholar.us]
- 16. mdpi.com [mdpi.com]
- 17. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Amino-4,5-difluorophenyl)boronic Acid
Introduction: The Strategic Importance of the 2-Amino-4,5-difluorophenyl Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and biological properties. The 2-amino-4,5-difluorophenyl structural motif is of particular interest, offering a unique combination of electronic features and hydrogen bonding capabilities. This moiety is a key building block in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, and the use of (2-Amino-4,5-difluorophenyl)boronic acid as a coupling partner provides a direct route to introduce this valuable functionality.
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling protocol for this compound, addressing the specific challenges and considerations arising from the presence of both electron-withdrawing fluorine atoms and an electron-donating, potentially coordinating ortho-amino group. We will delve into the mechanistic nuances, provide a robust general protocol, and offer a detailed troubleshooting guide to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Mechanistic Insights: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination. However, the specific nature of this compound introduces several important considerations.
Key Considerations for this compound:
-
Protodeboronation: Fluorinated arylboronic acids, particularly those with ortho-substituents, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the basic conditions required for the Suzuki coupling.
-
Role of the Amino Group: The ortho-amino group is strongly electron-donating, which can influence the electronics of the phenyl ring and its reactivity in the transmetalation step. Additionally, the lone pair on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid to form the more nucleophilic borate species, which is essential for efficient transmetalation. However, overly harsh basic conditions can accelerate protodeboronation.
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reagents and Materials:
-
This compound
-
Aryl or heteroaryl halide (bromide, iodide, or triflate recommended for initial attempts)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, THF/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), and the palladium catalyst (1-5 mol%) and ligand (if necessary).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, XPhos Pd G3, PEPPSI-IPr | Buchwald-type ligands (XPhos, SPhos) are often effective for challenging substrates, including electron-rich and sterically hindered ones. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is typically required to facilitate transmetalation without causing excessive protodeboronation. |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often optimal to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80 - 110 °C | Elevated temperatures are usually necessary to drive the reaction to completion, but should be optimized to minimize decomposition. |
Optimization and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently active catalyst system for the specific substrates. | Use a fresh batch of palladium catalyst. Screen different palladium pre-catalysts and ligands (e.g., Buchwald or PEPPSI-type catalysts). Increase catalyst loading. |
| Ineffective base or solvent system. | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). Ensure the solvent system adequately dissolves all reagents. | |
| Protodeboronation of Boronic Acid | Reaction conditions are too harsh (high temperature, strong base). | Lower the reaction temperature. Use a milder base (e.g., K₂CO₃). Minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed. |
| N-Arylation (Chan-Lam Coupling) | The amino group of the boronic acid reacts with the aryl halide. | While less common under Suzuki conditions, if observed, consider protecting the amino group (e.g., as a Boc or Acyl derivative) prior to the coupling reaction. Nickel-catalyzed reactions have also been explored for N-arylation with arylboronic acids, suggesting palladium conditions should be carefully selected to favor C-C coupling. |
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. For instance, it is a key precursor for the synthesis of potent and selective inhibitors of glutaminase (GLS1), an enzyme overexpressed in several types of cancer. It has also been utilized in the development of inhibitors for other important oncology targets such as Extracellular signal-Regulated Kinase 5 (ERK5). The ability to readily introduce the 2-amino-4,5-difluorophenyl moiety allows for the fine-tuning of structure-activity relationships and the optimization of drug-like properties.
Conclusion
The Suzuki-Miya
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Amino-4,5-difluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] A key building block in many of these applications is (2-Amino-4,5-difluorophenyl)boronic acid. The presence of the difluorophenyl moiety can significantly enhance the metabolic stability, binding affinity, and electronic properties of bioactive molecules. However, the unique electronic and steric characteristics of this particular boronic acid present specific challenges that necessitate carefully optimized reaction conditions for successful coupling.
These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, explore critical parameters for success, and offer detailed, field-proven protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for a Successful Coupling with this compound
The presence of the amino group and two fluorine atoms on the phenylboronic acid introduces specific challenges, including potential catalyst inhibition by the amine and facile protodeboronation under harsh basic conditions.[8][9] Careful selection of the catalyst system, base, and solvent is therefore paramount.
Catalyst and Ligand Selection
The choice of palladium source and, more importantly, the phosphine ligand, is critical for an efficient reaction. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[10][11] For electron-rich and potentially coordinating substrates like this compound, sterically hindered and electron-rich biarylphosphine ligands are often the most effective.[11]
| Catalyst/Precatalyst | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd₂(dba)₃ | XPhos | Highly active for challenging substrates, promotes fast reaction rates.[8][12] | 1-2 |
| Pd(OAc)₂ | SPhos | Excellent for heteroaryl couplings and sterically hindered substrates.[13] | 1-2 |
| XPhos Pd G3 | (Integrated) | Air- and moisture-stable precatalyst, simplifies reaction setup.[14] | 0.5-2 |
| Pd(dppf)Cl₂ | dppf | Good general-purpose catalyst, though may be less effective for this specific substrate. | 2-5 |
Note: The use of palladium precatalysts, which are air- and moisture-stable, can simplify reaction setup and, in some cases, lead to lower catalyst loadings and reaction temperatures.[15]
Base and Solvent Choice
The base plays a crucial role in activating the boronic acid for transmetalation.[16] However, excessively strong bases can promote the undesired protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[17] For this compound, a moderately strong, non-nucleophilic base is often ideal.
The solvent system must be capable of dissolving both the organic substrates and the inorganic base to ensure an efficient reaction.[18] A mixture of an aprotic organic solvent and water is commonly employed.[2]
| Base | Solvent System (v/v) | Comments |
| K₃PO₄ | Dioxane/H₂O (4:1) | A robust and generally effective combination for this type of substrate.[12][19] |
| K₂CO₃ | THF/H₂O (4:1) | A milder base that can be effective and minimize protodeboronation.[20] |
| Cs₂CO₃ | Dioxane | A stronger base that can be useful for less reactive aryl chlorides.[17] |
| KF | Anhydrous THF | A mild, non-basic option that can be effective for base-sensitive substrates.[7] |
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reagents used in these protocols are flammable and may be toxic. Handle with care.
Protocol 1: General Procedure using Pd₂(dba)₃ and XPhos
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides and chlorides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Room Temperature Coupling with a Precatalyst
For highly sensitive substrates or to minimize thermal degradation, a room temperature protocol using a modern precatalyst can be highly effective.[12][21]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G3 (1 mol%)
-
K₃PO₄ (2.0 equiv, as a 0.5 M aqueous solution)
-
Anhydrous, degassed THF
Procedure:
-
In a reaction vial, combine the aryl halide, this compound, and XPhos Pd G3.
-
Seal the vial and purge with an inert gas.
-
Add the degassed THF, followed by the degassed aqueous K₃PO₄ solution.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress. Reactions are often complete within 30 minutes to a few hours.[12]
-
Follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently degassed solvent; Incorrect base or solvent.[14][17] | Use a fresh palladium source or precatalyst. Ensure rigorous degassing of all solvents. Screen different base/solvent combinations. |
| Protodeboronation | Base is too strong; Reaction temperature is too high.[17] | Switch to a milder base such as K₂CO₃ or KF. Lower the reaction temperature.[17] |
| Homocoupling of Boronic Acid | Presence of oxygen; Incomplete reduction of Pd(II) precatalyst.[9] | Ensure the reaction is performed under a strictly inert atmosphere. Use a Pd(0) source directly or ensure conditions are suitable for complete precatalyst reduction. |
| Dehalogenation of Aryl Halide | Presence of a hydride source; Catalyst deactivation.[9] | Use a solvent less prone to acting as a hydride source. Screen different ligands to find a more stable catalyst system. |
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
Application Notes and Protocols for (2-Amino-4,5-difluorophenyl)boronic acid in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Aminophenyl Boronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and boron functionalities into small molecules has become a cornerstone of rational drug design. (2-Amino-4,5-difluorophenyl)boronic acid is a prime exemplar of a building block that leverages the unique properties of these elements to enable the synthesis of complex and highly functionalized drug candidates. This technical guide provides an in-depth exploration of the applications of this versatile reagent, with a particular focus on its use in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale for its use, provide detailed experimental protocols, and discuss the structure-activity relationships of the resulting compounds.
The presence of fluorine atoms in a drug molecule can profoundly influence its physicochemical and pharmacokinetic properties.[1][2] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions.[2][3][4] The difluoro substitution pattern in this compound offers a distinct electronic profile that can be exploited to fine-tune the properties of the final compound.
The boronic acid moiety is a versatile functional group, most notably for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical agents.[6] Aminophenylboronic acids are particularly valuable intermediates in this context, allowing for the introduction of a substituted aniline moiety into a target scaffold.[7] The amino group can serve as a key hydrogen bond donor or a point for further functionalization.
This guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of this compound in their synthetic and medicinal chemistry programs.
Core Application: Synthesis of N-Phenylpyrimidin-2-amine Kinase Inhibitors
A prominent application of this compound is in the synthesis of N-phenylpyrimidin-2-amine derivatives, a scaffold found in numerous kinase inhibitors.[4][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] The N-phenylpyrimidin-2-amine core can effectively mimic the adenine hinge-binding motif of ATP, allowing for competitive inhibition of kinase activity.
The 2-amino-4,5-difluorophenyl moiety introduced via Suzuki-Miyaura coupling can significantly impact the biological activity and pharmacokinetic profile of the resulting kinase inhibitor. The fluorine atoms can enhance binding affinity to the kinase active site and improve metabolic stability, while the amino group can form crucial hydrogen bonds with the protein backbone.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with a 2-Chloropyrimidine Intermediate
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and a generic 2-chloro-N-arylpyrimidin-4-amine intermediate to generate a core structure for a kinase inhibitor.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
2-Chloro-N-(substitued)pyrimidin-4-amine (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3) (0.05 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water or DMF/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the 2-chloropyrimidine derivative (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 - 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using a conventional oil bath or a microwave reactor for accelerated reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenylpyrimidin-2-amine derivative.
Causality Behind Experimental Choices:
-
Choice of Catalyst: The selection of the palladium catalyst and ligand is critical for a successful Suzuki coupling, especially with potentially challenging substrates. For electron-rich boronic acids like this compound, electron-rich and bulky phosphine ligands such as XPhos can be beneficial in promoting the catalytic cycle and preventing catalyst deactivation.[7]
-
Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Carbonates and phosphates are commonly used. The choice of base can also influence the rate of protodeboronation, a common side reaction with fluorinated arylboronic acids.[10] Milder bases may be required to minimize this side reaction.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is important to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is essential for achieving high yields.
Structure-Activity Relationship (SAR) Insights
The incorporation of the (2-Amino-4,5-difluorophenyl) moiety into a kinase inhibitor scaffold can have a significant impact on its biological activity. The following table summarizes the potential contributions of each substituent to the overall SAR profile.
| Moiety | Position | Potential Contribution to Activity and Properties |
| Amino Group | 2 | Can act as a hydrogen bond donor, forming a key interaction with the hinge region of the kinase active site. May also serve as a handle for further chemical modification. |
| Fluorine Atom | 4 | Can enhance binding affinity through favorable electrostatic interactions with the protein. May also block a potential site of metabolism, improving the pharmacokinetic profile. |
| Fluorine Atom | 5 | Further modulates the electronic properties of the phenyl ring, potentially influencing pKa and binding interactions. The difluoro pattern can enhance lipophilicity, which may improve cell permeability. |
Logical Flow of SAR:
Influence of substituents on kinase inhibitor properties.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of an amino group, a difluoro substitution pattern, and a boronic acid handle makes it an ideal reagent for the synthesis of complex and highly functionalized drug candidates, particularly in the area of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery efforts, ultimately contributing to the development of new and improved therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Kinase Inhibitor Design
An Application Note and Protocol for the Synthesis of Kinase Inhibitors Using (2-Amino-4,5-difluorophenyl)boronic acid
The development of small molecule kinase inhibitors represents a cornerstone of modern targeted therapy, particularly in oncology. Kinases, by catalyzing the phosphorylation of proteins, regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[1][2] The design of potent and selective kinase inhibitors is a continuous challenge in medicinal chemistry, demanding innovative strategies to enhance drug-like properties. One such powerful strategy is the incorporation of fluorine atoms into drug candidates. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[3]
This compound has emerged as a particularly valuable building block in this context. It serves as a versatile precursor for introducing the 2-amino-4,5-difluorophenyl moiety into complex molecules, most commonly via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This specific structural motif is highly sought after for several reasons: the difluoro-substitution pattern can enhance binding interactions and improve pharmacokinetic profiles, while the ortho-amino group often acts as a critical hydrogen-bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed, field-tested protocol for the synthesis of kinase inhibitor scaffolds using this compound, explains the causality behind key experimental choices, and outlines methods for product characterization.
Part 1: The 2-Amino-4,5-difluorophenyl Moiety: A Privileged Scaffold
The strategic advantage of the 2-amino-4,5-difluorophenyl group in kinase inhibitor design is rooted in the synergistic interplay of its components.
-
The Difluoro Aromatic Ring: The two fluorine atoms on the phenyl ring are not mere spectators. Their strong electron-withdrawing nature modulates the pKa of the nearby amino group, influencing its hydrogen bonding capability. Furthermore, fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of the drug candidate. This is a well-established strategy in modern medicinal chemistry.[3] The specific 4,5-difluoro pattern can also lead to specific, favorable interactions within the hydrophobic regions of the kinase active site.
-
The Ortho-Amino Group: The 2-amino group is a classic "hinge-binder." The hinge region of a kinase forms a hydrogen-bonding bridge between the N- and C-terminal lobes of the enzyme. The amino group of the inhibitor can form one or more crucial hydrogen bonds with the backbone carbonyls or amides of this region (e.g., with conserved residues like glutamate and leucine), a common binding mode for many Type I and Type II kinase inhibitors.[6]
The combination of these features makes molecules containing the 2-amino-4,5-difluorophenyl fragment potent and often selective inhibitors of various kinases, including but not limited to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[3]
Part 2: Reagent Profile: this compound
Proper handling and understanding of the starting material are paramount for successful and safe synthesis.
Physicochemical Data
| Property | Value |
| CAS Number | 819843-50-6 |
| Molecular Formula | C₆H₆BF₂NO₂ |
| Molecular Weight | 172.93 g/mol |
| Appearance | Off-white to light brown powder/solid |
| Melting Point | 138-143 °C |
Safety, Handling, and Storage
This compound, like many boronic acids, requires careful handling to ensure user safety and reagent integrity.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8][9][10]
-
Health Hazards: The compound may cause skin, eye, and respiratory irritation.[7][8][9] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10][11]
-
Storage: Boronic acids can be susceptible to dehydration (forming boroxines) and protodeboronation. Store the reagent in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to maintain its reactivity.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]
Part 3: Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in organic synthesis due to its high functional group tolerance and generally mild reaction conditions.[4][5]
Principle of the Reaction
The reaction proceeds via a palladium-based catalytic cycle. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/heteroaryl halide (Ar¹-X).
-
Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.[4]
A base is essential for activating the boronic acid, making the boron atom more nucleophilic and facilitating the transmetalation step.[5]
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the coupling of this compound with a representative heteroaryl bromide. Note: Conditions may require optimization for different substrates.
Materials & Equipment:
-
This compound (1.2 eq)
-
Aryl or Heteroaryl Halide (e.g., 2-Bromo-5-methylpyridin-4-amine) (1.0 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, degassed)
-
Schlenk flask or microwave vial, condenser, magnetic stirrer/hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (The "Why"): To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq). Using a slight excess of the boronic acid helps drive the reaction to completion. The base is crucial for the transmetalation step.[5] Pd(PPh₃)₄ is a common and effective catalyst for this transformation, though other catalyst/ligand systems may offer improvements for challenging substrates.[12]
-
Inert Atmosphere (The "Why"): Seal the flask and evacuate and backfill it with argon or nitrogen three times. This process, known as purging, is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to failed or low-yielding reactions.
-
Solvent Addition (The "Why"): Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. Degassing the solvent (by sparging with argon or via freeze-pump-thaw cycles) is another measure to minimize dissolved oxygen. A mixed aqueous/organic solvent system is common as it aids in dissolving both the organic reactants and the inorganic base.[12]
-
Reaction Execution (The "Why"): Lower the flask into a preheated oil bath and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.[4] The elevated temperature is necessary to overcome the activation energy for the steps in the catalytic cycle. Reaction progress should be monitored periodically (e.g., every 2-4 hours) by taking a small aliquot and analyzing it by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material.
-
Work-up (The "Why"): Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. This step quenches the reaction and dissolves the inorganic salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate. This ensures complete recovery of the product from the aqueous phase.
-
Isolation (The "Why"): Combine the organic extracts and wash with brine (a saturated solution of NaCl). The brine wash helps to remove residual water and some water-soluble impurities from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (The "Why"): The crude material is typically purified by flash column chromatography on silica gel. A solvent gradient (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is used to elute the product, separating it from unreacted starting materials, catalyst residues, and byproducts.
Part 4: Characterization of the Synthesized Product
Unequivocal characterization of the final compound is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. ¹⁹F NMR is particularly important for this class of compounds to verify the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): LC-MS is used during reaction monitoring and for initial product confirmation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, which should typically be >95% for use in biological assays.
Representative Characterization Data Table (Hypothetical Product)
| Analysis | Technique | Expected Result |
| Identity | ¹H NMR | Peaks corresponding to protons on both aromatic rings; chemical shifts and coupling constants consistent with the coupled structure. |
| ¹⁹F NMR | Two distinct signals in the aromatic region, confirming the difluoro-substitution pattern. | |
| Molecular Formula | HRMS | Measured mass within 5 ppm of the calculated exact mass for the target molecule's protonated ion [M+H]⁺. |
| Purity | HPLC | A single major peak representing ≥95% of the total integrated peak area at a relevant wavelength (e.g., 254 nm). |
Conclusion
This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling provides a robust and versatile method for its incorporation into a wide range of molecular scaffolds. The detailed protocol and scientific rationale provided in this guide offer a solid foundation for researchers to successfully synthesize novel compounds for drug discovery. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, and methodical purification are key to achieving high yields and purity. The resulting 2-amino-4,5-difluorophenyl-containing molecules are primed for investigation as potent and selective modulators of kinase activity, contributing to the advancement of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: (2-Amino-4,5-difluorophenyl)boronic acid as a Strategic Building Block for the Synthesis of Novel Fluorinated Heterocycles
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] (2-Amino-4,5-difluorophenyl)boronic acid has emerged as a uniquely valuable and versatile building block for constructing these complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic amino group and a synthetically malleable boronic acid, allows for participation in a diverse array of transformations. This guide provides an in-depth exploration of its application in constructing high-value fluorinated heterocycles, detailing field-proven protocols for palladium-catalyzed cross-coupling, copper-catalyzed C-N bond formation, and classical condensation reactions to access key structural motifs like benzimidazoles and quinoxalines.
Reagent Profile and Safety
This compound is a stable, solid reagent that serves as a linchpin for introducing the 2-amino-4,5-difluorophenyl moiety. The electron-withdrawing nature of the fluorine atoms modulates the reactivity of both the aniline and the boronic acid, a feature that can be exploited for selective transformations.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BF₂NO₂ | [3] |
| Molecular Weight | 172.92 g/mol | [3] |
| Appearance | Off-white to light brown solid | N/A |
| Synonyms | [2-azanyl-4,5-bis(fluoranyl)phenyl]boronic acid | [3] |
Safety & Handling:
This compound, like other arylboronic acids, requires careful handling to ensure laboratory safety and reagent integrity.
-
General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Health Hazards: May cause skin, eye, and respiratory irritation.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation, as boronic acids can be sensitive to moisture and air.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool for C-C bond formation, and this compound is an excellent substrate for introducing a fluorinated aniline moiety onto various aromatic and heteroaromatic cores.[5][6]
Mechanistic Rationale
The reaction proceeds via a well-established palladium catalytic cycle. The choice of catalyst, base, and solvent is critical for achieving high yields. The base (e.g., K₂CO₃, K₃PO₄) is essential for the activation of the boronic acid to form a boronate complex, which facilitates the key transmetalation step with the Pd(II)-aryl species.[5] The presence of the free amino group can sometimes influence the reaction, potentially by coordinating to the metal center; however, with appropriate ligand choice (e.g., phosphine ligands), this is readily overcome.
Protocol: Synthesis of a 2'-Amino-4',5'-difluorobiphenyl Derivative
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Deionized Water
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The aqueous phase is vital for the activity of the inorganic base.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 4-12 hours.[5] Reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target biaryl compound.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2 | Choice depends on substrate reactivity; modern Buchwald-Hartwig precatalysts like XPhos Pd G2 can offer higher yields and lower catalyst loadings.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often more effective for less reactive chlorides. Cs₂CO₃ is a strong base suitable for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O | The solvent system must solubilize both organic and inorganic components. Ethanol is a more environmentally benign option.[7] |
| Temperature | 60-100°C | Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions. |
Application in Chan-Lam C-N Coupling
The Chan-Lam coupling provides an efficient, copper-catalyzed route to form C(sp²)-N bonds, offering a powerful alternative to palladium-based methods.[8][9] This reaction is particularly advantageous as it can often be run under mild conditions, open to the air, making it highly practical for synthesizing N-aryl heterocycles and diarylamines.[10]
Mechanistic Rationale
While the precise mechanism can be complex and substrate-dependent, it is generally understood to involve the formation of a copper(II)-aryl species. This intermediate then coordinates with the N-H nucleophile. A subsequent reductive elimination from a transient Cu(III) intermediate is proposed to form the C-N bond and regenerate a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[8][9]
Protocol: N-Arylation of an Aliphatic Amine
This protocol outlines a general procedure for the N-arylation of a primary or secondary amine.
Materials:
-
This compound
-
Aliphatic Amine (e.g., Piperidine)
-
Copper(II) Acetate [Cu(OAc)₂]
-
Pyridine or another suitable ligand/base
-
Dichloromethane (DCM) or Methanol (MeOH)
Procedure:
-
Setup: To a round-bottom flask open to the air, add this compound (1.0 mmol, 1.0 equiv.), Cu(OAc)₂ (1.2 mmol, 1.2 equiv.), and a magnetic stir bar.
-
Solvent & Reagents: Add DCM (10 mL) as the solvent. Add the aliphatic amine (1.2 mmol, 1.2 equiv.) followed by pyridine (2.0 mmol, 2.0 equiv.). Pyridine acts as both a base and a ligand to facilitate the reaction.[8]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 24-72 hours. Monitor progress by TLC or LC-MS. The solution often turns from blue to green.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to afford the desired N-aryl amine product.
| Parameter | Recommended Condition | Rationale |
| Copper Source | Cu(OAc)₂, CuCl₂ | Copper(II) acetate is the most common and effective catalyst for this transformation.[9] |
| Base/Ligand | Pyridine, Et₃N, 2,6-Lutidine | A base is required to deprotonate the nucleophile. Pyridine is often optimal as it also serves as an effective ligand for copper.[9] |
| Solvent | DCM, MeOH, THF | The choice of solvent depends on the solubility of the substrates. DCM is a common choice for room temperature reactions. |
| Atmosphere | Air | Atmospheric oxygen is typically sufficient to act as the terminal oxidant, making the reaction experimentally simple.[9] |
Synthesis of Fused Heterocyclic Systems
The ortho-aminoaryl motif of the reagent is a classical precursor for building fused heterocyclic rings like benzimidazoles and quinoxalines through condensation reactions. While the boronic acid itself does not directly participate in the cyclization, its presence on the ring provides a powerful synthetic handle for subsequent diversification via reactions like the Suzuki-Miyaura coupling described above.
Protocol: Synthesis of a 5,6-Difluorobenzimidazole Derivative
This protocol utilizes the corresponding diamine, 1,2-diamino-4,5-difluorobenzene, which can be considered the direct precursor derived from the title boronic acid for this type of condensation.
Materials:
-
1,2-Diamino-4,5-difluorobenzene
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Sodium Metabisulfite (Na₂S₂O₅) or another mild oxidant
-
Ethanol or Acetic Acid
Procedure:
-
Setup: In a round-bottom flask, dissolve 1,2-diamino-4,5-difluorobenzene (1.0 mmol, 1.0 equiv.) and the aldehyde (1.0 mmol, 1.0 equiv.) in ethanol (15 mL).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The initial condensation forms a dihydrobenzimidazole intermediate.
-
Oxidation: Add sodium metabisulfite (1.2 mmol, 1.2 equiv.) in one portion to the refluxing solution. The in-situ oxidation to the aromatic benzimidazole is often accompanied by a color change. Continue refluxing for an additional 1-2 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization or perform an extraction with ethyl acetate.
-
Purification: The crude product can be recrystallized from ethanol or purified by column chromatography to yield the pure 5,6-difluorobenzimidazole.
Protocol: Synthesis of a 6,7-Difluoroquinoxaline Derivative
This reaction provides a straightforward and high-yielding route to the quinoxaline core.[11]
Materials:
-
1,2-Diamino-4,5-difluorobenzene
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Ethanol or fluorinated alcohols like hexafluoroisopropanol (HFIP)[11]
Procedure:
-
Setup: Dissolve 1,2-diamino-4,5-difluorobenzene (1.0 mmol, 1.0 equiv.) and benzil (1.0 mmol, 1.0 equiv.) in ethanol (10 mL) in a round-bottom flask.
-
Reaction: Heat the mixture to reflux for 1-3 hours. The reaction is often rapid and can be monitored by the disappearance of the starting materials via TLC. Using HFIP as a solvent can significantly accelerate the reaction, often allowing it to proceed at room temperature.[11]
-
Isolation: Cool the reaction mixture. The product, being highly conjugated and planar, will typically precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure 6,7-difluoro-2,3-diphenylquinoxaline.
Conclusion
This compound is a powerful and multifaceted reagent for synthetic and medicinal chemists. Its ability to undergo robust and predictable transformations—including palladium-catalyzed C-C coupling, copper-catalyzed C-N coupling, and serving as a synthon for fused heterocycles—makes it an indispensable tool. The protocols and insights provided herein demonstrate the causality behind key experimental choices, empowering researchers to harness the full potential of this building block in the development of novel, high-value fluorinated compounds.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4,5-difluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chan-Lam Coupling with (2-Amino-4,5-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Copper-Catalyzed N-Arylation of (2-Amino-4,5-difluorophenyl)boronic acid
The Chan-Lam coupling reaction stands as a powerful and versatile tool in the synthetic chemist's arsenal for the formation of carbon-heteroatom bonds.[1][2][3] This copper-catalyzed cross-coupling of a boronic acid with an amine or alcohol offers a milder and often more functional-group-tolerant alternative to other methods like the Buchwald-Hartwig amination.[1][2] This guide provides an in-depth exploration of the Chan-Lam coupling, with a specific focus on the use of this compound, a substrate of increasing importance in medicinal chemistry and materials science.
The unique substitution pattern of this compound, featuring both an ortho-amino group and two fluorine atoms, presents both opportunities and challenges in its application. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the boronic acid, while the ortho-amino group may participate in chelation with the copper catalyst, impacting the reaction kinetics and outcome. This guide will delve into the mechanistic nuances, provide a detailed and robust experimental protocol, and offer insights into troubleshooting potential issues.
The Catalytic Cycle: A Mechanistic Overview
The precise mechanism of the Chan-Lam coupling can be complex and is influenced by the specific reactants and conditions employed.[1] However, a generally accepted catalytic cycle involves the following key steps:
-
Ligand Exchange and Transmetalation: The reaction is initiated by the coordination of the amine (or alcohol) and the boronic acid to the Cu(II) catalyst. This is followed by a transmetalation step where the aryl group from the boronic acid is transferred to the copper center.
-
Oxidative Addition/Reductive Elimination: A proposed pathway involves the formation of a Cu(III) intermediate. This intermediate then undergoes reductive elimination to form the desired C-N (or C-O) bond and a Cu(I) species.[1]
-
Catalyst Regeneration: The Cu(I) species is then re-oxidized to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, allowing the catalytic cycle to continue.[2]
The presence of an ortho-amino group in this compound can lead to the formation of a five-membered ring chelate with the copper center. This chelation may stabilize the copper-aryl intermediate, potentially influencing the rate of transmetalation and subsequent reductive elimination.
Caption: A simplified representation of the Chan-Lam coupling catalytic cycle.
Experimental Protocol: N-Arylation with this compound
This protocol provides a general starting point for the Chan-Lam coupling of this compound with a generic amine (R-NH2). Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (R-NH2)
-
Copper(II) acetate (Cu(OAc)2)
-
Pyridine
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
4 Å Molecular sieves
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (optional, but recommended for sensitive substrates)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and freshly activated 4 Å molecular sieves (approximately 100-200 mg per mmol of boronic acid).
-
Reagent Addition: Add anhydrous dichloromethane or toluene as the solvent (concentration typically 0.1-0.5 M).
-
Catalyst and Base: Add copper(II) acetate (0.1 - 1.0 equiv) and pyridine (2.0 - 4.0 equiv). The use of a stoichiometric amount of copper may be necessary in some cases to drive the reaction to completion.
-
Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C under an air atmosphere (or an inert atmosphere if necessary). The reaction progress should be monitored by an appropriate analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and copper salts. Wash the celite pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: A flowchart illustrating the key steps in the experimental protocol.
Key Reaction Parameters and Considerations
| Parameter | Recommended Range | Rationale & Field-Proven Insights |
| Boronic Acid | 1.0 equiv | The limiting reagent in the reaction. |
| Amine | 1.2 - 2.0 equiv | A slight excess of the amine is often used to ensure complete consumption of the boronic acid. |
| Copper Catalyst | 0.1 - 1.0 equiv of Cu(OAc)2 | While catalytic amounts are often sufficient, the ortho-amino group may require a higher loading or even a stoichiometric amount of copper due to chelation. |
| Base | 2.0 - 4.0 equiv of Pyridine | A mild, non-nucleophilic base is crucial. Pyridine often serves this role effectively. Other bases like triethylamine or diisopropylethylamine can also be explored. |
| Solvent | DCM, Toluene, or other non-polar aprotic solvents | The choice of solvent can significantly impact the reaction. Anhydrous conditions are generally preferred to minimize protodeboronation. |
| Temperature | Room Temperature - 50 °C | The reaction is often performed at room temperature, but gentle heating can be beneficial for less reactive substrates. |
| Atmosphere | Air | The Chan-Lam coupling typically utilizes atmospheric oxygen as the terminal oxidant for catalyst regeneration.[2] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficient base- Steric hindrance | - Use fresh, high-purity Cu(OAc)2.- Increase the amount of pyridine or try a different base.- Increase the reaction temperature or prolong the reaction time. |
| Protodeboronation | - Presence of water or protic solvents | - Use anhydrous solvents and freshly activated molecular sieves. |
| Homocoupling of Boronic Acid | - Inefficient cross-coupling | - Optimize the ratio of amine to boronic acid.- Adjust the catalyst loading and reaction temperature. |
| Complex Mixture of Products | - Side reactions of the amino group | - Consider protecting the ortho-amino group if it interferes with the desired reaction, although this adds extra synthetic steps. |
References
Navigating C-N Bond Formation with Aminophenylboronic Acids: A Detailed Guide to Reaction Conditions and Protocols
For Immediate Release
A comprehensive guide detailing the reaction conditions for carbon-nitrogen (C-N) bond formation utilizing aminophenylboronic acids has been developed for researchers, scientists, and professionals in drug development. This document provides in-depth technical notes and validated protocols for leveraging these versatile reagents in cross-coupling reactions, with a primary focus on the Chan-Lam coupling.
Introduction: The Strategic Importance of Aminophenylboronic Acids in C-N Coupling
The construction of C-N bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Aryl amines are prevalent motifs in a vast array of bioactive molecules. Aminophenylboronic acids have emerged as valuable building blocks for creating these structures, offering a unique combination of a nucleophilic amino group and a readily functionalized arylboronic acid moiety.
This application note explores the nuances of employing aminophenylboronic acids in C-N bond formation, primarily through the copper-catalyzed Chan-Lam coupling. We will delve into the mechanistic rationale behind optimal reaction conditions, address the specific challenges posed by the reactive amino group, and provide detailed, step-by-step protocols for successful implementation in the laboratory.
The Chan-Lam Coupling: A Powerful Tool for Aryl Amine Synthesis
The Chan-Lam coupling is a versatile and operationally simple method for forming C-N bonds between an arylboronic acid and a nitrogen-containing nucleophile, such as an amine or an N-heterocycle.[1][2] Unlike palladium-catalyzed methods like the Buchwald-Hartwig amination, the Chan-Lam reaction is typically catalyzed by copper complexes and can often be performed under mild, aerobic conditions.[1][3]
The generally accepted mechanism involves the formation of a copper(II)-aryl species, followed by coordination of the amine nucleophile. A key reductive elimination step from a transient copper(III) intermediate forges the desired C-N bond and regenerates a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.[3] The presence of an oxidant, often atmospheric oxygen, is crucial for catalyst turnover.
A [label="ArB(OH)₂ + Cu(II)L₂", pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ar-Cu(II)L(B(OH)₂) ", pos="2,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ar-Cu(III)L(Nu)(B(OH)₂)", pos="3,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Ar-Nu", pos="2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Cu(I)L", pos="0,-1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Nu-H", pos="4.5,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Ox [label="Oxidant (O₂)", pos="-1.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label="Transmetalation"]; B -> C [label="Oxidation/Ligand Exchange", color="#4285F4"]; F -> C [color="#4285F4"]; C -> D [label="Reductive Elimination", color="#34A853"]; C -> E [color="#34A853"]; E -> A [label="Oxidation", color="#EA4335"]; Ox -> E [color="#EA4335"]; }
The Challenge and Opportunity of Aminophenylboronic Acids
The presence of a free amino group on the phenylboronic acid introduces both a challenge and an opportunity. The primary challenge is the potential for self-coupling or polymerization, where the amino group of one molecule reacts with the boronic acid of another. Furthermore, the amino group can coordinate to the copper catalyst, potentially altering its reactivity.
However, this bifunctionality also opens avenues for intramolecular reactions to synthesize nitrogen-containing heterocycles and allows for the synthesis of more complex diarylamines where one of the aryl groups is pre-functionalized with an amino group.
The reactivity and potential for side reactions are highly dependent on the position of the amino group:
-
2-Aminophenylboronic Acid (ortho): Prone to intramolecular cyclization reactions, which can be a powerful tool for heterocycle synthesis.
-
3-Aminophenylboronic Acid (meta): Generally a well-behaved substrate for intermolecular Chan-Lam couplings.
-
4-Aminophenylboronic Acid (para): Also a suitable substrate for intermolecular couplings, though its electronic properties can influence reaction rates.
Reaction Parameters: A Detailed Analysis
Optimizing the Chan-Lam coupling of aminophenylboronic acids requires careful consideration of several key parameters.
| Parameter | Recommendation & Rationale | Typical Reagents/Conditions |
| Copper Source | Copper(II) acetate (Cu(OAc)₂) is the most common and effective catalyst. Copper(I) salts like CuI can also be used, sometimes in combination with a ligand. The counter-ion can play a role in the catalytic activity.[4] | Cu(OAc)₂, Cu(OTf)₂, CuI |
| Base | A mild, non-nucleophilic base is typically required to facilitate deprotonation of the N-H nucleophile and to neutralize acidic byproducts. Pyridine and triethylamine are common choices. For more sensitive substrates, inorganic bases like K₂CO₃ can be effective.[4][5] | Pyridine, Triethylamine (Et₃N), K₂CO₃, 2,6-Lutidine |
| Solvent | Dichloromethane (DCM) is a widely used solvent. For less soluble substrates or when coupling with aryl amines, a mixed solvent system such as acetonitrile/ethanol can improve yields. Methanol has also been shown to be an effective solvent in certain cases.[4][6] | Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH), MeCN/EtOH |
| Atmosphere | The reaction is typically run open to the air, as atmospheric oxygen serves as the terminal oxidant to regenerate the Cu(II) catalyst.[1][3] | Air |
| Temperature | Most Chan-Lam couplings proceed efficiently at room temperature. However, for less reactive substrates, gentle heating (e.g., 40-80 °C) may be necessary.[7] Microwave irradiation can significantly shorten reaction times.[8] | Room Temperature to 80 °C |
| Additives | Molecular sieves can be added to remove water, which can otherwise lead to undesired phenol formation as a byproduct.[9] In some cases, ligands like 1,10-phenanthroline or N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reaction rate and yield.[4] | 3Å or 4Å Molecular Sieves, Ligands (e.g., TMEDA, 1,10-phenanthroline) |
Experimental Protocols
Protocol 1: General Procedure for Chan-Lam Coupling of 3-Aminophenylboronic Acid with an N-Heterocycle (e.g., Imidazole)
This protocol provides a general starting point for the intermolecular C-N coupling of meta-aminophenylboronic acid.
Materials:
-
3-Aminophenylboronic acid
-
Imidazole
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
4Å Molecular Sieves (optional, but recommended)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 3-aminophenylboronic acid (1.0 equiv), imidazole (1.2 equiv), and copper(II) acetate (1.0 equiv).
-
If using, add activated 4Å molecular sieves (approximately 100 mg per mmol of boronic acid).
-
Add dichloromethane (to achieve a concentration of ~0.1 M with respect to the boronic acid).
-
Add pyridine (2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 24-48 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the copper salts.
-
Wash the filtrate with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated imidazole.
A similar reaction between a substituted pyrazole and 3-aminophenylboronic acid has been reported to yield the desired product in 48% yield without the formation of O-arylated byproducts.[5]
Start [label="Combine Reactants:\n- 3-Aminophenylboronic acid\n- Imidazole\n- Cu(OAc)₂"]; Additives [label="Add DCM,\nPyridine, & Opt. Mol. Sieves"]; React [label="Stir at RT\n(Open to Air, 24-48h)"]; Workup [label="Workup:\n- Filter through Celite\n- Aqueous Washes"]; Purify [label="Purify:\nColumn Chromatography"]; Product [label="N-Aryl Imidazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Additives -> React -> Workup -> Purify -> Product; }
Protocol 2: N-Boc Protection Strategy for Chan-Lam Coupling of 4-Aminophenylboronic Acid
For substrates where the free amino group may lead to undesired side reactions, a protecting group strategy is highly effective. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the coupling conditions and the relative ease of its removal.
Part A: N-Boc Protection of 4-Aminophenylboronic Acid
Materials:
-
4-Aminophenylboronic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve 4-aminophenylboronic acid (1.0 equiv) in a mixture of THF and water (e.g., 1:1 ratio).
-
Add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the Boc-protected aminophenylboronic acid, which can often be used without further purification.
Part B: Chan-Lam Coupling with N-Boc-4-aminophenylboronic Acid
Follow the general procedure outlined in Protocol 1, substituting the unprotected aminophenylboronic acid with the N-Boc protected version.
Part C: N-Boc Deprotection
Materials:
-
N-Boc protected arylated product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected product in dichloromethane.
-
Add an equal volume of trifluoroacetic acid (a 1:1 DCM:TFA solution).[10]
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product. Further purification by chromatography may be necessary.
Alternative deprotection conditions, such as 4 M HCl in dioxane, can also be employed.[10] For acid-sensitive substrates, heating in a solvent like 2,2,2-trifluoroethanol (TFE) offers a milder, non-acidic deprotection method.[6]
Mitigating Side Reactions
-
Self-Coupling: The reaction of the amino group of one aminophenylboronic acid molecule with the boronic acid of another can lead to oligomerization. This can be minimized by using the amine nucleophile in slight excess and ensuring efficient stirring. A protecting group strategy (Protocol 2) completely circumvents this issue.
-
Protodeboronation: The loss of the boronic acid group and its replacement with a hydrogen atom can be a significant side reaction. This is often promoted by moisture and acidic conditions. The use of molecular sieves and a suitable base can help to suppress this pathway.[9]
-
Intramolecular Cyclization: For 2-aminophenylboronic acid, intramolecular C-N bond formation can lead to the formation of cyclic structures. While this can be a desired outcome for the synthesis of certain heterocycles, it can be an undesired side reaction if intermolecular coupling is the goal. Running the reaction under more dilute conditions may favor the intermolecular pathway.
Conclusion
Aminophenylboronic acids are highly valuable and versatile reagents for the synthesis of aryl amines via C-N bond formation. The Chan-Lam coupling provides a practical and efficient method for their application. By carefully selecting the reaction conditions, particularly the copper source, base, and solvent, and by employing a protecting group strategy when necessary, researchers can successfully navigate the potential challenges and unlock the synthetic potential of these important building blocks. The protocols provided herein offer a solid foundation for the successful implementation of these reactions in a laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-powered Chan-Lam-Evans - GalChimia [galchimia.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of (2-Amino-4,5-difluorophenyl)boronic acid in Fragment-Based Drug Discovery
Introduction: The Power of Precision in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to the target protein.[2] These initial hits serve as high-quality starting points for optimization into potent, drug-like candidates, a strategy that has successfully delivered multiple FDA-approved drugs.[1][2]
This application note focuses on a particularly advantageous fragment: (2-Amino-4,5-difluorophenyl)boronic acid . This compound is uniquely suited for FBDD campaigns due to a convergence of three key chemical features: a boronic acid warhead for reversible covalent interactions, a difluorinated phenyl ring for enhanced biophysical properties and NMR screening, and a primary amine for straightforward synthetic elaboration. We will explore the strategic advantages of this fragment and provide detailed protocols for its application in modern drug discovery workflows.
Section 1: The Fragment in Focus: this compound
The utility of this fragment is best understood by dissecting its constituent parts, each of which confers a distinct advantage in the FBDD process.
| Property | Value |
| CAS Number | 1072952-14-7[3][] |
| Molecular Formula | C₆H₆BF₂NO₂[3] |
| Molecular Weight | 172.93 g/mol [3] |
| Key Features | Boronic Acid, Difluorophenyl, Primary Amine |
The Boronic Acid: A Reversible Covalent "Warhead"
Boronic acids are mild electrophiles that can form reversible covalent bonds with nucleophilic residues in a protein's active site, most notably the hydroxyl group of serine or threonine.[5][] This interaction involves the boron atom shifting from a trigonal planar (sp²) state to a more stable tetrahedral (sp³) adduct with the target residue.[7]
Causality: This reversible covalent mechanism is a significant advantage in FBDD. While non-covalent fragment interactions are often very weak (in the high micromolar to millimolar range), the formation of a covalent bond can significantly increase the apparent affinity and residence time of the fragment.[8] This makes hit identification more robust and provides a strong anchor point for structure-based design. Several FDA-approved drugs, such as the proteasome inhibitor bortezomib, successfully utilize a boronic acid warhead.[5][9]
Caption: Reversible covalent inhibition by a boronic acid fragment.
The Difluorophenyl Ring: A Versatile Biophysical Tool
The incorporation of fluorine into drug candidates is a well-established strategy to improve pharmacokinetic properties such as metabolic stability and membrane permeability.[10][11] For FBDD, the advantages are even more profound:
-
¹⁹F NMR Screening: The ¹⁹F nucleus has a spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant. Crucially, there is no endogenous ¹⁹F signal in biological systems.[12] This makes ¹⁹F NMR an exceptionally sensitive and clean technique for detecting fragment binding. Changes in the ¹⁹F chemical shift upon addition of the target protein provide unambiguous evidence of binding.[13]
-
Enhanced Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and multipolar interactions, potentially increasing binding affinity.[14]
-
Screening Efficiency: The clean background of ¹⁹F NMR allows for the screening of fragment cocktails (mixtures of 10-20 compounds), significantly increasing throughput compared to proton-based NMR methods where signal overlap is a major limitation.[1][13]
The Primary Amine: A Handle for Fragment Elaboration
The amino group at the 2-position provides a readily accessible synthetic handle. Once a fragment hit is validated and its binding mode is determined (e.g., by X-ray crystallography), the amine group serves as a convenient point for chemical modification. This is the core of the "fragment growing" strategy, where the initial fragment is elaborated to pick up additional interactions with the protein surface, thereby rapidly increasing potency.
Section 2: Core FBDD Screening and Validation Protocols
The unique properties of this compound make it amenable to several powerful biophysical screening techniques. A successful FBDD campaign relies on using orthogonal methods to identify and validate hits, ensuring that observed binding is specific and not an artifact of a single technique.
Caption: General workflow for an FBDD campaign.
Protocol: ¹⁹F NMR-Based Fragment Screening
This ligand-observed method is ideal for primary screening due to its speed and sensitivity.[13]
Principle: The fragment is observed directly. When the fragment binds to the much larger protein target, its tumbling rate slows dramatically, leading to line broadening of its NMR signal. Additionally, the change in the chemical environment upon binding can cause a chemical shift perturbation (CSP).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 20 mM in a deuterated solvent (e.g., DMSO-d6).
-
Prepare a buffer solution suitable for the target protein (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) in 99% D₂O.
-
The final screening sample should contain the fragment at a concentration of 100-200 µM and the target protein at 10-20 µM in the D₂O buffer.
-
Prepare a "reference" sample containing only the fragment in the buffer (no protein).
-
-
NMR Data Acquisition:
-
Acquire a simple 1D ¹⁹F NMR spectrum for both the reference and the protein-containing sample. A modern spectrometer with a cryoprobe is recommended for maximum sensitivity.[15]
-
Typical acquisition time per sample is 5-15 minutes.
-
-
Data Analysis & Hit Identification:
-
Compare the spectrum of the protein-containing sample to the reference.
-
A "hit" is identified by:
-
A significant decrease in the intensity and/or broadening of the ¹⁹F resonance signal.
-
A measurable change (perturbation) in the chemical shift of the signal.
-
-
Trustworthiness Check: The lack of a biological ¹⁹F background signal makes this method highly reliable with a low false-positive rate.[12][16]
-
Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free biophysical technique that provides real-time binding kinetics (kₐ, kₐ) and affinity (Kₐ) data.[17][18] It is an excellent orthogonal method for hit validation.
Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a density that will provide an adequate signal for a low-molecular-weight binder. This requires careful optimization.[19]
-
A reference flow cell should be prepared (e.g., a mock immobilization) to subtract non-specific binding and bulk refractive index effects.
-
-
Fragment Screening:
-
Prepare a solution of this compound in SPR running buffer (e.g., HBS-EP+) at a high concentration (e.g., 100-200 µM), ensuring the DMSO concentration is precisely matched between the sample and the running buffer to avoid false positives.[17]
-
Inject the fragment solution over the target and reference flow cells.
-
A "hit" is identified by a concentration-dependent binding response on the target surface that is significantly higher than the reference surface.
-
-
Affinity Determination (Hit Validation):
-
For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations (e.g., from 1 µM to 200 µM).
-
Fit the resulting steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kₐ).[20]
-
| Parameter | Description | Typical Value for a Fragment Hit |
| kₐ (on-rate) | Association rate constant | 10³ - 10⁵ M⁻¹s⁻¹ |
| kₐ (off-rate) | Dissociation rate constant | 1 - 10⁻³ s⁻¹ |
| Kₐ (affinity) | Equilibrium Dissociation Constant (kₐ/kₐ) | 10 µM - 5 mM[21] |
Protocol: X-Ray Crystallography for Structural Characterization
Crystallography is the definitive method for visualizing precisely how and where a fragment binds to its target, providing the structural blueprint for optimization.[22][23]
Principle: A crystal of the target protein is soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein. X-ray diffraction data is then collected to solve the three-dimensional structure of the protein-fragment complex.
Methodology:
-
Crystal Soaking:
-
Grow high-quality crystals of the target protein that diffract to a suitable resolution (<2.5 Å).[22]
-
Prepare a soaking solution containing this compound at a high concentration (typically 1-10 mM) in a cryo-protectant-compatible buffer.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Processing:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
-
Binding Mode Analysis:
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the precise orientation of the bound fragment.
-
For this fragment, pay close attention to the electron density between the boron atom and any nearby serine, threonine, or other nucleophilic residues to confirm covalent bond formation.[5]
-
Specialized data analysis methods like PanDDA can be crucial for reliably identifying weakly bound fragments with low occupancy.[22]
-
Section 3: From Hit to Lead - The Fragment Evolution Workflow
Identification of a binding fragment is only the first step. The structural information gained from NMR and crystallography is the key to evolving the low-affinity hit into a high-potency lead compound.
Caption: Strategies for elaborating a fragment hit.
-
Fragment Growing: This is the most common strategy. Using the X-ray crystal structure, medicinal chemists design and synthesize modifications that extend from the fragment core to engage with nearby pockets on the protein surface. For this compound, the amine group is the ideal vector for this growth strategy.
-
Fragment Linking: If a separate screening campaign identifies a second fragment that binds in an adjacent pocket, the two fragments can be chemically linked together. The resulting larger molecule can exhibit a dramatic increase in affinity due to a highly favorable change in binding entropy.
The goal of this iterative process is to improve potency while maintaining or improving desirable drug-like properties, such as solubility and metabolic stability, ultimately yielding a clinical candidate.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,5-difluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 5. Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. caymanchem.com [caymanchem.com]
- 21. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 22. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 23. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Boron-Containing ALK Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: A New Frontier in ALK Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] The development of small-molecule ALK inhibitors has revolutionized the treatment landscape for patients with ALK-rearranged tumors. However, the emergence of acquired resistance, often driven by secondary mutations in the ALK kinase domain, necessitates the continuous innovation of next-generation inhibitors.[3]
Boron, a unique element in medicinal chemistry, offers a compelling strategy to overcome these challenges.[4][5] The incorporation of boron-containing functional groups, such as boronic acids and benzoxaboroles, can introduce novel binding interactions and modulate the physicochemical properties of inhibitors.[6] The Lewis acidic nature of the boron atom allows for the formation of reversible covalent bonds with key active site residues, potentially leading to enhanced potency and the ability to overcome resistance mutations.[5][7] This application note provides a comprehensive guide to the synthesis, characterization, and in vitro evaluation of ALK inhibitors featuring boron-containing pharmacophores.
The Rationale for Boron Incorporation in ALK Inhibitors
The unique chemical properties of boron offer several advantages in the design of kinase inhibitors. The empty p-orbital of a boronic acid allows it to accept a lone pair of electrons from a nucleophilic residue in the enzyme's active site, forming a reversible covalent bond. This transient covalent interaction can significantly increase the inhibitor's residence time and potency. In the context of ALK, this can lead to more durable target engagement and efficacy against resistant mutants.
Molecular modeling studies have suggested that the hydroxyl group on an oxaborole moiety can form a key hydrogen bond with residues such as Asn1254 or Asp1270 in the ALK active site, providing a novel binding mode that can be exploited in drug design.[8]
Caption: Boron-inhibitor interaction with ALK active site.
Synthetic Protocols
The synthesis of boron-containing ALK inhibitors typically involves multi-step sequences, often culminating in a key carbon-boron bond-forming reaction or the coupling of a boron-containing fragment to the inhibitor scaffold. Below are two distinct protocols for the synthesis of such compounds.
Protocol 1: Synthesis of a Benzoxaborole-Based ALK Inhibitor
This protocol is based on the synthesis of a potent benzoxaborole-containing ALK inhibitor, designated as compound 10k in the cited literature.[8] The synthesis involves a Suzuki-Miyaura coupling as a key step to assemble the core structure.
Caption: Synthetic workflow for a benzoxaborole ALK inhibitor.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 2,4-dichloro-5-methoxypyrimidine | ≥98% | Commercially Available |
| 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-2'-amine | Custom Synthesis | N/A |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Degassed, HPLC Grade | N/A |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available |
| Methanol (MeOH) | Reagent Grade | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |
| Acetonitrile (ACN) | HPLC Grade | Commercially Available |
Step-by-Step Methodology:
-
Suzuki-Miyaura Coupling:
-
To a microwave reaction vial, add 2,4-dichloro-5-methoxypyrimidine (1.0 equiv), 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-2'-amine (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.1 equiv).
-
Seal the vial and purge with argon for 10 minutes.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Causality: The palladium catalyst facilitates the cross-coupling of the pyrimidine chloride with the boronic ester. The base is essential for the transmetalation step of the catalytic cycle. Microwave irradiation accelerates the reaction rate.[2]
-
-
Work-up and Initial Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Final Deprotection (if applicable) and Purification:
-
If a protecting group is present on the amine, it is removed at this stage. For example, a Boc group can be removed by treatment with trifluoroacetic acid in dichloromethane.
-
After deprotection, the final compound is purified by preparative HPLC to yield the desired benzoxaborole-based ALK inhibitor.
-
Protocol 2: Synthesis of a Boronic Acid-Containing Crizotinib Analog
This protocol describes the synthesis of a prodrug of the known ALK inhibitor crizotinib, incorporating a boronic acid moiety.[9] This approach aims to improve the therapeutic index by targeting the release of the active drug.
Step-by-Step Methodology:
-
Synthesis of the Boronic Acid-Containing Linker:
-
Start with a commercially available aryl halide containing a functional group amenable to modification (e.g., a hydroxymethyl group).
-
Protect the boronic acid as a pinacol ester using a Miyaura borylation reaction. This involves reacting the aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.[9]
-
Modify the functional group to create a reactive linker, for example, by converting a hydroxymethyl group to a chloroformate.
-
-
Coupling to the Crizotinib Scaffold:
-
React the activated boronic acid-containing linker with the 2-aminopyridine moiety of crizotinib. The specific reaction conditions will depend on the nature of the linker (e.g., carbamoylation).[9]
-
-
Deprotection and Final Purification:
-
Deprotect the boronic acid pinacol ester, typically using an acidic workup, to yield the free boronic acid.
-
Purify the final product using preparative HPLC to obtain the boronic acid-containing crizotinib analog.
-
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized inhibitors.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity of >95% is typically required for in vitro biological assays.[11]
Typical Analytical Data for a Boron-Containing ALK Inhibitor:
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to all protons in the expected structure with appropriate chemical shifts, multiplicities, and integrations.[12] |
| ¹³C NMR | Signals corresponding to all carbon atoms in the expected structure.[12] |
| HRMS (ESI+) | [M+H]⁺ ion observed within 5 ppm of the calculated exact mass. |
| HPLC Purity | >95% purity at a specified wavelength (e.g., 254 nm). |
In Vitro Biological Evaluation
The biological activity of the synthesized boron-containing ALK inhibitors is assessed through a series of in vitro assays to determine their potency, selectivity, and cellular effects.
Caption: Workflow for in vitro biological evaluation.
Protocol 3: ALK Kinase Activity Assay
This protocol describes a common method to determine the in vitro potency of an inhibitor against a specific ALK kinase, including resistant mutants like ALK L1196M.[8]
Materials:
-
Recombinant human ALK (L1196M) enzyme[8]
-
Kinase assay buffer
-
ATP
-
Substrate peptide (e.g., IGF1Rtide)[8]
-
ADP-Glo™ Kinase Assay kit
-
Synthesized inhibitor
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions, recombinant ALK enzyme, and the substrate peptide in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Protocol 4: Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines that are dependent on ALK signaling, such as the NCI-H2228 human NSCLC cell line.[8][13]
Materials:
-
NCI-H2228 cell line[13]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
96-well cell culture plates
Procedure:
-
Seed NCI-H2228 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized inhibitor.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the inhibitor concentration.
Protocol 5: Metabolic Stability Assay
This assay assesses the susceptibility of the inhibitor to metabolism by liver enzymes, providing an early indication of its pharmacokinetic properties.[8]
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Synthesized inhibitor
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubate the synthesized inhibitor (at a final concentration of, for example, 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37 °C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion
The synthesis of ALK inhibitors incorporating boron-containing compounds represents a promising avenue for the development of next-generation therapeutics with the potential to overcome clinical resistance. The protocols and methodologies outlined in this application note provide a framework for the rational design, synthesis, and evaluation of these novel agents. By leveraging the unique properties of boron, researchers can explore new chemical space and develop more effective and durable treatments for patients with ALK-driven malignancies.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK (L1196M) Kinase Enzyme System [worldwide.promega.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. NCI-H2228 Cells [cytion.com]
- 11. mdpi.com [mdpi.com]
- 12. atcc.org [atcc.org]
- 13. bcrj.org.br [bcrj.org.br]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Its utility in constructing biaryl and heteroaryl structures has made it indispensable in pharmaceutical and materials science.[2] While the coupling of electron-rich or neutral boronic acids is often straightforward, the use of electron-deficient boronic acids introduces a distinct set of challenges that can significantly impede reaction success.[3][4]
Electron-deficient boronic acids, such as those bearing nitro, cyano, or trifluoromethyl groups, or those derived from π-deficient heterocycles like pyridine and pyrimidine, are notoriously difficult coupling partners.[2][5] The primary obstacles stem from two key issues: a retarded transmetalation step in the catalytic cycle and a heightened susceptibility to protodeboronation, an undesired side reaction that consumes the boronic acid.[5][6] This guide provides a detailed exploration of the mechanistic nuances and offers a comprehensive, field-proven protocol designed to overcome these challenges, ensuring reliable and high-yielding couplings with these valuable substrates.
Mechanism and Key Considerations with Electron-Deficient Boronic Acids
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[7][8] This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For electron-deficient boronic acids, the transmetalation step is often the rate-limiting factor. The electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the organic moiety, slowing its transfer from the boron atom to the palladium center.[5]
The second major challenge is protodeboronation , the cleavage of the C-B bond by a proton source (often water or alcohol solvents in the presence of a base), which converts the boronic acid into an inert arene.[6] Electron-deficient and heteroaryl boronic acids are particularly prone to this decomposition pathway, leading to low yields and consumption of the starting material.[5]
To achieve a successful coupling, the rate of transmetalation must be accelerated to outcompete the rate of protodeboronation. This is achieved through careful selection of:
-
Palladium Source and Ligand: The choice of ligand is critical. Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos and XPhos, or bulky alkylphosphines like P(t-Bu)₃) are highly effective.[1][2] These ligands stabilize the Pd(0) species and promote both the oxidative addition and the subsequent steps of the catalytic cycle.[8]
-
Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[1] For sensitive electron-deficient substrates, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like NaOH or alkoxides, which can aggressively promote protodeboronation.[6][10] In some cases, fluoride bases like CsF or KF can be particularly effective, especially in less polar, anhydrous solvents.[11]
-
Solvent System: The choice of solvent impacts reagent solubility and reaction kinetics. Aprotic solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the formation of the active borate species.[7][8] However, for substrates highly sensitive to protodeboronation, anhydrous conditions may be necessary.[12]
-
Boronic Acid Derivatives: To circumvent stability issues, boronic acids can be converted to more robust derivatives. Pinacol esters (Ar-Bpin), MIDA boronates, or potassium aryltrifluoroborates (Ar-BF₃K) exhibit enhanced stability towards protodeboronation and can be used as effective substitutes for their corresponding boronic acids.[8][9]
Optimized General Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of an aryl/heteroaryl halide with an electron-deficient boronic acid. Optimization may be required for specific substrate combinations.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
Aryl or Heteroaryl Halide (e.g., Bromide) (1.0 equiv)
-
Electron-Deficient Boronic Acid or Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, Pd(OAc)₂/SPhos) (1–3 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or CsF) (2.0–3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane, Toluene, THF, often with 5-10% v/v water)
-
Anhydrous Sodium or Magnesium Sulfate
-
Silica Gel for Chromatography
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), the electron-deficient boronic acid (0.6-0.75 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 1.0-1.5 mmol, 2.0-3.0 equiv). The base should be finely powdered to ensure maximum surface area.[10]
-
Inert Atmosphere: Seal the vessel with a rubber septum or a Teflon screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7][13]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., 1-3 mol%). If not using a precatalyst, the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) are added at this stage.[7]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical solvent system is 1,4-dioxane with a small amount of water (e.g., a 10:1 ratio), with a total concentration of 0.1-0.5 M with respect to the limiting reagent.[10]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the desired temperature (typically between 80–110 °C). For particularly challenging couplings, microwave irradiation (100-150 °C for 10-30 minutes) can be highly effective at accelerating the reaction and improving yields.[14][15]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the limiting aryl halide is consumed.[7]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and add water (10 mL).[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent (e.g., 2 x 15 mL). Combine the organic layers and wash with brine (20 mL).[7]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[10]
Comparative Data for Selected Couplings
The choice of reaction conditions can dramatically influence the yield, especially with challenging substrates. The following table provides a summary of conditions used for the coupling of various electron-deficient boronic acids.
| Aryl Halide | Boronic Acid | Catalyst / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | 3-Nitrophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 | [7] |
| 4-Bromoanisole | 2-Pyridylboronic acid derivative | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF (3) | Dioxane | 110 | 12 | 74 | [11] |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Pyridylboronic acid derivative | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF (3) | Dioxane | 110 | 12 | 82 | [11] |
| 5-Bromoindole | o-Nitrophenylboronic acid | Na₂PdCl₄ (5) / sSPhos (10) | K₂CO₃ (3) | ACN/H₂O | 37 | 18 | 84 | [16] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | THF/H₂O | 100 (MW) | 0.25 | 81 | [15] |
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section addresses common problems encountered during the Suzuki-Miyaura coupling of electron-deficient boronic acids.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: Palladium source has decomposed or ligand has oxidized.[10] 2. Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[12] 3. Poor Reagent Quality: Impure or wet solvents/reagents. 4. Low Reaction Temperature: Insufficient energy to overcome the activation barrier.[12] | 1. Use a fresh palladium source/ligand or a stable precatalyst (e.g., Pd G3/G4). 2. Ensure thorough degassing of solvents and proper inert gas technique (Schlenk line or glovebox).[13] 3. Use anhydrous solvents and high-purity reagents. 4. Increase the temperature in increments of 10-20 °C or switch to microwave heating. |
| Significant Protodeboronation | 1. Base is too strong or reaction conditions too harsh (high temp, long time).[12] 2. Presence of excess protic sources (water, alcohol). 3. The boronic acid is inherently unstable (e.g., 2-pyridyl).[5] | 1. Switch to a milder base (e.g., from K₂CO₃ to K₃PO₄ or CsF). 2. Use anhydrous solvents and reagents. Ensure the base is anhydrous. 3. Convert the boronic acid to a more stable derivative (pinacol ester, MIDA boronate, or trifluoroborate).[8] Increase catalyst loading to accelerate coupling over decomposition. |
| Formation of Homocoupled Product (Ar¹-Ar¹ or Ar²-Ar²) | 1. Pd(II) precatalyst reduction by boronic acid.[8] 2. Presence of oxygen leading to oxidative homocoupling of the boronic acid.[12] 3. Slow oxidative addition of the aryl halide. | 1. Use a pre-formed Pd(0) source or a precatalyst that rapidly generates the active species. 2. Ensure the reaction is rigorously deoxygenated. 3. Use a more electron-rich, bulky phosphine ligand to accelerate oxidative addition. |
| Incomplete Reaction / Stalled Reaction | 1. Catalyst deactivation (e.g., coordination of a heteroatom from the substrate to Pd).[2] 2. Poor solubility of reagents at reaction temperature.[12] | 1. Increase catalyst loading or switch to a more robust ligand system (e.g., Buchwald-type ligands). 2. Try a different solvent or solvent mixture to improve solubility (e.g., DMF, NMP). |
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Aminophenylboronic Acid Derivatives in Cancer Therapy Research
Introduction
For researchers, scientists, and drug development professionals, the quest for targeted and effective cancer therapies is a paramount challenge. Phenylboronic acid (PBA) and its derivatives have emerged as a versatile and promising class of compounds in experimental oncology.[1][2][3] Their significance stems from the unique chemical properties of the boron atom, which allows for specific and often reversible interactions with biological targets that are crucial for cancer cell survival and proliferation.
Initially brought to the forefront by the success of Bortezomib, a dipeptide boronic acid proteasome inhibitor, the field has expanded dramatically.[1][4] Research now encompasses a multi-pronged approach, leveraging aminophenylboronic acid (APBA) derivatives for:
-
Enzyme Inhibition: Primarily targeting the ubiquitin-proteasome pathway.[5]
-
Targeted Drug Delivery: Exploiting the overexpression of sialic acids on cancer cell surfaces.[1][6]
-
Radiosensitization: As key agents in Boron Neutron Capture Therapy (BNCT).[7][8]
This guide provides an in-depth overview of the mechanisms, applications, and experimental protocols associated with APBA derivatives in cancer research, designed to bridge foundational chemistry with practical, field-proven insights.
Part 1: Core Mechanisms of Action
The therapeutic potential of APBA derivatives is rooted in their distinct mechanisms for targeting and neutralizing cancer cells.
Proteasome Inhibition
The proteasome is a critical cellular machine responsible for degrading damaged or unnecessary proteins, including those that regulate cell cycle and apoptosis. Its inhibition leads to the accumulation of pro-apoptotic proteins, ultimately triggering programmed cell death.
Causality of Inhibition: The boronic acid moiety of compounds like Bortezomib is the key to their inhibitory action.[9] The tetrahedral geometry of the boron atom mimics the transition state of peptide bond hydrolysis. It forms a stable, yet reversible, covalent complex with the N-terminal threonine hydroxyl group within the β5 subunit of the 26S proteasome, effectively blocking its chymotrypsin-like activity.[4][10] This disruption of protein homeostasis is particularly toxic to cancer cells, which are often more reliant on the proteasome for survival due to their high rates of proliferation and protein production. While highly effective in hematological malignancies, the efficacy of single-agent Bortezomib in solid tumors has been limited, prompting the development of next-generation inhibitors.[4][10]
Figure 1: Mechanism of proteasome inhibition by an APBA derivative.
Sialic Acid Targeting for Drug & Gene Delivery
A hallmark of many cancers is the aberrant glycosylation of cell surface proteins and lipids, leading to an overexpression of terminal sialic acid (SA) residues.[1][11] This "hypersialylation" is involved in metastasis, immune evasion, and cell signaling. APBA derivatives can selectively bind to the cis-diol groups present in sialic acids.
Causality of Targeting: This interaction is pH-dependent. The tumor microenvironment is typically more acidic (pH ~6.5) than healthy tissue (pH ~7.4).[1] In this acidic environment, the affinity of PBA for diols is significantly enhanced, allowing for preferential binding to cancer cells.[1][12] This "smart" targeting mechanism makes APBA an ideal moiety for functionalizing nanoparticles, liposomes, or drug conjugates to deliver therapeutic payloads—such as chemotherapy drugs (doxorubicin, paclitaxel) or siRNA—directly to the tumor site, thereby increasing efficacy and reducing systemic toxicity.[11][13]
Figure 2: APBA-mediated targeting of overexpressed sialic acid on cancer cells.
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary radiotherapy that relies on a nuclear capture reaction.[14] It requires the selective delivery of a non-radioactive isotope, boron-10 (¹⁰B), to tumor cells. When the tumor is irradiated with a beam of low-energy (thermal) neutrons, the ¹⁰B atoms capture these neutrons.
Causality of Therapy: The ¹⁰B(n,α)⁷Li capture reaction is highly energetic but geographically precise. It produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei.[14][15] These particles have a very short path length of approximately 5–9 µm, roughly the diameter of a single cell. This ensures that the destructive energy is deposited almost exclusively within the boron-containing cancer cells, sparing adjacent healthy tissue.[14] Derivatives like p-boronophenylalanine (BPA), an amino acid analog, are used to deliver the necessary concentration of ¹⁰B to the tumor, as cancer cells often exhibit increased amino acid uptake.[7][16]
Figure 3: The two-step process of Boron Neutron Capture Therapy (BNCT).
Part 2: Data Presentation
Quantitative data from in vitro studies are crucial for comparing the efficacy of different derivatives. The half-maximal inhibitory concentration (IC₅₀) is a key metric.
Table 1: Antiproliferative Activity (IC₅₀) of Selected Phenylboronic Acid Derivatives
| Compound ID | Derivative Structure | Cell Line | IC₅₀ (72h) in µM | Reference |
| 18 | 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 1.8 ± 0.2 | [17] |
| 18 | 2-Fluoro-6-formylphenylboronic acid | 5637 (Bladder) | 5.5 ± 0.5 | [17] |
| 18 | 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 3.5 ± 0.3 | [17] |
| 27 | 3-Morpholino-5-fluorobenzoxaborole | A2780 (Ovarian) | 4.8 ± 0.5 | [17] |
| Bortezomib | Dipeptide boronic acid | U266 (Myeloma) | 0.00705 | [18] |
| Compound 15 | Dipeptide boronic acid derivative | U266 (Myeloma) | 0.00460 | [18] |
Note: Data is synthesized from cited literature for comparative purposes. Exact values and conditions should be consulted in the primary sources.
Part 3: Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of APBA derivatives. They are designed to be self-validating by including necessary controls.
Protocol 1: General Synthesis of an N-Acyl Aminophenylboronic Acid Derivative
This protocol describes a common method for modifying an aminophenylboronic acid via acylation.[19]
Rationale: Acylation of the amino group is a straightforward way to attach various functional groups, linkers for drug conjugation, or moieties that can alter the compound's solubility and pharmacokinetic properties.
Materials:
-
4-Aminophenylboronic acid
-
Acyl chloride (e.g., 4-methylbenzoyl chloride)
-
N-methyl-2-pyrrolidone (NMP) or similar aprotic solvent
-
Deionized water
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a three-necked flask, dissolve 4-aminophenylboronic acid (1 equivalent) in NMP under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 10°C using an ice bath while stirring.
-
Slowly add the desired acyl chloride (1.5 equivalents) dropwise to the solution. Causality: Dropwise addition prevents a rapid exotherm that could lead to side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at 30°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add 150 mL of deionized water to precipitate the solid product.
-
Stir the suspension to wash the solid.
-
Collect the solid product by vacuum filtration and wash it with additional water.
-
Dry the product under vacuum to obtain the final N-acyl aminophenylboronic acid derivative.
-
Validation: Confirm the structure and purity of the product using analytical techniques such as ¹H-NMR, Mass Spectrometry (MS), and FT-IR.[19]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which an APBA derivative inhibits cancer cell growth by 50% (IC₅₀).[17]
Rationale: The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)[17]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
APBA derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the APBA derivative in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Controls (Critical for Validation):
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.
Protocol 3: Cellular Uptake Study via Fluorescence Microscopy
This protocol visualizes the targeted uptake of an APBA-functionalized nanocarrier.
Rationale: By conjugating a fluorescent dye to the nanocarrier, its internalization into cells can be directly observed, confirming that the APBA targeting moiety is effective. A non-targeted carrier is used as a control to demonstrate specificity.
Materials:
-
Fluorescently-labeled APBA-functionalized nanoparticles (Test)
-
Fluorescently-labeled non-functionalized nanoparticles (Control)
-
Cancer cell line overexpressing sialic acid (e.g., MDA-MB-453)[11]
-
Glass-bottom culture dishes
-
DAPI stain for nuclei
-
Paraformaldehyde (PFA) for fixing
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass-bottom dishes and allow them to adhere for 24 hours.
-
Treat the cells with the test and control nanoparticles at a predetermined concentration for 4 hours.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS and stain the nuclei with DAPI for 5 minutes.
-
Wash a final time and add a mounting medium.
-
Visualize the cells using a fluorescence microscope. The fluorescent signal from the nanoparticles should be co-localized within the cytoplasm of the cells treated with the APBA-functionalized carrier, with significantly less signal observed for the non-targeted control.
-
Validation: For enhanced validation, a competition experiment can be performed by pre-incubating cells with free aminophenylboronic acid before adding the targeted nanoparticles. A reduction in uptake would confirm that the internalization is mediated by the specific APBA-sialic acid interaction.
Part 4: Overall Experimental Workflow
The development and validation of a new APBA-based cancer therapy follows a logical progression from chemical synthesis to preclinical animal models.
Figure 4: A comprehensive workflow for APBA-derivative drug development.
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Phenylboronic acid in targeted cancer therapy and diagnosis | Semantic Scholar [semanticscholar.org]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Conjugated Boron Neutron Capture Therapy for Enhanced Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like… [ouci.dntb.gov.ua]
- 9. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Colloidal Characterization and Targetability of Phenylboronic Acid Functionalized α-Tocopheryl Polyethylene Glycol Succinate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Boron neutron capture therapy for glioblastoma multiforme using p-boronophenylalanine and epithermal neutrons: trial design and early clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (2-Amino-4,5-difluorophenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (2-Amino-4,5-difluorophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, with this specific substrate. The unique electronic and steric properties of this aminoboronic acid present distinct hurdles that require careful optimization of reaction parameters. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve successful coupling outcomes.
Troubleshooting Guide: Overcoming Low Yields
This section addresses common problems encountered during the Suzuki coupling with this compound and offers targeted solutions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the initial parameters I should investigate?
A1: When a Suzuki coupling reaction fails or gives a low yield, a systematic check of the fundamental reaction components is crucial. Here are the first things to assess:
-
Catalyst Activity: The heart of the Suzuki reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Some precatalysts are sensitive to air and moisture, so using a fresh batch or a more robust, air-stable precatalyst, such as a palladacycle, can be beneficial.[1][2]
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting the unwanted homocoupling of the boronic acid.[1][3] It is imperative to thoroughly degas your solvent(s) and run the reaction under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids, especially those with electron-withdrawing groups and ortho-substituents, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] This is often exacerbated by the basic conditions of the reaction.
Q2: I'm observing significant formation of a byproduct that appears to be 3,4-difluoroaniline. What is causing this, and how can I minimize it?
A2: The formation of 3,4-difluoroaniline is a classic indicator of protodeboronation of your this compound. This side reaction is a major pathway for yield loss.
-
Mechanism of Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond. It can be catalyzed by the palladium catalyst or simply promoted by the basic and often aqueous reaction conditions.[4][5] Boronic acids with ortho-substituents, like the amino group in your substrate, can be particularly prone to this issue.[5]
-
Strategies to Minimize Protodeboronation:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or K₂CO₃, or even fluoride sources like KF.[6][7][8]
-
Anhydrous Conditions: While some water is often necessary to facilitate the transmetalation step, excessive water can promote protodeboronation.[9] Experiment with anhydrous solvents or biphasic systems with carefully controlled amounts of water.
-
Protecting the Boronic Acid: A highly effective strategy is to temporarily mask the boronic acid as a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate.[5] These derivatives are more resistant to protodeboronation and slowly release the free boronic acid under the reaction conditions, maintaining a low, steady concentration that favors the desired cross-coupling over the undesired side reaction.[5]
-
Faster Catalysis: Employing a highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation process.[5] Modern bulky, electron-rich phosphine ligands are excellent for this purpose.[5]
-
Q3: My reaction seems to stall, with starting materials remaining even after extended reaction times. How can I drive the reaction to completion?
A3: A stalled reaction suggests an issue with catalyst activity or suboptimal reaction conditions. The ortho-amino group in this compound can potentially chelate to the palladium center, which may inhibit the catalytic cycle.
-
Ligand Choice is Critical: The choice of ligand is paramount. For sterically hindered or electronically challenging substrates, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often superior to traditional ligands like PPh₃.[1] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle, helping to overcome the deactivating effect of the amino group.[1]
-
Catalyst Precatalyst Selection: Consider using a modern, well-defined palladium precatalyst (e.g., a G2, G3, or G4 palladacycle). These precatalysts are designed for rapid and clean generation of the active Pd(0) species, which can be crucial for challenging couplings.[5]
-
Temperature Optimization: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition and protodeboronation. A careful optimization of the reaction temperature is necessary. It may be beneficial to start at a moderate temperature (e.g., 80 °C) and incrementally increase it if the reaction does not proceed.
-
Solvent Effects: The solvent plays a critical role in solubilizing reagents and influencing the reaction pathway.[9] Polar aprotic solvents like 1,4-dioxane, THF, or DMF, often in combination with water, are commonly used.[9] For your specific substrate, a solvent screen may be necessary to find the optimal medium.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Suzuki coupling of this compound.
Q4: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one for my reaction?
A4: The base is an essential component of the Suzuki-Miyaura coupling, and its primary role is to activate the boronic acid for the transmetalation step.[7] It does this by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction yield.[6][10]
-
Commonly Used Bases:
-
Carbonates: K₂CO₃ and Na₂CO₃ are widely used and effective in many cases.[8][10]
-
Phosphates: K₃PO₄ is a moderately strong base that is often effective for challenging couplings and can be less harsh than hydroxides.[11]
-
Hydroxides: NaOH and KOH are strong bases but can promote side reactions like protodeboronation.[2]
-
Fluorides: KF can be a good choice when dealing with base-sensitive functional groups.[7]
-
-
Selection Criteria: The optimal base depends on the specific substrates and solvent system. For this compound, it is generally advisable to start with a moderately strong base like K₃PO₄ or K₂CO₃ to minimize protodeboronation.
Q5: Can the ortho-amino group of this compound interfere with the reaction?
A5: Yes, the ortho-amino group can present challenges. Unprotected anilines can sometimes be problematic substrates in Suzuki-Miyaura couplings.[12] The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[13] Additionally, the amino group can influence the electronic properties of the boronic acid. However, with the right choice of ligand and reaction conditions, this interference can be overcome. In some cases, a beneficial chelation effect has been observed with ortho-substituted substrates, which can influence the reaction's selectivity.[14]
Q6: What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?
A6: Reproducibility in Suzuki coupling reactions hinges on meticulous experimental technique.
-
Inert Atmosphere: Always use a robust inert gas setup. This involves using flame-dried glassware, evacuating and backfilling the reaction vessel with an inert gas (Argon or Nitrogen) multiple times, and maintaining a positive pressure of the inert gas throughout the reaction.
-
Solvent Degassing: Solvents should be thoroughly degassed before use. Common methods include sparging with an inert gas for 30-60 minutes, the freeze-pump-thaw technique (for more rigorous oxygen removal), or using commercially available anhydrous, degassed solvents.
-
Precise Reagent Stoichiometry: Carefully measure all reagents. It is common to use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Consistent Heating and Stirring: Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture.
Experimental Protocols
Here are detailed step-by-step protocols for key procedures mentioned in this guide.
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a starting point for the optimization of your reaction.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Protection of this compound as a Diethanolamine Adduct
This procedure can be used to form a more stable boronic acid derivative to mitigate protodeboronation.
-
Dissolution: In a vial, dissolve this compound (1.0 equiv.) in a suitable solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise via pipette.
-
Precipitation: A precipitate of the diethanolamine adduct will form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[1]
Data Presentation
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Common Solvents | Potential Issues |
| K₃PO₄ | Moderate | Dioxane/H₂O, THF/H₂O | Generally well-tolerated |
| K₂CO₃ | Moderate | Dioxane/H₂O, EtOH/H₂O | Can be less effective for challenging substrates |
| Na₂CO₃ | Moderate | Dioxane/H₂O, DMF/H₂O | Similar to K₂CO₃ |
| NaOH | Strong | THF/H₂O | Can promote protodeboronation and other side reactions |
| KF | Weak | Anhydrous solvents | May require higher temperatures or longer reaction times |
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
preventing protodeboronation of (2-Amino-4,5-difluorophenyl)boronic acid
Welcome to the technical support hub for (2-Amino-4,5-difluorophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties conferred by the ortho-amino group and fluoro substituents make this reagent highly valuable, but also susceptible to a primary decomposition pathway: protodeboronation. This guide provides in-depth troubleshooting advice, mechanistic insights, and validated protocols to mitigate this challenge and ensure successful experimental outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the storage, handling, and reaction of this compound.
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired biaryl product, and I've isolated 1,2-difluoroaniline as a major byproduct. What is causing this?
A1: This is a classic signature of protodeboronation.[1][2] Protodeboronation is an undesired side reaction where the C–B bond of your boronic acid is cleaved and replaced with a C–H bond, consuming your starting material and generating the corresponding arene (in this case, 1,2-difluoroaniline).[1][3] This process is particularly pronounced for electron-rich or electronically complex boronic acids like yours, especially under the basic, aqueous conditions typically required for Suzuki couplings.[4][5]
Q2: Why is this compound so prone to protodeboronation?
A2: The susceptibility arises from its electronic structure. The ortho-amino group is electron-donating, which can increase the electron density on the carbon atom bearing the boron, making the C-B bond more susceptible to cleavage. More importantly, the reaction is catalyzed by the base required for the Suzuki catalytic cycle. The base converts the neutral boronic acid into a more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻, which readily undergoes protonolysis (reaction with a proton source, like water) to yield the undesired arene.[1][6][7][8]
Q3: What are the best storage and handling practices for this boronic acid to ensure its integrity?
A3: Due to its instability, rigorous handling is crucial. We recommend storing the solid reagent under an inert atmosphere (argon or nitrogen), refrigerated (2-8 °C), and protected from light and moisture. For use in stock solutions, prepare them fresh in an anhydrous solvent (e.g., dioxane). For highly sensitive applications, consider adding a small amount of a stabilizing acid, like trifluoroacetic acid, to the stock solution, but be aware this will need to be neutralized by the base during the reaction.[6][7]
Q4: Can I avoid protodeboronation by simply using a stronger base to accelerate the Suzuki coupling?
A4: This is a common misconception and is generally counterproductive. Stronger bases (e.g., NaOH, KOH) and higher pH levels significantly accelerate the rate of protodeboronation.[4][6] The key is not the strength of the base, but the overall kinetics of the system. The goal is to make the rate of the productive Suzuki coupling much faster than the rate of the unproductive protodeboronation. This is achieved by optimizing the entire system (catalyst, solvent, temperature), often using a milder base.[5][9]
Q5: Are there more stable derivatives of this boronic acid that I can use instead?
A5: Absolutely. This is one of the most effective strategies. Converting the boronic acid to a more stable derivative that acts as a "slow-release" source is a field-proven method.[1][10] The most common and effective derivatives are:
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline, and air-stable solids that can be easily handled and purified.[10][11] Under the basic aqueous conditions of the Suzuki reaction, they slowly hydrolyze to release the free boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][5][10]
-
Potassium Trifluoroborate Salts (ArBF₃K): These are also highly stable, crystalline solids that slowly release the boronic acid under reaction conditions.[5]
-
Pinacol Esters: While more stable than the free acid, their stability can be nuanced and may not always be sufficient under strongly basic conditions.[4]
-
Diethanolamine (DABO) Adducts: These form stable, crystalline complexes that can be used directly in coupling reactions and are often cheaper to prepare than other derivatives.[11]
The Mechanism: Understanding Base-Catalyzed Protodeboronation
To effectively prevent protodeboronation, it is essential to understand the mechanism. The process is predominantly a base-catalyzed hydrolysis of the carbon-boron bond.
-
Activation by Base: In the presence of a base (e.g., OH⁻ from K₃PO₄ in water), the Lewis acidic trigonal planar boronic acid (ArB(OH)₂) accepts a hydroxide ion to form a more nucleophilic, tetrahedral boronate species ([ArB(OH)₃]⁻).[1][9]
-
Protonolysis: This boronate intermediate is significantly more reactive towards proton sources (like water) than the neutral boronic acid.
-
C-B Bond Cleavage: The rate-limiting step is typically the reaction between the boronate and a proton source, leading to the cleavage of the C-B bond and formation of the C-H bond, yielding the protodeboronated arene (Ar-H) and boric acid.[1]
Caption: Mechanism of base-catalyzed protodeboronation.
Preventative Strategies and Experimental Protocols
The core strategy to prevent protodeboronation is to ensure the rate of the desired C-C bond formation (transmetalation step in the Suzuki cycle) is significantly faster than the rate of C-B bond cleavage.
Strategy 1: Kinetic Control via Catalyst Optimization
By using a highly active palladium catalyst system, the Suzuki coupling can be driven to completion at lower temperatures and in shorter times, outcompeting the protodeboronation side reaction.[5] Modern phosphine ligands are critical for this approach.
Protocol A: Optimized Direct Suzuki-Miyaura Coupling
This protocol is designed for rapid coupling at or near room temperature, minimizing boronic acid decomposition.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (1-2 mol%) | A highly active, air- and moisture-stable precatalyst that rapidly generates the active Pd(0) species.[5] |
| Aryl Halide | Aryl Bromide or Chloride (1.0 eq) | Chlorides may require slightly higher temperatures or catalyst loading. |
| Boronic Acid | This compound (1.2-1.5 eq) | Use a slight excess to compensate for any minor decomposition. |
| Base | K₃PO₄ (2.0 - 3.0 eq) | A moderately weak base that is highly effective but minimizes protodeboronation compared to NaOH or Cs₂CO₃.[2][12] |
| Solvent | THF / H₂O (e.g., 5:1 ratio) | Anhydrous conditions can also be effective with bases like KF. The presence of water is necessary to dissolve the K₃PO₄. |
| Temperature | Room Temp to 40 °C | The high catalyst activity avoids the need for high temperatures that accelerate decomposition.[5] |
| Time | 30 min - 4 hours | Monitor by TLC or LC-MS to avoid unnecessarily long reaction times. |
Step-by-Step Procedure:
-
To a flame-dried reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), K₃PO₄ (2.0 eq), and the XPhos Pd G3 precatalyst (0.02 eq, 2 mol%).
-
Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).
-
Add the degassed THF and then the degassed water via syringe.
-
Stir the reaction mixture vigorously at room temperature (or 40 °C for less reactive partners).
-
Monitor the reaction's progress every 30 minutes by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via column chromatography.
Strategy 2: The "Slow-Release" Approach
For particularly challenging substrates or larger-scale synthesis where stability is paramount, converting the boronic acid to an air-stable MIDA boronate is the most robust solution.[10]
Caption: "Slow-Release" workflow using a stable MIDA boronate.
Protocol B: Suzuki Coupling via MIDA Boronate Slow Release
Part 1: Synthesis of the MIDA Boronate Ester
-
In a flask, suspend this compound (1.0 eq) and N-methyliminodiacetic acid (1.05 eq) in DMSO.
-
Heat the mixture (e.g., to 80 °C) under vacuum for 1-2 hours to remove water azeotropically.
-
Cool the reaction mixture, and precipitate the MIDA boronate product by adding a solvent like acetonitrile.
-
Collect the crystalline solid by filtration, wash with the solvent, and dry. This solid is now bench-stable.
Part 2: Suzuki-Miyaura Coupling
-
Follow the exact procedure outlined in Protocol A , but instead of using the free boronic acid, use the corresponding MIDA boronate (1.2 eq).
-
The reaction may require slightly longer times (e.g., 2-12 hours) as the hydrolysis of the MIDA ester is a necessary preceding step to the catalytic cycle. Monitor progress accordingly. The benefit is a cleaner reaction profile with significantly reduced protodeboronation.
By implementing these scientifically grounded strategies, researchers can overcome the inherent instability of this compound, enabling its effective use in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Difficult Suzuki Couplings with Substituted Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed as a dynamic resource to address the nuanced challenges that arise during Suzuki-Miyaura cross-coupling reactions, particularly when employing sterically or electronically demanding substituted boronic acids. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate and resolve common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Core Issues: Reaction Failure and Low Yield
Q1: My Suzuki coupling reaction has failed or resulted in a very low yield. What are the fundamental parameters I should investigate first?
A1: When a Suzuki coupling fails, a systematic review of the core reaction components is the most effective troubleshooting strategy. Start by assessing these key areas:
-
Catalyst Activity & Integrity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and phosphine ligand are active and not degraded. The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a Buchwald-type palladacycle (e.g., XPhos Pd G3), which are often more reliable for challenging couplings.[1]
-
Exclusion of Oxygen: Oxygen can be detrimental, leading to the oxidative homocoupling of your boronic acid and decomposition of the Pd(0) catalyst.[1][2][3] Ensure your solvent is rigorously degassed and that the reaction is maintained under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction time.[1][2]
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and boronic acid. Boronic acids, in particular, can degrade over time through pathways like protodeboronation.[1][4] The stability is highly substrate-dependent.
-
Base and Solvent Selection: The choice of base and solvent is critical and their effects are often interconnected. The base must be sufficiently strong to promote the formation of the boronate species required for transmetalation but not so harsh that it causes the degradation of your starting materials or products.[1] Ensure the base is finely powdered and dry, especially for anhydrous reactions, to maximize its surface area and reactivity.[1] For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing and facilitate the reaction at the phase interface.[1]
Specific Challenge: Protodeboronation
Q2: I'm observing a significant amount of a byproduct that corresponds to my starting arene, suggesting protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a very common and often frustrating side reaction.[5][6] It is particularly prevalent with electron-rich, heteroaromatic, or sterically hindered boronic acids.[1][5] Here are several effective strategies to mitigate it:
-
Employ Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1][7] Consider switching from strong bases like NaOH or KOH to milder alternatives such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][6] Potassium fluoride (KF) can also be effective, particularly for base-sensitive substrates.[1][8]
-
Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to a strictly anhydrous solvent system can dramatically reduce protodeboronation.[1][6]
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable form is a highly effective strategy.[2][4][5] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[5][9][10] Excellent options include:
-
Pinacol esters (BPin): Generally more stable than the corresponding boronic acids.[4][11]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that can withstand chromatography.[6][12]
-
Potassium Organotrifluoroborates (BF₃K): These salts are exceptionally stable to air and moisture.[4][12]
-
Diethanolamine (DABO) Boronates: Offer increased stability, particularly for heteroaryl boronic acids.[12][13]
-
-
Accelerate the Cross-Coupling: The competition between the desired coupling and protodeboronation is kinetically controlled. By speeding up the Suzuki reaction, you can outpace the decomposition. Using highly active, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can accelerate the rate-limiting steps of the catalytic cycle.[6][14]
| Parameter | High Protodeboronation Risk | Recommended Modification | Rationale |
| Boron Reagent | Boronic Acid | MIDA Boronate or BF₃K Salt | Increases stability and allows for "slow release" of the active nucleophile.[6][12] |
| Base | Strong Base (e.g., NaOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃) | Reduces the rate of base-catalyzed decomposition pathways.[6][15] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines | Accelerates the desired C-C coupling to outcompete protodeboronation.[6] |
| Solvent | Aqueous Mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Toluene, Dioxane) | Removes the primary proton source for the side reaction.[1][6] |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 60-80 °C) | Slows the rate of decomposition, though it may also slow the coupling. |
Protocol: Preparation of a Diethanolamine (DABO) Boronate Adduct
This protocol can be used to stabilize a problematic boronic acid prior to its use in a Suzuki coupling.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or diethyl ether.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A white precipitate of the DABO-boronate adduct will typically form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction.[1]
Specific Challenge: Sterically Hindered Substrates
Q3: My reaction involves a sterically hindered boronic acid (e.g., ortho-substituted) and is not proceeding. How can I overcome this steric challenge?
A3: Steric hindrance dramatically slows down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[16] Overcoming this requires more forcing conditions and, most importantly, a carefully selected catalyst system.
-
Bulky, Electron-Rich Ligands: This is the most critical factor. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are designed to facilitate couplings of sterically demanding substrates.[1][14][17] These ligands are not only bulky, which promotes reductive elimination, but also electron-rich, which accelerates the initial oxidative addition step.[1][18]
-
Higher Temperatures: Increased thermal energy is often necessary to overcome the higher activation barriers associated with hindered substrates. Temperatures in the range of 80–110 °C are common.[1]
-
Strong, Non-Nucleophilic Bases: A strong base is required to facilitate the formation of the boronate. Potassium phosphate (K₃PO₄) is often an excellent choice for these reactions as it is strong but generally non-nucleophilic.[1]
-
Choice of Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 type) are often superior for these transformations as they reliably generate the active monoligated Pd(0) species, which is crucial for hindered couplings.[1]
Caption: Key components for successful sterically hindered couplings.
Specific Challenge: Electron-Deficient Boronic Acids
Q4: I am using an electron-deficient boronic acid, and the reaction is sluggish and low-yielding. What adjustments should I make?
A4: Electron-deficient boronic acids are poor nucleophiles, which slows down the transmetalation step—often the rate-limiting step in the catalytic cycle. While they are less prone to protodeboronation than electron-rich counterparts, their low reactivity presents a different challenge.[2][19]
-
Highly Active Catalyst Systems: The key is to use a catalyst system that is reactive enough to overcome the substrate's inherent low reactivity. Again, bulky, electron-rich dialkylbiaryl phosphine ligands are the premier choice.[14] They form highly active catalysts that can effectively couple even these challenging partners.
-
Stronger Base: A stronger base can help to generate a higher concentration of the more nucleophilic "ate" complex (boronate), which can accelerate transmetalation. Bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for these substrates.
-
Solvent Choice: Polar aprotic solvents like dioxane, THF, or DMF can be beneficial as they can help to solubilize the polar boronic acid and the base, facilitating the reaction.[3]
Caption: A logical workflow for troubleshooting difficult Suzuki couplings.
General Experimental Protocol for a Challenging Suzuki Coupling
This protocol provides a robust starting point for difficult couplings, such as those involving sterically hindered or electron-deficient partners.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or its stable derivative (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.[2]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, concentration 0.1–0.5 M with respect to the limiting reagent) via syringe.[1]
-
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. wwjmrd.com [wwjmrd.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminophenylboronic Acid Reactions
Welcome to the technical support hub for reactions involving aminophenylboronic acids. As a cornerstone of modern synthetic chemistry, particularly in drug discovery and materials science, the Suzuki-Miyaura cross-coupling of aminophenylboronic acids presents unique challenges and opportunities. The presence of the amino group—a strong electron-donating and potentially coordinating moiety—introduces specific variables that must be carefully controlled for a successful reaction.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific experimental failures to answering broader strategic questions, all grounded in the fundamental principles of the reaction mechanism.
The Critical Role of Base and Solvent
Before diving into troubleshooting, it's essential to understand the causality behind base and solvent selection. In the Suzuki-Miyaura catalytic cycle, the base and solvent are not passive components; they are active participants that dictate the reaction's success.
-
The Role of the Base: The base's primary role is to activate the boronic acid.[1] It reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[2][3] This "ate" complex is crucial for the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[4][5] The choice of base is a delicate balance: it must be strong enough to facilitate boronate formation but not so strong that it promotes unwanted side reactions.[6]
-
The Role of the Solvent: The solvent system must first and foremost solubilize all reaction components, including the often polar aminophenylboronic acid, the typically less polar aryl halide, the palladium catalyst, and the inorganic base.[7] Beyond solubility, the solvent influences the rates of various steps in the catalytic cycle. Many Suzuki reactions employ a biphasic system, often an organic solvent with water, which can be crucial for dissolving the base and facilitating the reaction at the phase interface.[8][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems researchers face when working with aminophenylboronic acids.
Q1: My reaction has a very low yield or isn't working at all. Where do I start?
A failed reaction can be attributed to several factors. A logical, step-by-step diagnosis is the most efficient way to identify the root cause.
dot
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q2: I'm observing significant amounts of a biaryl byproduct from the homocoupling of my aminophenylboronic acid. How do I prevent this?
Homocoupling is the dimerization of your boronic acid (2 x Ar-B(OH)₂) to form a symmetrical biaryl (Ar-Ar). This side reaction is almost always promoted by the presence of molecular oxygen.[10][11]
-
Causality: Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex.[12] This complex can then react directly with two molecules of the boronic acid, leading to the homocoupled product and bypassing the desired cross-coupling cycle.[12] Using a Pd(II) precatalyst like Pd(OAc)₂ can also lead to homocoupling as part of the in-situ reduction to Pd(0).[8]
-
Solutions:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction vessel is thoroughly purged of air by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[6]
-
Degas Your Solvents: Solvents, including water, contain dissolved oxygen. Degas them before use by sparging with an inert gas for 20-30 minutes, using a freeze-pump-thaw technique, or sonicating under vacuum.[10]
-
Catalyst Choice: Start with a Pd(0) source like Pd(PPh₃)₄ or use a modern, well-defined precatalyst (e.g., XPhos Pd G2) that efficiently generates the active Pd(0) species with minimal side reactions.[9]
-
Pre-heating: One practical tip is to heat the mixture of the catalyst, base, and aryl halide in the solvent for a few minutes before adding the boronic acid. This can help ensure the catalytic cycle is initiated on the cross-coupling pathway.[10]
-
Q3: My aminophenylboronic acid seems to be decomposing. TLC/LC-MS shows the corresponding aniline. What is happening?
This is a classic case of protodeboronation, a common challenge with electron-rich boronic acids like aminophenylboronic acids.[6] The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.
-
Causality: The C-B bond is susceptible to cleavage by proton sources, a reaction often accelerated by high temperatures and strong bases.[6] The electron-donating amino group makes the ipso-carbon more electron-rich, weakening the C-B bond and making it more prone to protonolysis.
-
Solutions:
-
Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, is a highly effective strategy.[6] These esters act as a "slow-release" form of the boronic acid under the reaction conditions, keeping the concentration of the more sensitive free acid low at any given time.[6]
-
Optimize the Base: Strong bases, particularly hydroxide bases (NaOH, KOH), can accelerate protodeboronation.[6] Switch to a weaker inorganic base like potassium carbonate (K₂CO₃) or a non-aqueous base like cesium fluoride (CsF).[6][13]
-
Lower the Temperature: High temperatures can increase the rate of protodeboronation.[6] Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 60-80 °C).[6]
-
Use Anhydrous Conditions: While many Suzuki reactions benefit from some water, excess water can be a proton source. If protodeboronation is severe, try using anhydrous solvents and reagents.[6]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base for my reaction?
The "best" base depends on the reactivity of your coupling partners.
dot
Caption: Logic for selecting an appropriate base.
| Base | Type | Common Use Case | Notes |
| K₂CO₃ / Na₂CO₃ | Moderate, Inorganic | General purpose, good starting point for reactive aryl bromides/iodides.[14] | A common and cost-effective choice. Requires water for good solubility and activity.[15] |
| K₃PO₄ | Strong, Inorganic | Challenging couplings, less reactive aryl chlorides, sterically hindered substrates.[6][16] | A very effective base, but its strength can sometimes promote side reactions.[6] |
| Cs₂CO₃ | Strong, Inorganic | Often used for difficult couplings where its higher solubility in organic solvents is an advantage.[16] | More expensive but can be highly effective. |
| CsF / KF | Mild, Inorganic | For base-sensitive substrates where protodeboronation is a concern.[6][17] | The fluoride ion is thought to play a special role in activating the boronic acid.[1][13] |
| KOtBu | Very Strong, Organic | Primarily used for unreactive aryl chlorides.[13] | Its high basicity can be incompatible with many functional groups. |
Q2: What is a good starting solvent system for aminophenylboronic acids?
Solubility is often the primary concern. Aminophenylboronic acids and their salts can have limited solubility in purely nonpolar solvents.[18]
-
Recommended Starting Point: A mixture of an ether or aromatic solvent with water is a robust starting point.
-
Polar Aprotic Solvents: For substrates that are difficult to dissolve, a polar aprotic solvent like DMF or NMP can be used, often in combination with water.[8][20] However, be aware that these solvents can be difficult to remove during workup.
-
"Green" Solvents: Modern protocols are increasingly using more environmentally benign solvents. An ethanol/water mixture has been shown to be highly effective for aminophenylboronic acid couplings, often allowing for lower reaction temperatures.[9]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Nonpolar | Good for high-temperature reactions.[8] |
| 1,4-Dioxane | 101 | Polar Aprotic | Excellent, widely used solvent for Suzuki reactions.[21] |
| THF | 66 | Polar Aprotic | Common choice, but lower boiling point limits reaction temperature.[21] |
| DMF | 153 | Polar Aprotic | High boiling point and excellent solvating power, but can be difficult to remove.[22] |
| Ethanol | 78 | Polar Protic | A greener alternative, often used with water.[9] |
Q3: Does the position of the amino group (ortho, meta, para) on the phenylboronic acid matter?
Yes, it can. While the electronic effect is similar, steric hindrance can become a factor with ortho-aminophenylboronic acid. The ortho-amino group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step. This can slow the reaction down, potentially requiring more forcing conditions (stronger base, higher temperature, or a more active catalyst system with bulky ligands).[17] Meta- and para-aminophenylboronic acids are generally less sterically encumbered and react more predictably.
Experimental Protocols
Protocol 1: Robust General-Purpose Suzuki-Miyaura Coupling
This protocol is a reliable starting point for the coupling of an aminophenylboronic acid with an aryl bromide, using a modern palladacycle precatalyst.[9]
-
Materials:
-
4-Aminophenylboronic acid (1.5 mmol, 1.5 equiv.)
-
Aryl Bromide (1.0 mmol, 1.0 equiv.)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%)
-
Ethanol (5 mL)
-
Deionized Water (5 mL)
-
-
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl bromide, 4-aminophenylboronic acid, potassium phosphate, and the XPhos Pd G2 precatalyst.
-
Seal the vial with a septum-containing cap.
-
Inerting: Evacuate the vial under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the atmosphere is inert.
-
Using syringes, add the degassed ethanol (5 mL) and degassed deionized water (5 mL).
-
Place the sealed vial in a preheated heating block or oil bath at 60-80 °C.
-
Stir the reaction mixture vigorously for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Preparation of a Pinacol Boronate Ester (Bpin)
This protocol is useful when protodeboronation of the free boronic acid is a significant issue.
-
Materials:
-
3-Aminophenylboronic acid (10 mmol, 1.0 equiv.)
-
Pinacol (11 mmol, 1.1 equiv.)
-
Toluene (50 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 3-aminophenylboronic acid and pinacol.
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude solid is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification. If necessary, it can be recrystallized from a suitable solvent like hexanes/ethyl acetate.
-
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homocoupling of (2-Amino-4,5-difluorophenyl)boronic acid
Welcome to the technical support guide for (2-Amino-4,5-difluorophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block in Suzuki-Miyaura cross-coupling reactions. Due to its electron-rich nature, stemming from the activating amino group, this boronic acid has a heightened propensity to undergo undesirable homocoupling, forming a symmetrical biaryl byproduct. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you minimize this side reaction, thereby maximizing the yield of your desired cross-coupled product and simplifying purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the homocoupling of this compound.
Q1: What is boronic acid homocoupling, and why is it a significant issue with this specific reagent?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl.[1] In the case of this compound, this results in the formation of 2,2'-diamino-4,4',5,5'-tetrafluorobiphenyl. This side reaction is problematic for two main reasons:
-
Reduced Yield: It consumes your boronic acid, directly lowering the potential yield of the intended cross-coupled product.
-
Purification Challenges: The homocoupled byproduct often has similar polarity and physical properties to the desired product, complicating separation and purification by standard methods like column chromatography.
The presence of the electron-donating amino group on the phenyl ring makes this particular boronic acid highly activated and more susceptible to oxidative side reactions, including homocoupling.
Q2: What are the primary mechanistic causes of boronic acid homocoupling?
A2: There are two principal pathways that drive homocoupling, both of which involve the palladium catalyst but are triggered by different species.[1]
-
Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved molecular oxygen (O₂) in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) peroxo species.[2][3] This complex then reacts with two molecules of the boronic acid to generate the homocoupled biaryl and regenerate a Pd(0) species, which can re-enter the catalytic cycle.[2] Rigorous exclusion of oxygen is therefore the most critical step in preventing this pathway.[4][5]
-
Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react directly with the boronic acid before being reduced to the active Pd(0) state required for the main Suzuki cycle.[1][6] This is especially prevalent at the beginning of the reaction before the main catalytic cycle is fully established.
Q3: My LC-MS shows a mass corresponding to the dimer of my boronic acid. How can I definitively confirm it's the homocoupled product?
A3: While LC-MS provides strong evidence, confirmation should be done using a combination of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and elemental composition to rule out isomers or other unexpected products.
-
¹H and ¹⁹F NMR Spectroscopy: The homocoupled product is symmetrical. This symmetry will result in a simpler NMR spectrum than the desired, unsymmetrical product. Compare the observed spectrum to a predicted spectrum or literature data if available.
-
Reference Standard: If possible, intentionally synthesize the homocoupling product under conditions known to favor it (e.g., using a Pd(II) catalyst in the presence of air) and use this as a reference standard for co-injection in HPLC or LC-MS to confirm retention times.[7]
Q4: What are the first three things I should check if I observe significant homocoupling?
A4: If you detect a high percentage of the homocoupled dimer, perform these initial checks on your experimental setup and procedure:
-
Atmosphere Control: Was your reaction performed under a strictly inert atmosphere (Argon or Nitrogen)? Were your solvents and reagents thoroughly degassed immediately prior to use? This is the most common point of failure.[5][8]
-
Palladium Source: Are you using a Pd(II) precatalyst? If so, this could be the source of initiation. Consider switching to a Pd(0) source or a modern, air-stable precatalyst that rapidly generates Pd(0).[9]
-
Reagent Purity: Verify the purity of your this compound. Over time, boronic acids can degrade, which may influence side reactions.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving homocoupling issues based on the severity of the problem.
Problem: High Levels of Homocoupling (>10%) Detected
High levels of homocoupling almost always point to a fundamental issue with oxygen exclusion or catalyst choice.
Root Cause Analysis: The primary suspects are significant oxygen contamination or a highly inefficient initiation of the desired catalytic cycle, allowing the Pd(II)-mediated pathway to dominate.
Solution 2.1: Implement Rigorous Oxygen Exclusion
Standard inert gas purging is often insufficient. Adopt a more robust degassing protocol.
Protocol: Freeze-Pump-Thaw Degassing
-
Setup: Add your solvent(s) to a Schlenk flask equipped with a stir bar.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases trapped above and within the frozen solvent matrix.
-
Thaw: Close the flask to the vacuum and thaw the solvent completely. You may observe gas bubbles being released.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure maximal removal of dissolved gases, including oxygen.[8]
-
Storage: Backfill the flask with a high-purity inert gas (Argon is preferred due to its density) and store the degassed solvent under a positive pressure of this gas.
Solution 2.2: Optimize the Catalyst System
The choice of palladium source, ligand, and base is critical for directing the reaction towards the desired cross-coupling pathway.
Table 1: Catalyst & Ligand Selection Guide for Suppressing Homocoupling
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or an advanced precatalyst (e.g., SPhos Pd G3). | Pd(0) sources enter the catalytic cycle directly, bypassing the Pd(II)-mediated homocoupling pathway that can occur with simple Pd(II) salts.[6][8] Advanced palladacycle precatalysts are designed for rapid, efficient reduction to Pd(0) in situ, minimizing their time as reactive Pd(II) species.[9] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). | Bulky ligands accelerate the final, rate-limiting reductive elimination step, which forms the desired C-C bond.[10] By speeding up the turnover of the desired cycle, this outcompetes the slower, bimolecular homocoupling side reaction. Electron-rich ligands also promote the initial oxidative addition step, especially with challenging coupling partners.[6][11] |
Table 2: Base & Solvent Compatibility for this compound
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Base | Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or K₂CO₃. | Strong bases, particularly hydroxides (NaOH, KOH), can accelerate boronic acid decomposition and other side reactions.[12] K₃PO₄ is often an excellent choice as it is strong enough to facilitate transmetalation but generally does not promote significant degradation. |
| Solvent | Aprotic solvents such as 1,4-dioxane, toluene, or THF, often with a small, optimized amount of water. | Aprotic solvents are effective at minimizing homocoupling.[8] A controlled amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species required for transmetalation, but excess water can promote protodeboronation, another common side reaction with electron-rich boronic acids.[8][12] |
Problem: Moderate Homocoupling (5-10%) and/or Stalled Reaction
If fundamental issues are ruled out, moderate homocoupling may be due to suboptimal reaction kinetics or stoichiometry.
Root Cause Analysis: The instantaneous concentration of the boronic acid might be too high, or the catalyst may be deactivating over the course of the reaction.
Solution 2.3: Employ Procedural Modifications
Altering the sequence and rate of reagent addition can significantly disfavor the bimolecular homocoupling reaction.
Protocol: Slow Addition of Boronic Acid
-
Initial Setup: In the reaction vessel, combine the aryl halide, base, ligand, and degassed solvent under an inert atmosphere.
-
Dissolve Boronic Acid: In a separate, dry, inerted flask, dissolve the this compound in a small amount of the degassed reaction solvent.
-
Heat and Add Catalyst: Heat the main reaction mixture to the target temperature and then add the palladium catalyst.
-
Slow Addition: Using a syringe pump, add the boronic acid solution to the reaction mixture over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the boronic acid low, statistically favoring its reaction with the palladium-complexed aryl halide over reacting with another boronic acid molecule.[8]
Protocol: Pre-heating of Reaction Components
-
Setup: Combine the palladium catalyst, ligand, base, and aryl halide in the degassed solvent.
-
Pre-heat: Heat this mixture under an inert atmosphere at the reaction temperature (e.g., 80 °C) for 15-20 minutes.[4]
-
Add Boronic Acid: After the pre-heating period, add the this compound (either as a solid or dissolved in a small amount of degassed solvent).
-
Rationale: This procedure ensures that the active Pd(0) catalyst has formed and has already undergone oxidative addition with the aryl halide. The resulting Ar-Pd-X complex is now poised to react with the boronic acid as soon as it is introduced, minimizing the opportunity for the boronic acid to interact with any residual Pd(II) or oxygen.[4]
Solution 2.4: Introduce a Mild Reducing Agent
Adding a scavenger for adventitious Pd(II) or oxidants can further suppress homocoupling.
-
Potassium Formate (HCO₂K): The addition of potassium formate has been shown to suppress homocoupling.[5][13] It may act as a mild reducing agent, converting any stray Pd(II) species back to the active Pd(0) catalyst without interfering with the main catalytic cycle. A typical loading is 1.5-2.0 equivalents.
Section 3: Recommended Protocol & Troubleshooting Workflow
This section provides a robust starting protocol and a logical workflow for troubleshooting.
Protocol A: General Method for Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), finely powdered K₃PO₄ (2.0 equiv.), and the chosen ligand (e.g., SPhos, 2-4 mol %).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with high-purity Argon three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.
-
Final Degassing: Sparge the reaction mixture with a subsurface stream of Argon for 15-20 minutes.[1]
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol %).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Boronic Acid Stability in Suzuki-Miyaura Coupling
Welcome to the technical support center dedicated to addressing a critical challenge in Suzuki-Miyaura cross-coupling reactions: the inherent instability of boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with reproducibility, low yields, and reaction failures stemming from boronic acid decomposition. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and solve these common problems.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes
This section addresses the fundamental principles behind boronic acid instability.
Q1: What are the primary decomposition pathways for my boronic acid?
A1: Boronic acids are susceptible to several degradation pathways that can compromise their integrity both on the shelf and in a reaction mixture.[1] The most common are:
-
Protodeboronation: This is the most prevalent side reaction, where the carbon-boron (C-B) bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H).[1][2] This is a major cause of yield loss in Suzuki couplings.[1]
-
Oxidation: The C-B bond is susceptible to oxidation, especially in the presence of atmospheric oxygen, which converts the boronic acid to the corresponding alcohol or phenol (R-B(OH)₂ → R-OH).[1][3] Ethereal solvents can form peroxide impurities, which readily oxidize boronic acids.[3]
-
Trimerization (Boroxine Formation): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1] While often in equilibrium with the active monomeric form in the reaction, this can complicate accurate weighing and stoichiometry calculations.[1][4]
Q2: How can I visually identify if my boronic acid has decomposed?
A2: While analytical techniques are definitive, there are some physical signs of decomposition. A pure boronic acid is typically a white, crystalline solid. Decomposition may be indicated by a change in appearance, such as discoloration (yellowing or browning), or a change in physical state, like becoming sticky or oily. However, the absence of these signs does not guarantee stability, as significant decomposition can occur without obvious visual changes.
Q3: Which types of boronic acids are particularly prone to instability?
A3: The stability of a boronic acid is highly dependent on its organic substituent.[2] Some of the most notoriously unstable classes include:
-
Heteroaryl boronic acids: Particularly those with nitrogen-containing heterocycles like 2-pyridyl boronic acids, are highly susceptible to protodeboronation.[2][3]
-
Vinyl and cyclopropyl boronic acids: These can be unstable and prone to decomposition.[5]
-
Electron-rich arylboronic acids: These can also be more susceptible to protodeboronation.[6]
Section 2: Troubleshooting Guide - Solving Common Experimental Problems
This section provides actionable solutions to specific issues encountered during Suzuki coupling reactions.
Q4: My Suzuki reaction is giving low to no yield. How do I know if boronic acid instability is the problem?
A4: Low or no yield is a common issue. Before blaming the boronic acid, first, verify other critical reaction parameters:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active.[6] Some Pd(II) precatalysts require in-situ reduction, and some catalysts are air-sensitive.[6]
-
Oxygen Contamination: Rigorously degas your solvents and maintain an inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[6][7]
-
Base and Solvent Choice: The base and solvent system is crucial. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation.[6]
If these factors are well-controlled, boronic acid decomposition is a likely culprit. Monitor the reaction by TLC, LC-MS, or GC-MS to check for the disappearance of the boronic acid starting material without the corresponding formation of the desired product.[6][8] The presence of the protodeboronated byproduct is a strong indicator of instability.[6]
Q5: I'm observing significant protodeboronation. What are the most effective strategies to prevent this?
A5: Protodeboronation is a frequent challenge. Here are several effective mitigation strategies:
-
Use Anhydrous Conditions: Since water is a primary proton source, switching to anhydrous solvents and reagents can significantly reduce protodeboronation.[6]
-
Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2][6] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH).[6]
-
Employ Boronic Esters: Converting the boronic acid to a more stable boronate ester is a highly effective strategy. Pinacol esters are the most common and offer enhanced stability, making them easier to handle and purify.[4][7][9]
-
Implement a "Slow-Release" Strategy: For exceptionally unstable boronic acids, using derivatives like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates is recommended.[2][5] These "masked" reagents slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[2][5][10]
Diagram: Key Decomposition Pathways of Boronic Acids
Caption: Major decomposition pathways of arylboronic acids.
Q6: My boronic acid is a heteroaryl derivative and is extremely unstable. What is the best approach?
A6: For highly unstable heteroaryl boronic acids, such as 2-pyridyl derivatives, a slow-release strategy using MIDA boronates is often the most robust solution.[2][5] MIDA boronates are air-stable, crystalline solids that can be easily handled and stored.[5] Under the reaction conditions, they slowly hydrolyze to release the boronic acid, maintaining a low steady-state concentration that favors the desired cross-coupling over decomposition.[5][10]
Alternatively, forming an adduct with diethanolamine can also stabilize the boronic acid.[11] These adducts are often crystalline and can be used directly in Suzuki couplings with protic solvents.[11]
Section 3: Protocols and Data Tables
This section provides practical, step-by-step guidance and comparative data to inform your experimental design.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid Using a Pinacol Ester
This protocol outlines a general approach for performing a Suzuki coupling when dealing with an unstable boronic acid by first converting it to a more stable pinacol ester.
Step 1: Preparation of the Aryl Pinacol Boronate
-
In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the aryl halide (1.0 equiv.) in a suitable anhydrous solvent (e.g., dioxane).
-
Add bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and a base (e.g., potassium acetate, 3.0 equiv.).
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography to obtain the pure aryl pinacol boronate.
Step 2: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl pinacol boronate (1.2 equiv.), the coupling partner (aryl or vinyl halide/triflate, 1.0 equiv.), and a powdered, dry base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.).[6]
-
Purge the vessel with an inert gas.
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[6]
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[6]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80–110 °C).[6]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Upon completion, perform an appropriate aqueous workup, extract the product with an organic solvent, and purify by flash column chromatography.[6]
Diagram: Workflow for Suzuki Coupling with Unstable Boronic Acids
Caption: A decision-making workflow for Suzuki couplings.
Table 1: Comparison of Boronic Acid Stabilization Strategies
| Strategy | Reagent Type | Advantages | Disadvantages | Best For |
| Direct Use | Boronic Acid | High reactivity, atom economical.[12] | Prone to decomposition (protodeboronation, oxidation), can be difficult to purify.[9][12] | Stable, readily available arylboronic acids. |
| Esterification | Pinacol Boronate | Significantly enhanced stability, crystalline, easy to handle and purify.[4][9] | Lower reactivity than boronic acids, requires an extra synthetic step.[13] | Moderately unstable boronic acids; when high purity is critical. |
| Slow-Release | MIDA Boronate | Air-stable, crystalline solids; excellent for highly unstable boronic acids by minimizing their concentration in solution.[2][5] | Requires specific conditions for slow release; reagent preparation can be more complex.[5][10] | Highly unstable heteroaryl, vinyl, and cyclopropyl boronic acids.[5] |
| Adduct Formation | Diethanolamine Adduct | Crystalline, air and water stable solids that can be used directly in the coupling reaction.[11] | Typically requires protic solvents for the coupling reaction.[11] | Stabilizing boronic acids for easier handling and storage. |
| Salt Formation | Potassium Organotrifluoroborate | Generally stable, crystalline solids; less prone to protodeboronation than boronic acids.[14] | May require specific activation conditions. | An alternative to boronic acids, offering good stability. |
Protocol 2: Analytical Monitoring of Boronic Acid Decomposition via HPLC
This protocol provides a method to assess the stability of a boronic acid stock solution or to monitor its consumption during a reaction.
Step 1: Sample Preparation
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For reaction monitoring, at specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[8]
-
Immediately quench the aliquot by diluting it in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile to stop the reaction.[8]
Step 2: HPLC Analysis
-
Column: Use a reverse-phase C18 column (e.g., Acquity BEH C18).[15]
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is often effective.[15]
-
Detection: Use a UV detector at a wavelength where the boronic acid and potential byproducts absorb. A Photo Diode Array (PDA) detector is ideal for method development.[16]
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Analysis: Monitor the chromatogram for the peak corresponding to the boronic acid. The emergence of new peaks, particularly one corresponding to the protodeboronated arene, indicates decomposition. Quantify the peak area of the boronic acid over time to determine the rate of decomposition. For challenging separations, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) can provide higher resolution and definitive identification of decomposition products.[16]
Troubleshooting HPLC Analysis:
-
On-column degradation: Boronic acids can sometimes hydrolyze on the column.[16] Using a shorter column, faster gradient, or an aprotic injection solvent can help minimize this.[16]
-
Poor peak shape: Free silanol groups on the silica support can interact with the boronic acid. Using an end-capped column or adding a competing base like triethylamine (TEA) to the mobile phase can improve peak shape.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
improving solubility of (2-Amino-4,5-difluorophenyl)boronic acid in reaction media
Introduction
(2-Amino-4,5-difluorophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique structure, featuring an electron-donating amino group and electron-withdrawing fluorine atoms, provides access to novel chemical entities. However, researchers often face a significant hurdle during its application: poor solubility in common reaction media. This guide provides in-depth troubleshooting strategies and scientifically-grounded explanations to overcome this challenge, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound is poorly soluble or completely insoluble in my reaction solvent. What are the underlying chemical reasons?
A1: The limited solubility of this reagent stems from a combination of three key physicochemical properties:
-
Zwitterionic Character: The molecule possesses both a basic amino group (-NH₂) and an acidic boronic acid group (-B(OH)₂). In solution, particularly near a neutral pH, it can exist as a zwitterion, or inner salt (⁻O-B(OH)-Ar-NH₃⁺).[3][4] This charge separation leads to strong intermolecular electrostatic interactions, creating a crystal lattice structure that is difficult for many organic solvents to disrupt, thus lowering solubility.
-
Formation of Insoluble Boroxines: Boronic acids are in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[5][6] This is a dehydration reaction where three molecules of the boronic acid condense, releasing three molecules of water.[7] Boroxines are often significantly less soluble than their monomeric acid counterparts and can precipitate from the reaction mixture, especially under anhydrous or heated conditions.[8][9]
-
Strong Intermolecular Hydrogen Bonding: The presence of both -NH₂ and -B(OH)₂ groups allows for extensive intermolecular hydrogen bonding in the solid state. This strong network must be overcome by the solvent for dissolution to occur, a task for which many common non-polar or weakly polar organic solvents are ill-equipped.
Diagram: Key Equilibria Affecting Solubility
Caption: Equilibria of this compound in solution.
Q2: How does adjusting the pH of the reaction medium improve the solubility of this aminoboronic acid?
A2: Adjusting the pH is the most effective strategy because it directly addresses the zwitterionic nature of the molecule. The solubility of ionizable compounds is highly dependent on pH.[10]
-
Under Basic Conditions (High pH): Adding a base (e.g., K₃PO₄, Cs₂CO₃, NaOH) deprotonates the boronic acid group to form a boronate salt, Ar-B(OH)₃⁻. This anionic species is significantly more polar and water-soluble than the neutral or zwitterionic form. For Suzuki-Miyaura couplings, this boronate formation is not only beneficial for solubility but is also a required mechanistic step for transmetalation to the palladium catalyst.[11]
-
Under Acidic Conditions (Low pH): Adding an acid (e.g., HCl) protonates the basic amino group to form an ammonium salt, H₃N⁺-Ar-B(OH)₂. This cationic species is also much more soluble in polar, aqueous media. However, this approach is generally not recommended for cross-coupling reactions, as the acidic conditions can promote protodeboronation—the undesired cleavage of the C-B bond, which irreversibly destroys the reagent.[12][13]
Diagram: pH-Dependent Species and Solubility
Caption: Effect of pH on the ionic state and solubility of the boronic acid.
Q3: What are the recommended solvents and conditions for dissolving this compound for a typical Suzuki-Miyaura reaction?
A3: A mixed-solvent system containing water and a polar organic solvent, in the presence of a suitable base, is the standard and most effective approach. Rarely will this compound dissolve in a single organic solvent without an additive.
Recommended Solvent Systems & Bases
| Solvent System (v/v) | Recommended Base | Rationale & Comments |
| Dioxane / H₂O (4:1 to 10:1) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Gold Standard: Dioxane solubilizes the organic coupling partner and catalyst, while water dissolves the base and the resulting boronate salt. This biphasic or partially miscible system provides an excellent environment for the reaction.[11] |
| Toluene / H₂O (10:1) | K₃PO₄, K₂CO₃ | Useful for reactions at higher temperatures. The limited water content is often sufficient to promote boronate formation and dissolution. |
| THF / H₂O (4:1) | Cs₂CO₃, K₃PO₄ | A good alternative to dioxane, though THF's lower boiling point limits the reaction temperature. Ethereal solvents can sometimes contain peroxides which may oxidize the boronic acid.[13] |
| DMF or DMSO (with H₂O) | K₂CO₃, Cs₂CO₃ | Use with Caution: These polar aprotic solvents can achieve good solubility. However, they can be difficult to remove during workup and may lead to side reactions at high temperatures. Often used when other systems fail. |
| 2-MeTHF / H₂O (10:1) | K₃PO₄, Cs₂CO₃ | A greener and often higher-boiling alternative to THF, offering similar performance. |
Solvents to Avoid (as the primary solvent):
-
Non-polar solvents: Hexanes, Toluene, Chloroform (without a base/water). These cannot disrupt the strong intermolecular forces.[14][15]
-
Alcohols (e.g., Methanol, Ethanol): Can undergo esterification with the boronic acid, leading to a complex mixture of species and potentially interfering with the reaction.
Advanced Troubleshooting & Step-by-Step Protocols
Q4: I've tried a standard Dioxane/Water/K₃PO₄ system, but I still see undissolved material. How can I systematically improve solubility?
A4: If standard conditions are insufficient, a systematic approach is necessary. The following workflow provides decision points and advanced techniques to achieve a homogeneous reaction mixture.
Workflow: Systematic Solubility Enhancement
Caption: Decision workflow for troubleshooting solubility issues.
Protocol 1: Optimization of Base and Aqueous Phase
This protocol should be the first line of defense when initial attempts fail.
-
Reagent Preparation: Ensure the base (K₃PO₄ or Cs₂CO₃) is finely powdered using a mortar and pestle. A larger surface area accelerates dissolution and reaction.
-
Vessel Setup: To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the finely powdered base (2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) first, followed by the degassed water. Start with a 10:1 ratio.
-
Observation & Adjustment: Stir the mixture vigorously at room temperature for 15 minutes. If solids remain, gently warm the mixture to 40-50 °C. If solubility is still poor, incrementally add more water (e.g., adjust the ratio to 8:1, then 5:1) until a homogeneous solution is achieved.
-
Reaction Initiation: Once the reagents are dissolved, add the palladium catalyst and ligand, then heat to the target reaction temperature.
Protocol 2: Conversion to a More Soluble Boronate Ester
When pH and solvent adjustments are insufficient, or if the boronic acid proves unstable, converting it to a more soluble and stable derivative is the most reliable strategy. Pinacol esters are excellent choices as they are generally highly soluble in common organic solvents and more resistant to protodeboronation.[11][13]
Experimental Protocol: Synthesis of this compound pinacol ester
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 g, 1.0 equiv.) and pinacol (1.1 equiv.) in Toluene or THF (20 mL).
-
Dehydration: Attach a Dean-Stark apparatus if using Toluene, or add activated 4Å molecular sieves if using THF.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the removal of water (Dean-Stark) or by TLC/LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. If molecular sieves were used, filter them off. Concentrate the solvent under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly in the subsequent cross-coupling reaction after solvent removal. If necessary, purify by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization.
-
Use in Suzuki Coupling: The resulting pinacol ester can now be used under standard Suzuki-Miyaura conditions, typically with a base like K₃PO₄ in a Dioxane/H₂O system. The ester will hydrolyze in situ to generate the active boronate species.[16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]
- 3. Zwitterion - Wikipedia [en.wikipedia.org]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boroxine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from (2-Amino-4,5-difluorophenyl)boronic acid Reactions
Welcome to the technical support guide for navigating the unique purification challenges associated with (2-Amino-4,5-difluorophenyl)boronic acid. This versatile reagent is a cornerstone in medicinal chemistry for synthesizing complex biaryl structures. However, the interplay of its three key functional components—the basic amino group, the electron-withdrawing fluorine atoms, and the acidic boronic acid moiety—creates a distinct impurity profile that requires tailored purification strategies.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from high-level frequently asked questions to in-depth troubleshooting for specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when working with products derived from this compound, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2]
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: Beyond your unreacted starting materials (the boronic acid and your coupling partner), the most prevalent impurities are typically:
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of your aryl halide or two molecules of the boronic acid.[3][4][5]
-
Protodeboronation Product: 3,4-difluoroaniline, which results from the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[6][7][8][9][10] This is a very common and often problematic side reaction.[4][6]
-
Boronic Acid Anhydrides/Esters: Boroxines or esters can form, especially under thermal stress or upon concentration.[4]
-
Residual Palladium Catalyst: The palladium catalyst and its ligands can persist through initial workups.[3]
Q2: How does the primary amino group on the boronic acid affect my purification strategy?
A: The amino group is a double-edged sword.
-
Advantage: Its basicity allows for selective extraction. By washing the organic layer with an acidic aqueous solution (e.g., 1M HCl), the amine-containing product (and unreacted starting material) can be protonated and pulled into the aqueous phase, separating it from non-basic impurities like homocoupled byproducts. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Challenge: The basic amine can interact strongly with the acidic silanol groups on standard silica gel, leading to significant streaking, tailing, and poor separation during column chromatography.[11][12] This often requires deactivating the silica or using a modified mobile phase.[11]
Q3: Can I use standard normal-phase silica gel chromatography for these products?
A: Yes, but often with modifications. Due to the issues described in Q2, running a column with a standard eluent like ethyl acetate/hexanes may result in poor purification. To achieve good separation, consider the following:
-
Use a Basic Modifier: Add a small amount (0.1-2%) of a base like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[11][12] This deactivates the acidic sites on the silica, preventing strong adsorption of your amine-containing product and reducing tailing.
-
Consider Alternative Stationary Phases: If streaking persists, neutral alumina can be a less acidic alternative to silica gel.[11] Reverse-phase (C18) chromatography is also a powerful option for polar compounds.[12][13]
Q4: What are the essential first steps in a post-reaction workup?
A: A robust initial workup is critical for simplifying the final purification. A typical sequence involves:
-
Filtration: If your reaction mixture contains significant solids (e.g., precipitated base), dilute with your extraction solvent and filter through a pad of Celite® to remove particulates.
-
Aqueous Washes: Perform a series of washes in a separatory funnel. A standard sequence would be:
-
Water or Brine: To remove bulk inorganic salts.
-
Saturated Sodium Bicarbonate (or other weak base): To neutralize any acid and remove some boronic acid residues.
-
1M HCl (optional, see Q2): To perform an acid-base extraction if applicable.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Part 2: Detailed Troubleshooting Guide
This section provides in-depth, cause-and-effect solutions to specific purification challenges.
Problem: My final product is contaminated with unreacted this compound.
Cause & Solution: The boronic acid has both an acidic -B(OH)₂ group and a basic -NH₂ group, giving it amphoteric properties and moderate polarity, which can cause it to co-elute with the product.
-
Strategy 1: Alkaline Wash. The most effective method is to exploit the acidity of the boronic acid. During your aqueous workup, wash the organic layer thoroughly with a basic solution like 1M NaOH or saturated NaHCO₃. This deprotonates the boronic acid to form the highly water-soluble boronate salt [R-B(OH)₃]⁻, which partitions into the aqueous layer.
-
Strategy 2: Scavenger Resins. If aqueous washes are insufficient, boronic acid scavenger resins (often containing diol functionalities) can be stirred with the crude product solution to selectively bind and remove the boronic acid.
Problem: I see a significant amount of a byproduct identified as 3,4-difluoroaniline. What is this and how do I remove it?
Cause & Solution: This is the result of protodeboronation, an undesired side reaction where the C-B bond is cleaved.[6] This byproduct is a simple, basic amine.
-
Removal during Workup: 3,4-difluoroaniline is more basic and generally less polar than the bulkier, more functionalized desired product. During an acidic wash (1M HCl), it will readily move into the aqueous phase. When you later basify the aqueous layer to recover your product, the 3,4-difluoroaniline will also return to the organic phase upon re-extraction.
-
Chromatographic Separation: Careful column chromatography is usually required. Since 3,4-difluoroaniline is a relatively small and simple molecule, it often has a different Rƒ value than the desired biaryl product. Using a TEA-modified eluent system (as described in FAQ Q3) will be crucial to get clean separation without streaking.
Problem: My purified product is colorless, but it still contains residual palladium catalyst.
Cause & Solution: Palladium residues can be present even at levels not visible to the eye and are critical to remove, especially for pharmaceutical applications where strict limits (often <10 ppm) are enforced.[14][15][16] Traditional methods like chromatography or crystallization can be insufficient and may even concentrate the metal.[17]
-
Strategy 1: Metal Scavengers. This is the most robust and targeted approach.[17][18] Metal scavengers are functionalized materials (often silica or polymer-based) that chelate and bind palladium species.[14][15][19] Thiol- or thiourea-functionalized silica (e.g., SiliaMetS® Thiol) are highly effective.[19]
-
Strategy 2: Activated Carbon. Stirring the crude product solution with activated carbon can adsorb palladium residues, although it may be less selective and can lead to loss of the desired product.[15][20]
-
Strategy 3: Specialized Crystallization. Adding additives like N-acetylcysteine during crystallization can help chelate palladium and keep it in the mother liquor.[15]
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
-
Dissolve the crude, palladium-contaminated product in a suitable organic solvent (e.g., DCM, Ethyl Acetate, or Toluene) at a concentration of 10-50 mg/mL.
-
Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or Biotage® MP-TMT). A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[21]
-
Stir the suspension at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours. The optimal time should be determined by monitoring the palladium levels (e.g., by ICP-MS).
-
Filter the mixture through a pad of Celite® to remove the scavenger resin.
-
Wash the filter cake with additional solvent to ensure full recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the palladium-free product.
Problem: My product streaks badly on TLC and I can't get good separation on a column.
Cause & Solution: This is the classic sign of a basic amine interacting with acidic silica gel.[11][12][13]
-
Solution 1: Eluent Modification. As a first step, add 0.5-1% triethylamine (TEA) to your eluent system (e.g., 1% TEA in 30% Ethyl Acetate/Hexanes). This will "cap" the acidic sites on the silica and should dramatically improve the spot shape.[11][12]
-
Solution 2: Silica Deactivation. If eluent modification is not enough, you can pre-treat your silica. Before loading your column, flush the packed silica gel with your non-polar solvent containing 1% TEA. Then, flush with the pure non-polar solvent to remove excess base before equilibrating with your starting mobile phase.[11]
-
Solution 3: Dry Loading. If your product is poorly soluble in the column eluent, it can lead to band broadening.[22] Dissolve your crude material in a strong solvent (like DCM or Methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and load this powder directly onto the top of your column.[22]
Problem: I am struggling to crystallize my final product; it keeps "oiling out".
Cause & Solution: "Oiling out" occurs when the product's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[11] This is common for biaryls with flexible side chains or residual impurities that depress the melting point.
-
Strategy 1: Slow Down the Process. Rapid cooling is a common cause. Allow your saturated solution to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling provides more time for orderly crystal lattice formation.[23][24]
-
Strategy 2: Use a Solvent/Anti-Solvent System. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly turbid. Add a drop of the good solvent to clarify, and then allow it to stand undisturbed. For a polar product, a good system might be Ethyl Acetate/Hexanes or Acetone/Water.[11]
-
Strategy 3: Induce Nucleation. If a supersaturated solution refuses to crystallize, you can try:
-
Strategy 4: Vapor Diffusion. Dissolve your compound in a small amount of a relatively volatile solvent in an open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your product solution, gradually reducing its solubility and promoting the growth of high-quality crystals.[25]
Part 3: Data & Visual Workflows
Table 1: Recommended Starting Solvent Systems for Column Chromatography
Based on a product of moderate polarity. Adjust ratios based on TLC results.
| Polarity of Product | Stationary Phase | Recommended Eluent System | Modifier |
| Low to Medium | Silica Gel | Ethyl Acetate / Hexanes (or Heptane) | 0.5-1% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane / Methanol | 1% Ammonium Hydroxide |
| High | C18 Reverse Phase | Acetonitrile / Water | 0.1% Formic Acid or TFA |
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying a typical crude product from a this compound reaction.
Caption: A decision tree for selecting the appropriate purification strategy.
Diagram 2: Troubleshooting Chromatography Issues
This workflow helps diagnose and solve common problems encountered during silica gel column chromatography of amino-containing compounds.
Caption: A workflow for resolving common column chromatography problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. Chromatography [chem.rochester.edu]
- 14. si-novations.com [si-novations.com]
- 15. arborassays.com [arborassays.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
- 18. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 19. silicycle.com [silicycle.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biotage.com [biotage.com]
- 22. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 23. depts.washington.edu [depts.washington.edu]
- 24. youtube.com [youtube.com]
- 25. unifr.ch [unifr.ch]
Technical Support Center: Suzuki Coupling with Ortho-Amino Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process scientists who are encountering challenges with substrates bearing an ortho-amino group. We will explore the underlying chemical principles governing the reactivity of these challenging substrates and provide actionable troubleshooting advice and validated protocols.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the role of the ortho-amino group in Suzuki-Miyaura coupling reactions.
Q1: Why is my Suzuki coupling reaction failing or giving low yields with an ortho-amino substituted aryl halide?
A1: The primary reason for poor performance is the interaction of the ortho-amino group's lone pair of electrons with the palladium catalyst. This can lead to several detrimental effects:
-
Catalyst Inhibition: The amine can act as a ligand, coordinating to the palladium center. This can form a stable five-membered palladacycle, which may be off-cycle and catalytically inactive or significantly less active. This coordination can interfere with essential steps of the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Steric Hindrance: The ortho position is inherently sterically crowded. The presence of the amino group, especially if it is substituted, adds to this steric bulk, which can slow down the rate-determining oxidative addition step.[2]
-
Substrate Reactivity: Aniline derivatives are electron-rich aromatic systems. This increased electron density on the aryl halide makes the C-X bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step.[3]
Q2: Can the ortho-amino group ever be beneficial in a Suzuki coupling?
A2: Yes, under specific conditions, the ortho-amino group can act as a directing group. The initial coordination of the amine to the palladium catalyst can deliver the catalyst in close proximity to the C-X bond, potentially facilitating oxidative addition. This is a delicate balance, as the coordination must be transient and not lead to a permanently inhibited species. This directing effect has been observed to influence regioselectivity in polyhalogenated systems.[4][5]
Q3: What are the general strategies to overcome the challenges posed by an ortho-amino group?
A3: There are three main strategies to consider:
-
Protect the Amino Group: Converting the amine to a less coordinating functional group, such as an amide (e.g., acetamide) or carbamate (e.g., Boc), is a common and often effective strategy.[6][7] This removes the problematic lone pair from interfering with the catalyst. However, this adds extra steps (protection/deprotection) to your synthesis.
-
Optimize the Catalyst System: Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are designed to overcome the challenges of unreactive substrates.[3][8][9] These ligands can promote the desired catalytic cycle and minimize catalyst inhibition.
-
Careful Selection of Reaction Conditions: The choice of base, solvent, and temperature is critical. For example, weaker bases like K₂CO₃ or K₃PO₄ are often preferred to avoid side reactions. The solvent system can also influence catalyst activity and stability.[8][10]
Q4: Is it possible to perform the coupling without protecting the amino group?
A4: Absolutely. Recent advancements have made coupling of unprotected anilines increasingly feasible. Success hinges on using a highly active and robust catalyst system that can tolerate the free amino group. A recently developed method for unprotected ortho-bromoanilines utilized a CataCXium A palladacycle, demonstrating high yields across a range of substrates.[7] The key is to screen modern, specialized catalysts and ligands designed for challenging couplings.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki coupling reactions with unprotected ortho-aminoaryl halides.
| Problem | Probable Cause(s) | Suggested Solutions & Rationale |
| No Reaction / Only Starting Material Recovered | 1. Catalyst Inhibition: The ortho-amino group has likely chelated to and deactivated the palladium catalyst. Standard catalysts like Pd(PPh₃)₄ are particularly susceptible.[1] 2. Failed Oxidative Addition: The electron-rich nature of the aniline substrate makes the C-X bond too strong for the catalyst to break, especially with aryl chlorides.[3] | 1. Switch to a Robust Ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[3][8] These ligands form highly active, monoligated Pd(0) species that accelerate oxidative addition and are less prone to inhibition.[10] 2. Use a Pre-catalyst: Modern G3/G4 Buchwald pre-catalysts or palladacycles (e.g., CataCXium A) generate the active Pd(0) species more reliably in situ.[7][8] 3. Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. |
| Low Yield (<50%) | 1. Partial Catalyst Deactivation: The catalyst is turning over but is being slowly poisoned by the substrate or impurities. 2. Competing Side Reactions: Protodeboronation of the boronic acid or dehalogenation of the aryl halide is consuming the starting materials.[11] 3. Suboptimal Base/Solvent: The chosen base may not be effective at promoting transmetalation without causing substrate decomposition. | 1. Increase Catalyst Loading: As a diagnostic tool, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can help overcome partial inhibition.[8] 2. Address Protodeboronation: Use a boronic ester (e.g., pinacol or MIDA ester) which is more stable than the corresponding acid.[8][11] Ensure solvents are properly degassed to minimize oxygen, which can promote homocoupling.[11] 3. Screen Bases and Solvents: Test a matrix of conditions. Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) are often effective.[10] Aprotic polar solvents like dioxane, 2-MeTHF, or toluene, often with a small amount of water, are standard.[7] |
| Significant Side Products Observed | 1. Protodeboronation: The boronic acid is being replaced by a proton from the solvent or trace water, especially under harsh basic conditions. This is a very common failure mode.[12] 2. Homocoupling (Glaser-type): Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[11] 3. Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by certain solvents or additives acting as hydride sources.[11] | 1. Mitigate Protodeboronation: Use boronic esters instead of acids. Use anhydrous conditions if possible, or minimize the amount of water. A milder base might also slow this side reaction.[8] 2. Prevent Homocoupling: Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Using a direct Pd(0) source can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precursors.[8] 3. Avoid Dehalogenation: Ensure solvents are pure and not potential hydride sources (e.g., certain batches of isopropanol). |
Visual Troubleshooting Workflow
This decision tree can guide your experimental approach when a reaction with an ortho-amino substrate fails.
Caption: A decision tree for troubleshooting failed Suzuki reactions.
Optimized Protocol for Unprotected Ortho-Bromoanilines
This protocol is adapted from a validated procedure and is effective for a wide range of coupling partners, including challenging sp³-hybridized boronic esters.[7]
Reaction: Coupling of an ortho-bromoaniline with a boronic ester.
Reagents & Equipment:
-
ortho-Bromoaniline substrate (1.0 equiv)
-
Boronic acid pinacol ester (1.5 equiv)
-
CataCXium® A Pd G3 (Di-tert-butyl(N-phenyl-2-aminobiphenyl-2-yl)phosphanyl)palladium(II) methanesulfonate (10 mol%)
-
Potassium Phosphate (K₃PO₄), milled (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-bromoaniline (1.0 equiv), the boronic acid pinacol ester (1.5 equiv), K₃PO₄ (3.0 equiv), and the CataCXium® A Pd G3 pre-catalyst (0.10 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 2-MeTHF via syringe to achieve a concentration of 0.3 M with respect to the ortho-bromoaniline.
-
Degassing (Optional but Recommended): For sensitive substrates, sparge the solution with argon for 10-15 minutes.
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Mechanism of Catalyst Inhibition
The diagram below illustrates how the ortho-amino group can coordinate to the palladium center, forming a stable chelate that can act as a catalyst resting state or a deactivation product, thereby inhibiting the Suzuki-Miyaura catalytic cycle.
Caption: Competing pathways for the Pd(0) catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Navigating Suzuki-Miyaura Couplings with Unstable Boronic Acids
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with palladium-catalyzed cross-coupling reactions involving unstable boronic acids. This guide is designed to provide in-depth technical support, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot difficult couplings and select the optimal palladium precatalyst for your specific needs.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental challenges associated with the instability of boronic acids in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling with a heteroaryl boronic acid is giving low or no yield. What are the likely culprits?
When a Suzuki-Miyaura coupling reaction fails or provides low yields, especially with sensitive substrates like heteroaryl boronic acids, several factors should be immediately investigated. The primary suspect is often the instability of the boronic acid itself, which can lead to decomposition before it has a chance to participate in the catalytic cycle.[1][2] Key issues to consider include:
-
Protodeboronation: This is a major decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[3][4] This process is often accelerated by high temperatures, prolonged reaction times, and the presence of proton sources like water, especially under basic conditions.[4]
-
Catalyst Activation and Activity: The palladium(0) species is the active catalyst in the Suzuki-Miyaura reaction. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ to Pd(0).[1][5] If the rate of precatalyst activation is slow, the unstable boronic acid may decompose before the catalytic cycle can begin in earnest.[6][7][8]
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid, which consumes your starting material and deactivates the catalyst.[1] Proper degassing of solvents and reaction vessels is critical.
Q2: What makes some boronic acids, like those of polyfluorophenyls and 2-heterocycles, particularly unstable?
The instability of certain boronic acids is inherent to their electronic and structural properties.
-
Polyfluorophenylboronic acids are highly electron-deficient, which makes the carbon-boron bond more susceptible to cleavage.
-
Five-membered 2-heteroaromatic boronic acids (e.g., furan, thiophene, pyrrole) are notoriously unstable and prone to rapid protodeboronation under the basic conditions typically required for Suzuki-Miyaura coupling.[8][9][10] The electronic nature of these heterocycles facilitates the unwanted side reaction.
Q3: I've heard about using boronic acid "surrogates." How do they work and when should I consider them?
Boronic acid surrogates are bench-stable derivatives that slowly release the active boronic acid under the reaction conditions. This "slow-release" strategy maintains a low concentration of the unstable boronic acid in the reaction mixture, favoring the desired cross-coupling over decomposition pathways like protodeboronation.[3] Common surrogates include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that are easy to handle and purify.[2][11] They are particularly useful for notoriously unstable boronic acids, such as those derived from 2-substituted furans, thiophenes, and pyrroles.[11][12]
-
Organotrifluoroborates (BF3K salts): These salts also offer enhanced stability and release the corresponding boronic acid in situ.[3][13]
-
Diethanolamine (DABO) adducts: These are air- and water-stable complexes that can be used directly in Suzuki-Miyaura reactions, often in protic solvents.[14][15] They are an inexpensive and operationally simple alternative for stabilizing boronic acids.[15]
Consider using a surrogate when you are working with a known unstable boronic acid or when you observe significant decomposition of your boronic acid under standard coupling conditions.
Section 2: Troubleshooting Guide - A Practical Approach to Failed Reactions
This guide provides a systematic approach to diagnosing and solving common issues encountered when using unstable boronic acids.
Issue 1: No reaction or very low conversion.
Possible Cause & Solution
-
Poor Quality or Decomposed Boronic Acid:
-
Inefficient Catalyst Activation:
-
Action: Switch to a modern palladium precatalyst that is designed for rapid activation at low temperatures. Buchwald's G3 and G4 precatalysts are excellent choices for this purpose.[16] These precatalysts are designed to quickly generate the active LPd(0) species, which is crucial for the successful coupling of unstable boronic acids.[6][7][8]
-
-
Inappropriate Base or Solvent:
-
Action: For boronic acids prone to protodeboronation, a milder base such as K₃PO₄ or K₂CO₃ is often preferred over strong bases like NaOH or KOH.[4] While some water is often necessary for the reaction, excessive amounts can promote protodeboronation.[4] Consider using anhydrous solvents if possible, or a solvent system with a minimal amount of water.
-
Issue 2: Significant formation of protodeboronated byproduct.
Possible Cause & Solution
-
Reaction Temperature is Too High:
-
Action: Lower the reaction temperature. The rate of protodeboronation is highly temperature-dependent.[4] The use of a highly active precatalyst, such as an XPhos Pd G3, can allow for efficient coupling at room temperature or slightly elevated temperatures (e.g., 40 °C), thereby minimizing decomposition.[6][7]
-
-
Reaction Time is Too Long:
-
Action: Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete. Prolonged exposure to the reaction conditions will increase the amount of protodeboronation.[4]
-
-
Catalyst System is Not Active Enough:
-
Action: The key to outcompeting protodeboronation is to have a catalytic system that promotes a rapid rate of cross-coupling. The use of bulky, electron-rich biarylphosphine ligands, such as XPhos or SPhos, in combination with a suitable palladium source (or as a pre-formed precatalyst) is highly recommended.[7]
-
Issue 3: Inconsistent results and poor reproducibility.
Possible Cause & Solution
-
Variable Quality of Boronic Acid:
-
Action: As mentioned previously, the quality of the boronic acid is paramount. If you are preparing it in-house, ensure the purification and drying procedures are consistent. If purchasing commercially, consider that batch-to-batch variation can occur. Using a stable derivative like a MIDA boronate can significantly improve reproducibility.[2]
-
-
Atmospheric Contamination:
-
Action: Ensure your reaction setup is rigorously purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed. Oxygen and moisture can have a significant impact on the reaction's outcome.
-
-
Inconsistent Catalyst Preparation:
-
Action: If you are generating the active catalyst in situ from a palladium source and a separate ligand, minor variations in weighing or handling can lead to inconsistent results. Using a well-defined, air- and moisture-stable precatalyst can circumvent these issues.[17]
-
Section 3: Selecting the Right Palladium Precatalyst
The choice of palladium precatalyst is arguably the most critical factor in achieving success with unstable boronic acids. Modern precatalysts are designed for stability, ease of handling, and, most importantly, the rapid and efficient generation of the active Pd(0) species under mild conditions.[18][19][20][21]
Why Precatalysts? A Comparison with Traditional Catalyst Systems
Traditionally, the active Pd(0) catalyst was generated in situ from a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a phosphine ligand.[18][20] However, these methods have drawbacks:
-
Pd(II) sources require an in situ reduction step, which can be inefficient and lead to the formation of palladium black.[5]
-
Pd(0) sources like Pd₂(dba)₃ can have coordinating dba ligands that inhibit the reaction.[18][20]
Well-defined precatalysts, such as the Buchwald palladacycles, overcome these limitations by providing a reliable and efficient route to the active monoligated Pd(0) complex.[22]
A Guide to Buchwald Precatalysts for Unstable Boronic Acids
The Buchwald group has developed a series of highly effective precatalysts. The third-generation (G3) and fourth-generation (G4) precatalysts are particularly well-suited for challenging couplings involving unstable boronic acids.[16]
| Precatalyst Generation | Key Features & Advantages | Recommended Ligands for Unstable Boronic Acids |
| G2 Precatalysts | Air- and moisture-stable palladacycles. | XPhos: Excellent for a wide range of Suzuki-Miyaura couplings. |
| G3 Precatalysts | Feature a methanesulfonate (OMs) ligand, which promotes even faster activation and allows for the use of bulkier ligands.[23] They also exhibit greater stability in solution.[24] | XPhos: Highly effective for coupling unstable boronic acids at low temperatures.[6][7] SPhos: Another excellent choice, known for its high activity.[7] |
| G4 Precatalysts | Similar to G3 but with a modified aminobiphenyl backbone that can offer advantages in certain applications. | XPhos, SPhos: Continue to be top performers for these challenging reactions. |
Recommendation: For Suzuki-Miyaura couplings involving unstable boronic acids, XPhos Pd G3 is an excellent starting point. Its ability to rapidly generate the active catalyst at room temperature or 40°C can significantly improve yields by minimizing boronic acid decomposition.[6][7]
Visualizing Catalyst Activation
The rapid and clean generation of the active Pd(0) species is paramount. The following diagram illustrates the activation of a Buchwald G3 precatalyst.
Caption: Activation of a Buchwald G3 Precatalyst to the active Pd(0) species.
Section 4: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Unstable Boronic Acid using XPhos Pd G3
This protocol is adapted from the work of Buchwald and coworkers for the coupling of unstable boronic acids.[6][7]
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Unstable boronic acid (1.5 equiv)
-
XPhos Pd G3 (0.5–2 mol%)
-
Potassium phosphate (K₃PO₄), aqueous solution (0.5 M)
-
Degassed solvent (e.g., THF or dioxane)
-
Reaction vial with a stir bar
Procedure:
-
To a reaction vial containing a stir bar, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv) and the unstable boronic acid (1.5 mmol, 1.5 equiv).
-
In a glovebox or under a stream of inert gas, add the XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Add the degassed solvent (e.g., 2 mL of THF).
-
Add the degassed aqueous K₃PO₄ solution (4 mL of 0.5 M solution).
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (start with room temperature or 40 °C).
-
Stir the reaction vigorously for the required time (monitor by TLC or LC-MS, typical times can be as short as 30 minutes).[6][7]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of an Unstable Boronic Acid as a Diethanolamine (DABO) Adduct
This simple procedure can be used to stabilize a boronic acid for storage and handling.[14]
Materials:
-
Unstable boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
A suitable solvent (e.g., methylene chloride)
-
Reaction vial with a stir bar
Procedure:
-
In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of solvent.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will typically form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This diethanolamine adduct can now be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.[14][15]
Visualizing the Competing Pathways
The following diagram illustrates the critical competition between the desired cross-coupling and the undesired protodeboronation of an unstable boronic acid.
Caption: Competing pathways for an unstable boronic acid in Suzuki-Miyaura coupling.
Section 5: Conclusion
Successfully coupling unstable boronic acids in the Suzuki-Miyaura reaction is a common challenge that can be overcome with a rational, mechanistically informed approach. The key to success lies in minimizing the lifetime of the free boronic acid in solution by employing a highly active palladium precatalyst that promotes rapid cross-coupling at mild temperatures. The use of modern precatalysts, such as the Buchwald G3 and G4 systems, is highly recommended. For particularly problematic substrates, the use of stable surrogates like MIDA boronates or diethanolamine adducts provides a robust and reliable solution. By carefully considering the factors of catalyst choice, reaction conditions, and the inherent stability of the boronic acid, researchers can significantly improve the outcomes of these challenging but powerful transformations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 23. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies for Fluorinated Arylboronic Acids
Welcome to the technical support center for forced degradation studies of fluorinated arylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the unique challenges presented by these compounds. Our goal is to equip you with the scientific understanding and practical methodologies to conduct robust and meaningful forced degradation studies in line with regulatory expectations.
Forced degradation studies are a critical component of drug development, providing essential information on a molecule's intrinsic stability, degradation pathways, and impurity profiles.[1][2] Fluorinated arylboronic acids, while valuable intermediates and pharmacophores, present specific stability challenges due to the electronic properties of the fluorine substituents and the inherent reactivity of the boronic acid moiety. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your forced degradation studies of fluorinated arylboronic acids. Each answer provides a step-by-step approach to resolving the problem, grounded in scientific principles.
Question 1: My fluorinated arylboronic acid shows unexpectedly rapid degradation, especially under basic conditions, leading to poor mass balance. What is happening and how can I control it?
Answer:
This is a common issue stemming from the inherent chemical properties of your compound. The rapid degradation is likely due to protodeboronation , a major degradation pathway for arylboronic acids.[3][4][5][6]
Causality Explained:
-
Increased Lewis Acidity: Fluorine atoms are highly electronegative and act as electron-withdrawing groups. This increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack.[3][7]
-
Facilitated Protodeboronation: The increased acidity facilitates the cleavage of the carbon-boron (C-B) bond, which is then replaced by a carbon-hydrogen (C-H) bond, a process known as protodeboronation.[3][4][5][6] This is often accelerated in the presence of water and is catalyzed by both acid and base.[3][4][5][6] Highly electron-deficient arylboronic acids are particularly prone to this degradation pathway.[3]
Troubleshooting Protocol:
-
Modify Stress Conditions: The goal of forced degradation is to achieve 5-20% degradation.[1][8] If you are observing excessive degradation, your stress conditions are too harsh.
-
Reduce Temperature: Start your hydrolytic studies at room temperature before elevating the temperature.[8]
-
Lower Acid/Base Concentration: Use more dilute acidic (e.g., 0.01N HCl) or basic (e.g., 0.01N NaOH) solutions.
-
Shorten Exposure Time: Reduce the duration of the stress exposure. Studies should ideally not exceed 7 days.[8]
-
-
Employ Co-solvents Judiciously: If your compound has poor aqueous solubility, a co-solvent may be necessary. However, be aware that some organic solvents can participate in the degradation.
-
Use aprotic solvents like acetonitrile or THF where possible.
-
If using alcohols, be mindful of potential ester formation with the boronic acid.
-
-
Consider Non-Aqueous Conditions for Method Development: For highly labile compounds, developing analytical methods in non-aqueous conditions can prevent on-column degradation.[9][10]
-
Utilize Protecting Groups (for synthetic intermediates): In a synthetic context, converting the boronic acid to a more stable boronate ester, such as a MIDA boronate, can protect it from degradation until the final step.[11]
Question 2: I am observing multiple degradation products under oxidative stress conditions. How do I identify the primary degradation pathway and the structures of the degradants?
Answer:
Oxidative degradation of arylboronic acids can be complex. The primary pathway is often the cleavage of the C-B bond to form a phenol.[12][13][14] However, secondary reactions can lead to a variety of products.
Causality Explained:
-
Oxidative C-B Cleavage: The C-B bond is susceptible to oxidation, leading to the formation of a hydroxyl group in its place (ipso-hydroxylation), yielding the corresponding phenol.[12][13][14] This can be initiated by various oxidizing agents, including hydrogen peroxide and even atmospheric oxygen under certain conditions.[13][14][15][16]
-
Secondary Degradation: The initially formed phenol can be more susceptible to further oxidation than the starting arylboronic acid, leading to quinones or polymeric materials, which can complicate the impurity profile.
Troubleshooting and Identification Workflow:
-
Control the Oxidant Concentration: Start with a low concentration of the oxidizing agent (e.g., 3% H₂O₂) and gradually increase it to achieve the target degradation level.
-
Time-Course Study: Analyze samples at multiple time points to distinguish primary from secondary degradation products. Primary degradants will form first and may then decrease in concentration as secondary degradants appear.
-
Utilize High-Resolution Analytical Techniques:
-
UPLC-MS/MS: This is the cornerstone for identifying unknown impurities. The high resolution of UPLC provides excellent separation, while tandem mass spectrometry (MS/MS) allows for fragmentation of the degradant peaks to elucidate their structures.[17]
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are powerful tools for the definitive structural confirmation of isolated degradants.[17][18][19][20] ¹¹B NMR is particularly useful for observing changes at the boron center.[17][18][19]
-
-
Isolate Degradants: If a significant degradant is observed, consider semi-preparative HPLC to isolate a sufficient quantity for full structural characterization by NMR.
Below is a decision tree for identifying unknown degradants:
Caption: Decision tree for the identification of unknown degradation products.
Question 3: My photostability study is showing inconsistent results. What are the key parameters to control?
Answer:
Inconsistent photostability results often arise from a lack of control over the experimental setup. The ICH Q1B guideline provides a framework for conducting these studies.[21][22]
Causality Explained:
-
Photolytic Degradation: Fluorinated arylboronic acids can absorb UV light, leading to the formation of reactive species that can undergo various reactions, including oxidation and C-B bond cleavage. The specific pathway can be influenced by the solvent and the presence of oxygen. Light stress can induce photo-oxidation through a free radical mechanism.[2]
Experimental Protocol for Photostability Testing:
-
Light Source: As per ICH Q1B, the light source should produce a combination of visible and UV light.[2][21][22] A cool white fluorescent lamp and a near UV lamp are typically used.
-
Exposure Levels: The sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[2][8][21]
-
Sample Presentation:
-
Ensure the sample is in a chemically inert and transparent container. Quartz is ideal for this purpose.
-
Spread solid samples in a thin layer to ensure uniform exposure.
-
For solutions, the concentration and solvent should be clearly defined and justified.
-
-
Dark Control: Always include a "dark control" sample, wrapped in aluminum foil, and placed alongside the light-exposed sample to differentiate between thermal and photolytic degradation.[22]
-
Wavelength Consideration: The most common wavelength range for photolytic degradation is 300-800 nm.[21]
-
Temperature Control: Maintain a constant temperature throughout the experiment to avoid confounding thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a forced degradation study of a novel fluorinated arylboronic acid?
A1: A good starting point, based on ICH guidelines, is summarized in the table below. Remember to aim for 5-20% degradation and adjust these conditions as needed.[1] Over-stressing can lead to secondary degradants not seen in formal stability studies.[2][23]
| Stress Condition | Typical Starting Parameters |
| Acid Hydrolysis | 0.1 N HCl, 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 N NaOH, 60°C for 24-48 hours |
| Oxidation | 3% H₂O₂, Room Temperature for 24 hours |
| Thermal | 80°C for 48 hours (in solid state) |
| Photolytic | ICH Q1B conditions: 1.2 million lux hours (visible) and 200 W h/m² (UVA)[2][8][21] |
Q2: How does the position and number of fluorine substituents affect stability?
A2: The position and number of fluorine atoms significantly influence the electronic properties and, consequently, the stability of the arylboronic acid.
-
Increased Acidity and Instability: Generally, more fluorine atoms lead to a more electron-deficient aromatic ring and a more Lewis acidic boron center, increasing susceptibility to protodeboronation.[3][7][24][25][26]
-
Ortho-Substitution: Fluorine atoms in the ortho position can have a pronounced effect, sometimes leading to the least stable compounds.[5][7][24][25][26] This is due to a combination of inductive and steric effects.
Q3: My analytical method shows poor peak shape for the parent compound. What could be the cause?
A3: Poor peak shape for boronic acids in reversed-phase HPLC is a known issue.[9][27] Potential causes include:
-
On-column Degradation: The compound may be degrading on the column, especially if the mobile phase is aqueous and has a pH that promotes hydrolysis.[10][17][27]
-
Interaction with Silica: Residual silanols on the HPLC column packing can interact with the boronic acid moiety, leading to peak tailing.
-
Equilibrium with Boroxines: Boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which may have different chromatographic behavior.[3][28]
To address this, consider using a column with low silanol activity, optimizing the mobile phase pH, or using non-aqueous chromatography.[9][27]
Q4: Is a mass balance calculation required for forced degradation studies?
A4: Yes, accounting for the mass balance is a critical aspect of forced degradation studies. It helps to demonstrate the specificity of your analytical method and ensures that all major degradation products are detected and quantified.[23] While a 100% mass balance is not always achievable, significant deviations should be investigated as they may indicate issues such as the formation of non-UV active or volatile degradants, or problems with elution from the chromatographic column.[29]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Aerobic oxidative C–B bond cleavage of arylboronic acids mediated by methylhydrazines | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. ijcrt.org [ijcrt.org]
- 23. longdom.org [longdom.org]
- 24. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 25. (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic [research.amanote.com]
- 26. Making sure you're not a bot! [mostwiedzy.pl]
- 27. researchgate.net [researchgate.net]
- 28. open.metu.edu.tr [open.metu.edu.tr]
- 29. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorophenylboronic Acid Isomers
Introduction: The Strategic Role of Fluorine in Boronic Acids
Fluorophenylboronic acids are indispensable building blocks in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1] Their utility stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional precision.[2][3] The introduction of a fluorine atom onto the phenyl ring profoundly alters the molecule's electronic properties, stability, and, consequently, its reactivity.[4] However, the position of this single fluorine atom—be it ortho, meta, or para—is not a trivial detail. It dictates a cascade of electronic and steric effects that lead to significant, often counterintuitive, differences in reactivity.
This guide provides an in-depth comparison of the ortho-, meta-, and para-fluorophenylboronic acid isomers. We will dissect the underlying chemical principles that govern their behavior, present comparative data, and offer a robust experimental framework for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal isomer and rationalize its performance in complex synthetic applications.
The Decisive Influence of Fluorine's Position: A Tale of Two Effects
The reactivity of a fluorophenylboronic acid is primarily governed by a delicate interplay between two opposing electronic forces exerted by the fluorine substituent and the steric environment it creates.
-
Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions. This electron withdrawal increases the Lewis acidity of the boron atom, making it more electrophilic.[5]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This electron-donating resonance effect is only operative at the ortho and para positions, where it partially counteracts the inductive withdrawal.[6][7] The meta position is not affected by resonance.
These effects lead to distinct electronic properties for each isomer:
-
ortho-Fluorophenylboronic Acid: Experiences the strongest inductive withdrawal, significantly increasing its Lewis acidity. However, the proximity of the fluorine atom to the boronic acid group introduces substantial steric hindrance.[5][8] An intramolecular B–O–H···F hydrogen bond may also form, further enhancing its acidity.[5]
-
meta-Fluorophenylboronic Acid: The fluorine's influence is almost purely inductive, leading to a moderate increase in Lewis acidity compared to unsubstituted phenylboronic acid. Resonance effects are negligible.[5]
-
para-Fluorophenylboronic Acid: The inductive withdrawal is weakest, but it is opposed by the electron-donating resonance effect. This results in the lowest acidity among the three isomers.[5]
The following diagram illustrates the dominant electronic effects for each isomer.
Reactivity in Suzuki-Miyaura Coupling: Where Theory Meets Practice
The Suzuki-Miyaura coupling is a multi-step catalytic cycle, but the transmetalation step—the transfer of the aryl group from boron to the palladium center—is frequently the rate-determining step and is highly sensitive to the properties of the boronic acid.[9] The base used in the reaction activates the boronic acid by forming a more nucleophilic boronate species, which then engages with the palladium complex.[3][10]
A higher Lewis acidity (lower pKa) generally facilitates the formation of the reactive boronate species, suggesting a potential reactivity order of ortho > meta > para. However, this electronic advantage for the ortho-isomer is often completely negated by steric hindrance, which impedes its approach to the bulky palladium catalyst complex.[8][11]
Therefore, the observed reactivity trend in many standard Suzuki-Miyaura couplings is:
para > meta >> ortho
This trend reflects a "sweet spot" for the para-isomer, where moderate electronic activation is combined with minimal steric hindrance. The meta-isomer is a close second, while the ortho-isomer's reactivity is severely hampered by steric clashes, often requiring specialized, bulky phosphine ligands or higher temperatures to achieve acceptable yields.[8][12]
Comparative Data Summary
The following table consolidates the key physicochemical properties and observed reactivity trends for the three isomers. While direct, side-by-side kinetic comparisons are sparse in the literature, the pKa values and representative reaction outcomes provide a clear picture of their relative performance.
| Isomer | pKa[5] | Key Electronic Effects | Steric Hindrance | General Suzuki Coupling Reactivity |
| ortho-Fluorophenylboronic acid | 7.82 | Strong -I, +R | High | Low |
| meta-Fluorophenylboronic acid | 8.32 | Moderate -I | Low | Good |
| para-Fluorophenylboronic acid | 8.77 | Weak -I, +R | Low | Excellent |
Stability Considerations: The Boroxine Equilibrium
A crucial aspect of boronic acid chemistry is the tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[13][14] This equilibrium is reversible and removes the active monomeric boronic acid from the reaction mixture.[15][16]
The formation of boroxine is an entropically driven process, favored by the release of water molecules.[15][16] The stability of the boroxine is influenced by the electronic nature of the aryl substituents. Studies have shown that electron-donating groups tend to stabilize the boroxine ring.[15][16] Conversely, the strong electron-withdrawing nature of fluorine should disfavor boroxine formation relative to unsubstituted phenylboronic acid. This suggests that fluorophenylboronic acids may have a higher effective concentration of the active monomeric species in solution, contributing to their overall high reactivity (for the para and meta isomers).
Experimental Protocol: A Framework for Kinetic Analysis
To provide a self-validating system for comparing isomer reactivity, the following protocol outlines a kinetic study of a Suzuki-Miyaura coupling reaction using High-Performance Liquid Chromatography (HPLC) for monitoring.
Objective:
To determine the initial reaction rates for the Suzuki-Miyaura coupling of 4-bromoanisole with ortho-, meta-, and para-fluorophenylboronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol)
-
o-, m-, and p-Fluorophenylboronic acid (1.2 mmol each, for separate reactions)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 mmol)
-
Toluene/H₂O (10:1 mixture, 11 mL)
-
Internal Standard (e.g., Biphenyl, 0.5 mmol)
-
Anhydrous solvents and reagents
Experimental Workflow Diagram:
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol), the chosen fluorophenylboronic acid isomer (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), K₂CO₃ (2.0 mmol), and the internal standard.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed Toluene/H₂O solvent system (11 mL) via syringe.
-
Reaction Initiation: Place the flask in a preheated oil bath at 90 °C and begin vigorous stirring. This marks time t=0.
-
Sampling: At specified time intervals (e.g., 5, 10, 20, 40, 60, and 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing cold ethyl acetate (1 mL) and water (0.5 mL). Shake vigorously.
-
Analysis: Analyze the organic layer of the quenched samples by HPLC to determine the concentration of the product relative to the internal standard.
Data Analysis:
-
Plot the concentration of the biaryl product against time for each of the three isomers.
-
Determine the initial reaction rate by calculating the slope of the linear portion of each curve (typically the first 10-20% of the reaction).[17]
-
Compare the initial rates directly to establish a quantitative reactivity order.
Conclusion and Strategic Recommendations
The positional isomerism of fluorophenylboronic acids is a critical determinant of their reactivity, driven by a balance of inductive effects, resonance effects, and steric hindrance. While the ortho-isomer is the most Lewis acidic, its utility is severely limited by steric impediment in Suzuki-Miyaura couplings.
Key Takeaways for Researchers:
-
For General Applications: p-Fluorophenylboronic acid is the reagent of choice. It offers excellent reactivity due to a favorable combination of mild electronic activation and minimal steric hindrance, consistently providing high yields under standard conditions.[1][18]
-
When the Para Position is Unavailable: m-Fluorophenylboronic acid serves as a highly effective alternative. Its reactivity is comparable to the para isomer and significantly surpasses that of the ortho isomer.[19]
-
For Sterically Challenging Couplings: The use of o-fluorophenylboronic acid should be approached with caution. Success often requires significant optimization, including the use of specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and potentially higher reaction temperatures to overcome the large steric barrier.[8][12]
By understanding these fundamental principles, chemists can make more informed decisions in reaction design, troubleshoot challenging couplings, and ultimately accelerate the discovery and development of novel molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 19. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
A Head-to-Head Comparison: Boronic Acids vs. Trifluoroborate Salts in Suzuki Couplings
A Senior Application Scientist's Guide to Choosing the Right Organoboron Reagent
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, pivotal in academic research and the pharmaceutical industry for the construction of carbon-carbon bonds.[1][2][3] The choice of the organoboron nucleophile is critical to the success of this reaction. For decades, boronic acids have been the workhorses of this transformation. However, the emergence of potassium organotrifluoroborate salts has presented a compelling alternative, addressing many of the inherent limitations of their predecessors.[4][5] This guide provides an in-depth comparison of boronic acids and trifluoroborate salts, offering experimental insights to inform your selection of the optimal reagent for your Suzuki coupling needs.
The Stability Question: A Fundamental Divide
The most significant divergence between boronic acids and trifluoroborate salts lies in their stability. Boronic acids, being tricoordinate and Lewis acidic, are susceptible to a range of decomposition pathways.[6] Many, particularly alkylboronic acids, are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, and can undergo protodeboronation, especially in the presence of moisture.[7] This inherent instability can lead to challenges in purification, uncertain stoichiometry, and diminished reactivity over time.[6]
In stark contrast, potassium organotrifluoroborates are tetracoordinate salts, a structural feature that imparts exceptional stability.[2] They are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage at room temperature without degradation.[7][8][9] This enhanced stability is a significant practical advantage, ensuring reagent integrity and reproducibility in cross-coupling reactions. The trifluoroborate group effectively acts as a protecting group for the boronic acid, which can be generated in situ under the reaction conditions.[2][10]
| Feature | Boronic Acids | Trifluoroborate Salts |
| Air & Moisture Stability | Prone to decomposition (boroxine formation, protodeboronation)[6][7] | Exceptionally stable, can be stored indefinitely at room temperature[7][8][11] |
| Physical Form | Often amorphous solids, can be difficult to purify[6] | Typically crystalline, free-flowing solids[7][11] |
| Handling | May require inert atmosphere and careful storage | Can be handled on the benchtop with standard precautions |
| Stoichiometry | Can be uncertain due to impurities like boroxines[6] | Well-defined, monomeric salts[11] |
Reactivity and the "Slow-Release" Mechanism
A key mechanistic distinction in Suzuki couplings involving trifluoroborates is the concept of "slow-release" of the active boronic acid.[12][13][14] Under the basic, aqueous conditions of the reaction, the trifluoroborate salt undergoes gradual hydrolysis to liberate the corresponding boronic acid, which then enters the catalytic cycle.[10][12] This slow, sustained release of the boronic acid at low concentrations minimizes undesirable side reactions such as oxidative homocoupling and protodeboronation, which can plague reactions using bulk boronic acids.[12][13][14][15]
The rate of hydrolysis can vary significantly depending on the organic substituent of the trifluoroborate, offering a degree of tunable reactivity.[12][15] For instance, styryl trifluoroborates hydrolyze relatively quickly, while phenylethynyl trifluoroborates exhibit much slower hydrolysis rates.[15] This controlled release mechanism often leads to cleaner reactions and higher yields, particularly with sensitive or unstable boronic acids.[14]
Catalytic Cycle Visualization
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. For trifluoroborate salts, an initial hydrolysis step precedes entry into the cycle.
Caption: Comparative catalytic pathway for Suzuki couplings.
Scope and Functional Group Tolerance
Both boronic acids and trifluoroborate salts exhibit broad functional group tolerance, a hallmark of the Suzuki-Miyaura reaction.[1] However, the superior stability of trifluoroborates allows for their participation in a wider range of synthetic transformations where the carbon-boron bond is preserved, expanding their utility as building blocks.[2][5] They have been successfully employed in couplings with a diverse array of electrophiles, including electron-rich and electron-poor aryl halides, heteroaryl halides, and triflates.[1][11][16][17]
Particularly for challenging substrates like heteroaryl boronic acids, which are often prone to rapid protodeboronation, the corresponding trifluoroborates offer a significant advantage, leading to higher yields and cleaner reactions.[1][18]
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura coupling using either a boronic acid or a potassium trifluoroborate salt.
General Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki Coupling with a Potassium Trifluoroborate Salt
This protocol is adapted from a procedure for the coupling of potassium vinyltrifluoroborate with 4'-bromoacetophenone.[19][20]
Materials:
-
Potassium vinyltrifluoroborate (1.0 equiv)
-
4'-bromoacetophenone (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (2 mol %)
-
Triphenylphosphine (PPh₃) (6 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (9:1 v/v)
Procedure:
-
To a sealable reaction tube, add potassium vinyltrifluoroborate (1.0 mmol, 134 mg), 4'-bromoacetophenone (1.0 mmol, 199 mg), cesium carbonate (3.0 mmol, 978 mg), palladium(II) chloride (0.02 mmol, 3.5 mg), and triphenylphosphine (0.06 mmol, 16 mg).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add 2 mL of a 9:1 THF/H₂O solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 22 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (3 mL) and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(4-vinylphenyl)ethanone.
Protocol 2: Suzuki Coupling with a Boronic Acid
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl boronic acid (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
A suitable phosphine ligand (e.g., SPhos, RuPhos) (4 mol %)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)
-
A suitable solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), aryl boronic acid (0.55 mmol), and potassium carbonate (1.5 mmol).
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add the solvent (e.g., 5 mL of toluene and 0.5 mL of water).
-
Sparge the mixture with argon for 15 minutes.
-
In a separate vial, add the palladium(II) acetate (0.01 mmol) and phosphine ligand (0.02 mmol) and add this to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: Making the Right Choice
For routine Suzuki couplings with stable, readily available boronic acids, they remain a cost-effective and reliable option. However, for researchers and drug development professionals working with sensitive substrates, requiring high reproducibility, or seeking to streamline their workflow, potassium organotrifluoroborate salts offer a compelling and often superior alternative. Their exceptional stability simplifies handling and storage, while the slow-release mechanism can lead to cleaner reactions and improved yields.[7][12] As the diversity of commercially available trifluoroborates continues to grow, their adoption as the preferred organoboron reagent in Suzuki-Miyaura cross-coupling is set to expand.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 14. pure.ed.ac.uk [pure.ed.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 18. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of (2-Amino-4,5-difluorophenyl)boronic acid derivatives as kinase inhibitors
In the intricate landscape of cellular signaling, kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The relentless pursuit of potent and selective kinase inhibitors has driven innovation in medicinal chemistry, leading to the exploration of novel chemical scaffolds. Among these, boronic acid derivatives have emerged as a particularly promising class of inhibitors, owing to their unique chemical properties and versatile mechanisms of action. This guide provides an in-depth comparison of the efficacy of boronic acid-based kinase inhibitors, with a focus on specific case studies, and offers insights into the experimental methodologies that underpin their evaluation.
The Boronic Acid Moiety: A Versatile Tool for Kinase Inhibition
The utility of boronic acids in enzyme inhibition stems from the unique electronic nature of the boron atom. With its vacant p-orbital, boron can readily accept a pair of electrons, enabling it to form a reversible covalent bond with nucleophilic residues, such as the serine or threonine hydroxyl groups often found in the active sites of kinases. This interaction can mimic the tetrahedral transition state of the phosphorylation reaction, leading to potent and often highly selective inhibition. Furthermore, the three-dimensional geometry and electronic properties of the boronic acid group can be finely tuned through synthetic chemistry, allowing for the optimization of binding affinity and pharmacokinetic properties.
The general mechanism of inhibition often involves the boronic acid moiety forming a dative bond with a key nucleophile in the kinase active site. This reversible covalent interaction, coupled with non-covalent interactions of the rest of the inhibitor molecule with the ATP-binding pocket, contributes to the overall potency and selectivity of the compound.
Case Study 1: Dual Inhibition of BTK and JAK3 by Boron-Containing Diphenylpyrimidines
Therapeutic Rationale: Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) are critical components of signaling pathways that drive the proliferation of B-cells and other immune cells. Their aberrant activity is implicated in various hematological malignancies and autoimmune diseases. Dual inhibition of both kinases presents a compelling therapeutic strategy to achieve a broader and more potent immunomodulatory effect.
Scaffold and Structure-Activity Relationship (SAR): Researchers have successfully designed and synthesized a series of boron-containing diphenylpyrimidines as dual BTK and JAK3 inhibitors[1]. The core scaffold consists of a diphenylpyrimidine moiety, which is a known kinase-binding pharmacophore, coupled with a benzoxaborole group. The SAR studies revealed that modifications to the pyrimidine and the phenyl rings significantly impact the inhibitory potency against both kinases. For instance, the introduction of specific substituents can enhance the interactions with the kinase active site, leading to improved efficacy.
Comparative Efficacy:
| Compound | BTK IC50 (nM) | JAK3 IC50 (nM) | Ibrutinib (BTK IC50, nM) |
| Lead Compound | Data not available | Data not available | 0.5 |
| Optimized Boron-Containing Inhibitor | <10 | <20 |
Note: Specific IC50 values for the lead and optimized compounds were not publicly available in the referenced abstract. The table illustrates the expected trend of improvement.
The optimized boron-containing compounds have demonstrated significantly higher potency in both enzymatic and cell-based assays compared to existing inhibitors, along with improved metabolic stability in liver microsome assays[1].
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The inhibitor's potency is determined by its ability to prevent ATP consumption.
Materials:
-
Recombinant human BTK or JAK3 enzyme
-
Substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds (boronic acid derivatives and reference inhibitors)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the wells of the microplate, add the kinase assay buffer, the substrate peptide, and the test compound dilutions.
-
Initiate the kinase reaction by adding the recombinant kinase enzyme and ATP.
-
Incubate the plate at the optimal temperature (typically 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the kit manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Causality Behind Experimental Choices:
-
The use of recombinant enzymes allows for the direct assessment of inhibitor activity on the target kinase without the complexity of a cellular environment.
-
The luminescent detection method provides a highly sensitive and high-throughput means of measuring kinase activity.
-
Serial dilution of the compounds is crucial for generating a dose-response curve and accurately determining the IC50 value.
Signaling Pathway and Point of Inhibition
Caption: Dual inhibition of BTK and JAK3 signaling pathways.
Case Study 2: Targeting ALK with Benzoxaborole Derivatives in Non-Small Cell Lung Cancer
Therapeutic Rationale: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in a subset of non-small cell lung cancer (NSCLC). Targeting ALK with small molecule inhibitors has proven to be a highly effective therapeutic strategy for these patients.
Scaffold and Structure-Activity Relationship (SAR): A novel class of ALK inhibitors based on a benzoxaborole scaffold has been developed[2]. The design strategy involved constructing a library of boron-containing compounds and screening them against a panel of kinases. The lead compounds were then optimized using computer-aided drug design (CADD) and isosteric replacement strategies. Molecular modeling suggests that the hydroxyl group on the oxaborole ring forms a key hydrogen bond with residues in the ALK active site, providing a new binding interaction that can be exploited for inhibitor design[2].
Comparative Efficacy:
| Compound | ALK L1196M IC50 (nM) | NCI-H2228 cells IC50 (nM) | Crizotinib (ALK IC50, nM) |
| Hit Compound (10a) | Data not available | Data not available | ~20-50 |
| Lead Compound (10k) | 8.4 | 520 |
The optimized lead compound, 10k, demonstrated potent inhibition of the L1196M mutant of ALK, which is a common resistance mutation, and showed significant anti-proliferative activity in an ALK-driven cancer cell line[2]. Importantly, this compound also exhibited improved metabolic stability in human liver microsomes, a critical parameter for drug development[2].
Experimental Protocol: Western Blotting for ALK Phosphorylation
Principle: This cell-based assay measures the ability of an inhibitor to block the autophosphorylation of ALK in cancer cells, which is a direct indicator of its target engagement and cellular efficacy.
Materials:
-
NCI-H2228 human lung cancer cell line (harboring an EML4-ALK fusion)
-
Cell culture medium and supplements
-
Test compounds (benzoxaborole derivatives and reference ALK inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed NCI-H2228 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Lyse the cells with lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total ALK and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.
Causality Behind Experimental Choices:
-
The NCI-H2228 cell line is a well-established model for studying ALK-driven NSCLC as it endogenously expresses the EML4-ALK fusion protein.
-
Probing for both phosphorylated and total ALK allows for the specific assessment of the inhibitor's effect on kinase activity, normalized to the total amount of the target protein.
-
The use of a loading control like β-actin is essential to confirm that equal amounts of protein were loaded in each lane, ensuring the validity of the results.
ALK Signaling Pathway and Inhibition
Caption: Inhibition of the oncogenic EML4-ALK signaling cascade.
Comparative Analysis and Future Perspectives
Boronic acid-based kinase inhibitors offer several potential advantages over traditional small molecule inhibitors. Their ability to form reversible covalent bonds can lead to high potency and prolonged target engagement. This unique mechanism of action may also provide a way to overcome certain forms of acquired resistance that arise from mutations in the kinase domain that weaken the binding of non-covalent inhibitors.
However, the development of boronic acid derivatives is not without its challenges. The potential for off-target reactivity due to the electrophilic nature of the boron atom needs to be carefully evaluated to ensure a favorable safety profile. Additionally, the pharmacokinetic properties of these compounds, such as cell permeability and metabolic stability, must be optimized for in vivo efficacy.
The future of boronic acid-based kinase inhibitors is bright. Continued exploration of novel boron-containing scaffolds, coupled with advanced computational modeling and a deeper understanding of kinase biology, will undoubtedly lead to the development of the next generation of highly effective and selective cancer therapeutics. The case studies presented here provide a glimpse into the vast potential of this exciting class of molecules.
References
A Senior Application Scientist's Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of Aminoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful tool is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including a vast array of biaryl compounds that form the backbone of many therapeutic agents.[3] A particularly important class of substrates in this reaction is aminoboronic acids, which allow for the direct introduction of the versatile aniline moiety, a common pharmacophore in drug discovery.
However, the successful coupling of aminoboronic acids presents unique challenges. The electron-donating nature of the amino group can influence the reactivity of the boronic acid and the stability of the palladium catalyst. The choice of the palladium ligand is therefore paramount to achieving high yields and selectivities. This guide provides a comparative analysis of common palladium ligands for the Suzuki-Miyaura coupling of aminoboronic acids, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal catalytic system for their specific needs.
The Critical Role of the Ligand in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] The ligand plays a crucial role in every step of this cycle:
-
Oxidative Addition: The ligand stabilizes the Pd(0) complex and modulates its reactivity towards the oxidative addition of the aryl halide. Electron-rich and bulky ligands generally facilitate this step, especially with less reactive aryl chlorides.[4]
-
Transmetalation: The ligand influences the rate of transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The nature of the ligand can affect the ease of formation of the key diarylpalladium(II) intermediate.
-
Reductive Elimination: The ligand's steric and electronic properties dictate the rate of reductive elimination, the final step that forms the desired biaryl product and regenerates the active Pd(0) catalyst.[2]
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Pd(0)L_n" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(X)L_n" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'L_n" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Ar'" [shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L_n" -> "Ar-Pd(II)(X)L_n" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)(X)L_n" -> "Ar-Pd(II)-Ar'L_n" [label="Transmetalation\n(Ar'-B(OH)₂)"]; "Ar-Pd(II)-Ar'L_n" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'L_n" -> "Pd(0)L_n" [style=dashed]; } caption: "Simplified Suzuki-Miyaura Catalytic Cycle"
Comparative Analysis of Palladium Ligands
The choice of ligand is critical for the successful coupling of aminoboronic acids. Below is a comparative overview of commonly employed ligand classes, with a focus on their performance with these challenging substrates.
Buchwald-Type Biaryl Phosphine Ligands
Buchwald-type ligands are a class of bulky, electron-rich dialkylbiaryl phosphines that have demonstrated exceptional performance in a wide range of cross-coupling reactions.[4] Their steric bulk promotes the formation of monoligated palladium complexes, which are highly active catalytic species.[4]
Key Advantages:
-
High Reactivity: Excellent for coupling unactivated and sterically hindered aryl chlorides.[4]
-
Broad Substrate Scope: Effective for a wide variety of amines and aryl halides.
-
Thermal Stability: The resulting palladium complexes often exhibit good thermal stability.
| Ligand Example | Structure | Typical Performance with Aminoboronic Acid Analogs |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | High yields for the coupling of aminopyridines and other heteroaryl systems.[4] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Improved yields in the coupling of challenging substrates, including those prone to side reactions.[5] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often provides superior results for electron-rich and heterocyclic substrates. |
Josiphos-Type Ferrocenyl Phosphine Ligands
The Josiphos ligand family consists of chiral ferrocenyl diphosphines that are highly effective in asymmetric catalysis and have also found broad application in cross-coupling reactions.[6][7] Their unique ferrocene backbone provides a rigid and sterically defined environment around the palladium center.
Key Advantages:
-
High Efficiency: Can achieve high turnover numbers (TONs) and turnover frequencies (TOFs).[6]
-
Versatility: Effective in a range of cross-coupling reactions beyond Suzuki-Miyaura.[6]
-
Commercial Availability: A wide variety of Josiphos ligands are commercially available.[6]
| Ligand Example | Structure | Typical Performance with Aminoboronic Acid Analogs |
| (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | A representative Josiphos ligand | The dynamic conformational flexibility of the Josiphos-Pd backbone can enhance reactivity.[8] |
Other Phosphine Ligands
While Buchwald and Josiphos ligands are often the go-to choices, other phosphine ligands can also be effective, particularly for less demanding couplings.
| Ligand Example | Structure | Typical Performance with Aminoboronic Acid Analogs |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | A simple, bulky, and electron-rich phosphine that can be effective for some Suzuki couplings.[5] |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | A classic ligand, though often less effective for challenging substrates like aminoboronic acids compared to more specialized ligands. Can be used in simpler systems.[9] |
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very stable complexes with palladium and can be highly effective catalysts.
Key Advantages:
-
High Stability: Pd-NHC complexes are often very robust and resistant to decomposition.
-
Strong Donor Properties: NHCs are strong sigma-donors, which can enhance the catalytic activity.
| Ligand Example | Structure | Typical Performance with Aminoboronic Acid Analogs |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Often used in PEPPSI-type pre-catalysts and can be effective for the coupling of protected aminoboronic acids.[10] |
Phosphine-Free Systems
In some cases, Suzuki-Miyaura couplings can be achieved with "ligand-free" palladium sources or with simple nitrogen-based ligands.[11][12][13] These systems often rely on the in situ formation of catalytically active palladium nanoparticles or complexes with the solvent or base.
Key Advantages:
-
Cost-Effective: Avoids the use of expensive and often air-sensitive phosphine ligands.
-
Simplified Purification: Can simplify product purification by eliminating phosphine-related byproducts.
Considerations:
-
Lower Generality: Phosphine-free systems may have a more limited substrate scope and may not be suitable for challenging couplings.
-
Reproducibility: The nature of the active catalytic species can be less defined, potentially leading to issues with reproducibility.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of an aminoboronic acid with an aryl bromide. Note: These are starting points, and optimization of the base, solvent, temperature, and reaction time is often necessary for a specific substrate combination.
dot graph "Experimental_Workflow" { graph [rankdir=LR, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor = "#FFFFFF"; "Reactants" [label="Weigh Aryl Halide,\nAminoboronic Acid, & Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst" [label="Add Pd Pre-catalyst & Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Solvent" [label="Add Degassed Solvent", fillcolor="#FBBC05"]; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor = "#FFFFFF"; "Inert" [label="Purge with Inert Gas", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Heat" [label="Heat & Stir\n(e.g., 80-100°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Monitor" [label="Monitor Progress\n(TLC, LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor = "#FFFFFF"; "Quench" [label="Cool & Quench", fillcolor="#FBBC05"]; "Extract" [label="Extract with\nOrganic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purify" [label="Purify by\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Reactants" -> "Catalyst" -> "Solvent" -> "Inert" -> "Heat" -> "Monitor" -> "Quench" -> "Extract" -> "Purify"; } caption: "General Experimental Workflow for Suzuki-Miyaura Coupling"
Protocol 1: Using a Buchwald-Type Ligand (e.g., XPhos)
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Aminophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, 3-aminophenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene to form the pre-catalyst.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed toluene to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Josiphos-Type Ligand
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Aminophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Josiphos ligand (e.g., (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) (0.022 mmol, 2.2 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the palladium pre-catalyst, ligand, base, and solvent as listed above.
-
The reaction temperature may need to be adjusted depending on the specific substrates.
Protocol 3: Phosphine-Free Conditions
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Aminophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Degassed solvent mixture (e.g., DMF/water 4:1) (5 mL)
Procedure:
-
To a reaction vial, add the aryl bromide, 3-aminophenylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
Add the degassed solvent mixture.
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1.
Conclusion
The choice of palladium ligand is a critical parameter for the successful Suzuki-Miyaura coupling of aminoboronic acids. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Josiphos families, are generally the most effective for these challenging substrates, offering high yields and broad functional group tolerance. N-Heterocyclic carbene ligands also represent a robust and highly active alternative. While phosphine-free systems can be attractive for their simplicity and cost-effectiveness, their applicability may be more limited. By understanding the role of the ligand in the catalytic cycle and considering the specific demands of the substrates, researchers can rationally select the optimal catalytic system to achieve their synthetic goals in the development of novel pharmaceuticals and other advanced materials.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphine-free perfluoro-tagged palladium nanoparticles supported on fluorous silica gel: application to the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Unlocking the Potential of Difluorophenylboronic Acids in Synthesis: A Comparative Reactivity Guide
A Senior Application Scientist's Guide to a DFT-Informed Approach
Abstract: The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and bioavailability. Difluorophenylboronic acids have emerged as critical building blocks in this endeavor, particularly in palladium-catalyzed cross-coupling reactions. However, their unique electronic nature presents both opportunities and challenges, influencing their reactivity and stability. This guide provides a comparative analysis of the reactivity of difluorophenylboronic acids versus their non-fluorinated analogs, leveraging Density Functional Theory (DFT) to elucidate the underlying principles. We will explore the dual-edged sword of fluorine's electron-withdrawing effects: enhanced reactivity in key synthetic steps and increased susceptibility to the undesired protodeboronation side reaction. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies through a deeper, computationally-informed understanding of these versatile reagents.
The Computational Lens: Applying DFT to Boronic Acid Reactivity
In the realm of synthetic chemistry, we often rely on empirical data and chemical intuition to optimize reactions. However, to truly master a reagent's behavior, we must understand its electronic structure and the energetic landscapes of its reaction pathways. Density Functional Theory (DFT) provides a powerful computational microscope to visualize these aspects, which are often inaccessible through direct experimentation.
Why Use DFT for Boronic Acids?
-
Mechanism Elucidation: DFT allows us to map the entire reaction coordinate for processes like Suzuki-Miyaura coupling, identifying transition states and calculating activation energy barriers. This helps pinpoint rate-determining steps and understand how substituents influence reaction kinetics.[1][2]
-
Reactivity Prediction: By calculating electronic properties such as atomic charges, electrostatic potentials, and frontier molecular orbital energies, we can quantify the reactivity of a boronic acid before running a single experiment.
-
Side Reaction Analysis: DFT is instrumental in studying undesired pathways, such as protodeboronation, helping to devise strategies for their suppression.[3][4]
Choosing the Right Computational Tools The accuracy of any DFT study hinges on the selection of the functional and basis set. For organoboron compounds, a well-established combination provides a balance of accuracy and computational cost:
-
Functional: The B3LYP hybrid functional is a robust choice, widely used for its reliability in describing the geometries and energies of organic and organometallic systems.[5][6]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. It is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) to accurately describe anionic species (like the crucial boronate intermediate) and polarization functions (d,p) to correctly model bonding.[5]
Below is a generalized workflow for a DFT-based reactivity study.
Caption: A generalized workflow for DFT analysis of boronic acid reactivity.
Comparative Reactivity: The Influence of Fluorine Substitution
The defining feature of difluorophenylboronic acids is the powerful inductive electron-withdrawing (-I) effect of the two fluorine atoms. This fundamentally alters the electronic character of the molecule compared to standard phenylboronic acid (PBA).
Electronic Properties and Lewis Acidity The electron-withdrawing fluorine atoms pull electron density away from the boron center, making it more electron-deficient and thus a stronger Lewis acid.[7] This increased Lewis acidity is reflected in the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid, which more readily forms the tetracoordinate boronate species ([ArB(OH)3]−) in the presence of a base—a crucial step for transmetalation in Suzuki-Miyaura coupling.[7]
| Compound | pKa (Experimental/Estimated) | Calculated Charge on Boron (DFT) | Reactivity Implication |
| Phenylboronic Acid | ~8.8 | +0.75 | Baseline reactivity |
| 3-Fluorophenylboronic Acid | ~8.0 | +0.78 | Enhanced Lewis Acidity |
| 3,5-Difluorophenylboronic Acid | ~6.5[8] | +0.81 | Significantly Enhanced Lewis Acidity |
| 2,5-Difluorophenylboronic Acid | < 8.0[7] | +0.80 | Enhanced Lewis Acidity |
DFT charges calculated at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative.
This data clearly shows that adding fluorine substituents progressively increases the Lewis acidity of the boronic acid.[7] This has profound consequences for its performance in catalysis.
Case Study 1: Accelerating Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1] Its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. DFT studies have shown that for many systems, transmetalation is the rate-determining step.[1][2][9] This is where the boronic acid's properties are most critical.
The transmetalation step typically proceeds via the "boronate pathway," where the catalytically active palladium complex reacts with the [ArB(OH)3]− species formed by the reaction of the boronic acid with a base.[10] The enhanced Lewis acidity of difluorophenylboronic acids leads to a higher equilibrium concentration of this reactive boronate species, which can lower the activation energy barrier for transmetalation and accelerate the overall catalytic cycle.[7][11]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.
Case Study 2: The Challenge of Protodeboronation
The very electronic properties that make difluorophenylboronic acids highly reactive in coupling reactions also render them more susceptible to an undesired side reaction: protodeboronation.[12] This is the cleavage of the C–B bond and its replacement by a C–H bond, consuming the starting material and generating impurities.[13]
Protodeboronation is particularly problematic for electron-deficient arylboronic acids under the basic conditions often required for Suzuki-Miyaura coupling.[2][3] The mechanism involves the formation of the arylboronate, which can then undergo unimolecular heterolysis to generate a transient aryl anion, especially with highly electron-deficient rings.[4]
DFT calculations confirm this heightened susceptibility. The computed energy barrier for the C-B bond cleavage in the boronate of a difluorophenylboronic acid is significantly lower than that for phenylboronic acid, rationalizing the experimental observation of increased decomposition.[4]
Mitigation Strategy: The Pinacol Ester Shield A field-proven strategy to combat protodeboronation is the in-situ or prior conversion of the boronic acid to its corresponding pinacol ester.[12] These esters are more stable and less prone to protodeboronation but can still participate in the catalytic cycle, often through slow hydrolysis to release the boronic acid.[3] This "slow-release" mechanism maintains a low concentration of the reactive but unstable boronic acid, favoring the desired cross-coupling over decomposition.
Field-Validated Protocols
To bridge theory and practice, we provide both a computational and an experimental protocol.
Protocol 1: DFT Calculation of a Transmetalation Barrier
This protocol outlines the steps to compare the transmetalation energy barrier for phenylboronic acid and 2,5-difluorophenylboronic acid using Gaussian or a similar quantum chemistry software package.
Objective: To quantify the effect of difluoro-substitution on the rate-determining transmetalation step.
Methodology:
-
Build Input Structures: Construct the geometries for the reactants ([Pd(PPh3)2(OH)]+ and the boronate [ArB(OH)3]−), the pre-transmetalation intermediate, the transition state (TS), and the products.
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for all species in a suitable solvent model (e.g., PCM for DMF).
-
Keyword Example: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=DMF)
-
Validation: Confirm that reactant and product structures have zero imaginary frequencies and the TS has exactly one imaginary frequency corresponding to the C-B bond cleavage and new C-Pd bond formation.
-
-
Transition State Search: Use a TS search algorithm like QST2, QST3, or Berny optimization with the Opt=(TS,CalcFC) keyword, starting from an initial guess of the TS structure.
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS to confirm that it connects the correct reactant and product states.
-
Energy Calculation: Use the computed Gibbs Free Energies (G) from the frequency calculations to determine the activation energy barrier (ΔG‡) as: ΔG‡ = G(Transition State) - G(Reactants)
-
Comparison: Compare the calculated ΔG‡ for the 2,5-difluorophenylboronic acid pathway with that of the phenylboronic acid pathway. A lower barrier for the fluorinated species provides a theoretical validation of its enhanced reactivity.
Protocol 2: Suzuki-Miyaura Coupling with a Protodeboronation-Prone Substrate
This experimental protocol details the use of 2,5-difluorophenylboronic acid pinacol ester to mitigate decomposition.[12]
Objective: To successfully perform a Suzuki-Miyaura coupling using an electron-deficient boronic acid while minimizing protodeboronation.
Step 1: Preparation of the Pinacol Ester (Optional, if not commercially available)
-
To a round-bottom flask with a Dean-Stark apparatus, add 2,5-difluorophenylboronic acid (1.0 eq) and pinacol (1.1 eq).[12]
-
Add anhydrous toluene and heat the mixture to reflux.
-
Collect the water byproduct in the Dean-Stark trap until no more is formed (typically 2-4 hours).
-
Cool the reaction and remove the toluene under reduced pressure. The crude pinacol ester is often pure enough for direct use.[12]
Step 2: Cross-Coupling Reaction
-
To a dry, inert-atmosphere reaction vessel, add the aryl halide (1.0 eq), 2,5-difluorophenylboronic acid pinacol ester (1.2-1.5 eq), and a suitable base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)2, 1-2 mol%) and a phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of anhydrous solvent.
-
Add the anhydrous solvent (e.g., DMF, 1,4-dioxane) to the main reaction vessel.
-
Add the catalyst solution via syringe.
-
Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl halide is consumed.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Conclusion and Future Outlook
Difluorophenylboronic acids are highly valuable reagents, but their effective use requires an understanding of their distinct electronic properties. DFT calculations provide an indispensable tool for rationalizing their behavior, confirming that the electron-withdrawing nature of fluorine substituents enhances Lewis acidity. This, in turn, accelerates the rate-determining transmetalation step of the Suzuki-Miyaura reaction. However, this same property increases the risk of protodeboronation.
By combining insights from DFT with practical lab strategies, such as the use of more stable pinacol esters, chemists can fully exploit the benefits of these powerful building blocks while mitigating their inherent instability. The synergy between computational prediction and experimental validation represents the future of efficient and robust synthetic methodology development, enabling the rapid construction of complex, fluorinated molecules for the next generation of pharmaceuticals and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. [PDF] Suzuki-Miyaura coupling revisited: an integrated computational study. | Semantic Scholar [semanticscholar.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
The Fundamental Challenge: The Instability of Free Boronic Acids
<_Step_2>
The user wants a comprehensive comparison guide between MIDA boronates and free boronic acids. I have performed the initial set of searches and have a good collection of primary literature, reviews, and technical notes.
Here's a breakdown of the information I have and what I still need to synthesize:
Information Gathered:
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General Properties of MIDA Boronates: They are stable to air, moisture, and silica gel chromatography. They are typically crystalline solids.[1][2][3]
-
General Properties of Free Boronic Acids: Prone to decomposition (protodeboronation, oxidation), especially 2-heterocyclic, vinyl, and cyclopropyl derivatives.[4][5] Handling and storage can be difficult.[2][6]
-
Reactivity in Suzuki-Miyaura Coupling: MIDA boronates act as a stable precursor that slowly releases the active boronic acid under basic conditions.[4][5] This slow release is beneficial for unstable boronic acids, leading to higher yields compared to using the free boronic acid directly.[4][7]
-
Iterative Cross-Coupling (ICC): This is the flagship application of MIDA boronates. Their stability allows for sequential coupling reactions by protecting the boronic acid moiety while another part of the molecule reacts.[8][9][10] The MIDA group is then cleaved to reveal the boronic acid for the next coupling step.
-
Deprotection: MIDA boronates are deprotected under mild aqueous basic conditions (e.g., NaOH, NaHCO3, K3PO4).[1][2][11] The mechanism of hydrolysis is complex and can proceed via two different pathways depending on the conditions (fast vs. slow release).[12][13]
-
Purification: MIDA boronates are compatible with standard silica gel chromatography, which is a major advantage over many free boronic acids.[1][3][14] A "catch-and-release" purification strategy has been developed for automated synthesis.[9][14]
-
Synthesis of MIDA boronates: Typically made by dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).[14] Milder methods using MIDA anhydride have been developed for sensitive substrates.[15][16][17]
Plan for Content Generation:
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Introduction: Briefly introduce boronic acids in Suzuki-Miyaura coupling and their limitations. Introduce MIDA boronates as a solution.
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Head-to-Head Comparison: Create sections for:
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Stability & Handling
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Purification & Characterization
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Reactivity in Suzuki-Miyaura Coupling (including the "slow-release" concept)
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The Power of Iterative Cross-Coupling (ICC)
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Practical Guidance:
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Decision-Making Guide (When to choose which).
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Detailed Experimental Protocols (A representative Suzuki coupling with both).
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References: Compile the full, numbered list.
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Flesh out the Content:
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Comparison Tables: I will create tables to summarize stability data (e.g., % decomposition over time from source[4]) and comparative reaction yields (from source[4] and[7]).
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Protocols: I will synthesize a generic but detailed protocol for a Suzuki-Miyaura reaction. For the free boronic acid, I'll emphasize the need for careful handling. For the MIDA boronate, I'll detail the in situ deprotection/coupling conditions.
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Causality ("The Why"): I will explain why MIDA boronates are stable (the tetrahedral, coordinatively saturated boron center blocks decomposition pathways like trimerization/boroxine formation). I will explain why slow release improves yields (it maintains a low concentration of the unstable free boronic acid, minimizing its decomposition rate relative to its productive coupling rate).[4]
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Graphviz Diagrams:
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Diagram 1: Structural Comparison. Show a free boronic acid (and its dehydration to a boroxine) vs. the stable, monomeric MIDA boronate structure.
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Diagram 2: Iterative Cross-Coupling Workflow. Illustrate the cycle: Couple -> Purify -> Deprotect -> Repeat. This is a core concept.[8][9]
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Diagram 3: Decision Flowchart. A simple tree to help a researcher decide: "Is my boronic acid unstable?" -> "Do I need to perform multiple steps on the molecule?" -> "Do I need to do iterative coupling?" to guide their choice.
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I have sufficient information from the initial searches to proceed with generating the full guide. I can now move directly to synthesizing the content as planned.### A Senior Application Scientist's Guide: MIDA Boronates vs. Free Boronic Acids in Synthesis
For researchers at the forefront of drug discovery and complex molecule synthesis, the choice of reagents is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry, relies heavily on the stability and reliability of its organoboron component. While free boronic acids have been the traditional workhorse, their inherent instability presents significant challenges. This guide provides an in-depth, data-supported comparison between free boronic acids and their air-stable counterparts, N-methyliminodiacetic acid (MIDA) boronates, to inform your selection and optimize your synthetic strategies.
Free boronic acids, despite their utility, are often a source of frustration in the lab. Their reactivity is a double-edged sword. The Lewis acidic, sp²-hybridized boron center that is key to transmetalation in the catalytic cycle also makes the molecule susceptible to several decomposition pathways:
-
Dehydration to Boroxines: Boronic acids readily trimerize into cyclic boroxine anhydrides upon standing, which can alter their reactivity and stoichiometry.
-
Protodeboronation: Particularly for electron-rich, heteroaryl, or vinyl boronic acids, cleavage of the C–B bond is a common issue, especially under basic or heated conditions.[4]
-
Oxidation: The C–B bond can be susceptible to oxidation, leading to the formation of phenol byproducts.
These instabilities lead to practical problems, including inconsistent reaction yields, difficulties in purification, and a limited shelf-life, often requiring storage under inert atmospheres at low temperatures.[2][6] Some of the most synthetically valuable boronic acids—such as 2-heterocyclic, vinyl, and cyclopropyl derivatives—are notoriously unstable.[5]
The Solution: MIDA Boronates as "Benchtop-Stable" Surrogates
Developed as a direct solution to these challenges, MIDA boronates are boronic acids protected by the tridentate N-methyliminodiacetic acid (MIDA) ligand.[8] This complexation transforms the boron center from a trigonal planar, Lewis acidic state to a tetrahedral, coordinatively saturated, and significantly more stable state.[9][18]
The result is a class of organoboron reagents that are typically free-flowing, crystalline solids with remarkable stability. They are tolerant to air, moisture, and, crucially, silica gel chromatography.[1][3] This protection is robust yet fully reversible, as the MIDA group can be easily cleaved under mild aqueous basic conditions to release the free boronic acid in situ.[2][11]
Caption: Structural contrast between a free boronic acid and a stable MIDA boronate.
Head-to-Head Comparison: Performance & Practicality
The choice between a free boronic acid and a MIDA boronate hinges on several key performance indicators.
Stability and Handling
The most striking difference lies in benchtop stability. MIDA boronates are generally indefinitely stable under ambient conditions, whereas many free boronic acids decompose significantly over days.[4] This eliminates the need for specialized handling, simplifies weighing and reaction setup, and ensures stoichiometric accuracy.
| Compound Class | Free Boronic Acid (% Remaining after 15 days)[4] | MIDA Boronate (% Remaining after >60 days)[4] |
| 2-Furanboronic Acid | <5% | 100% |
| 2-Thiopheneboronic Acid | ~40% | 100% |
| 2-Indoleboronic Acid | <10% | 100% |
| Vinylboronic Acid | <5% | 100% |
| Cyclopropylboronic Acid | ~20% | 100% |
Purification
The compatibility of MIDA boronates with silica gel chromatography is a transformative advantage.[1][14] Free boronic acids often streak or decompose on silica, making purification challenging. MIDA boronates can be routinely purified via standard column chromatography, allowing for the isolation of highly pure building blocks. This property is the bedrock of advanced techniques like "catch-and-release" purification used in automated synthesis.[9][14]
Reactivity and The "Slow-Release" Principle
One might assume that the stability of MIDA boronates comes at the cost of reactivity. However, they serve as highly effective surrogates for their unstable counterparts in cross-coupling reactions. Under the aqueous basic conditions of the Suzuki-Miyaura reaction, the MIDA ligand is slowly hydrolyzed, releasing the free boronic acid in situ.[4][19]
This "slow-release" mechanism is critical. It maintains a low, steady concentration of the often-unstable free boronic acid in the reaction mixture. This ensures that the rate of productive cross-coupling far exceeds the rate of decomposition, leading to dramatically improved yields, especially with challenging substrates like unactivated aryl chlorides.[4]
| Boronic Acid Derivative | Coupling Partner | Yield (Free Boronic Acid)[4] | Yield (MIDA Boronate)[4] |
| 2-Benzofuran | Aryl Chloride | 50% | 92% |
| 2-Thiophene | Aryl Chloride | 37% | 94% |
| 2-Indole | Aryl Chloride | 14% | 93% |
| 4-Anisole | Aryl Bromide | 73%[7] | 89%[7] |
The Strategic Advantage: Iterative Cross-Coupling (ICC)
The true power of MIDA boronates is realized in complex, multi-step syntheses. Their robust protection allows for a revolutionary strategy known as Iterative Cross-Coupling (ICC) .[8][9][10] In this approach, a bifunctional building block (e.g., a halo-MIDA boronate) can undergo a Suzuki-Miyaura reaction at the halide position while the MIDA-protected boron remains untouched.[8]
After the coupling and purification, the MIDA group is cleaved to reveal a new free boronic acid, ready for the next coupling cycle. This enables the programmed, sequential assembly of complex molecules from simple building blocks, analogous to the automated synthesis of peptides and oligonucleotides.[9] This has been applied to the synthesis of numerous natural products and pharmaceuticals.[1][9]
References
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis and Validation of Substituted Aminophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted aminophenylboronic acids (APBAs) are indispensable building blocks in modern chemistry. Their unique ability to participate in robust carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, has cemented their role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Furthermore, their capacity to reversibly bind with cis-diol-containing molecules makes them invaluable in the development of sensors and drug delivery systems.[3][4][5]
However, the successful application of APBAs is critically dependent on the purity and structural integrity of the starting material. The choice of synthetic route and the rigor of the subsequent validation process are paramount to ensuring reproducible and reliable downstream results. This guide provides an in-depth comparison of common synthetic routes to APBAs and outlines a comprehensive workflow for their validation, grounded in established analytical techniques.
Comparative Analysis of Synthetic Strategies
The synthesis of substituted APBAs can be approached through several strategic pathways. The optimal choice depends on factors such as the availability of starting materials, desired substitution pattern, scalability, and tolerance of other functional groups. Here, we compare two prevalent and powerful methods: the palladium-catalyzed Miyaura borylation of haloanilines and the iridium-catalyzed C-H borylation of anilines.
Route 1: Palladium-Catalyzed Miyaura Borylation of Haloanilines
The Miyaura borylation is a cornerstone of organoboron chemistry, enabling the direct synthesis of boronic esters from aryl halides.[6][7] This method is particularly effective for producing APBAs from readily available substituted haloanilines.
Mechanism and Causality: The reaction proceeds via a palladium(0) catalytic cycle. The key steps involve the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and subsequent reductive elimination to yield the arylboronic ester product and regenerate the active catalyst.[7] The choice of a weak base, like potassium acetate (KOAc), is crucial. It facilitates the transmetalation step without promoting premature Suzuki coupling side reactions, which can occur with stronger bases.[7]
Advantages:
-
High Regioselectivity: The boron group is installed precisely at the position of the halogen atom, offering excellent control over the isomer produced.
-
Broad Substrate Scope: The method is compatible with a wide range of substituted anilines and various aryl halides (Br, I, Cl) and triflates.[6]
-
Well-Established: The reaction is extensively documented and reliable for a multitude of substrates.[6][7]
Limitations:
-
Starting Material Cost: Substituted haloanilines can be more expensive than the parent anilines.
-
Residual Palladium: The final product may contain trace amounts of palladium, which can be problematic for pharmaceutical applications and may require additional purification steps.
Route 2: Iridium-Catalyzed Direct C-H Borylation of Anilines
Direct C-H activation and borylation represent a more atom-economical approach, avoiding the need for pre-functionalized halogenated substrates. Iridium-based catalyst systems have emerged as particularly effective for this transformation.[8][9]
Mechanism and Causality: This method utilizes an iridium catalyst, often in conjunction with a bipyridine-type ligand, to selectively activate a C-H bond on the aniline ring and install a boryl group.[8] The regioselectivity (ortho, meta, or para) is highly dependent on the directing effects of substituents on the aniline and the specific ligand used.[10][11] For instance, directing groups are often required for ortho C-H borylation, as their absence typically leads to para-functionalization or mixtures of meta and para products.[10] Some modern methods achieve high ortho selectivity by using specific boron reagents like bis(ethylene glycolato)diboron (B₂eg₂) which forms a transient directing group with the aniline's amino group.[11]
Advantages:
-
Atom Economy: Utilizes the parent aniline directly, avoiding the synthesis of halogenated intermediates.
-
Novel Regioselectivities: Offers access to isomers that may be difficult to synthesize via traditional cross-coupling methods.
-
Functional Group Tolerance: Modern iridium catalysts exhibit good tolerance for various functional groups.[12]
Limitations:
-
Regioselectivity Challenges: Achieving high regioselectivity can be challenging and often requires careful optimization of ligands and directing groups, especially for ortho-borylation.[8][10] Mixtures of isomers are a common complication.[10]
-
Catalyst Cost: Iridium is a precious metal, and the catalysts can be expensive, which is a consideration for large-scale synthesis.
Data Summary: Performance Comparison of Synthetic Routes
The following table provides a comparative summary of the two primary synthetic routes based on typical performance metrics.
| Parameter | Route 1: Miyaura Borylation | Route 2: Iridium-Catalyzed C-H Borylation |
| Starting Material | Substituted Haloaniline | Substituted Aniline |
| Key Reagent | Bis(pinacolato)diboron (B₂pin₂) | Diboron Reagent (e.g., B₂pin₂, B₂eg₂) |
| Catalyst | Palladium complex (e.g., PdCl₂(dppf)) | Iridium complex (e.g., [Ir(OMe)(COD)]₂) |
| Primary Advantage | Excellent Regioselectivity | High Atom Economy |
| Common Challenge | Potential Palladium Contamination | Controlling Regioselectivity |
| Typical Yields | Good to Excellent (70-95%)[13] | Moderate to Excellent (variable, 60-90%)[11][12] |
The Self-Validating Workflow: From Synthesis to Certified Product
A robust validation process is not merely a final check but an integrated system that ensures the integrity of the synthetic product at each stage. This workflow ensures that each step confirms the success of the previous one.
Caption: A self-validating workflow for the synthesis and certification of APBAs.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminophenylboronic Acid via Miyaura Borylation
This protocol describes a representative synthesis of a substituted APBA pinacol ester from a haloaniline.
Materials:
-
3-Bromoaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add 3-bromoaniline (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (3.0 mmol).
-
Catalyst Addition: Add PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude boronic ester can often be purified by column chromatography on silica gel or by recrystallization to yield the desired product.
Protocol 2: Validation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the synthesized APBA.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Synthesized APBA sample
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the APBA sample in a known volume of a 50:50 mixture of Mobile Phase A and B to create a stock solution (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength for the specific APBA)
-
Gradient: Start with a linear gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: Determine the purity by calculating the area percentage of the main product peak relative to the total area of all peaks. This assumes that all impurities have a similar UV response factor.[14] For higher accuracy, a reference standard is required.[15]
Characterization and Impurity Profiling
Thorough characterization is non-negotiable for validating the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure. ¹¹B NMR is also a powerful tool for analyzing boronic acids, providing information about the coordination state of the boron atom.[16]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity and identifying process-related impurities.[15]
-
Quantitative NMR (qNMR): A primary analytical method that can determine purity with high accuracy without needing a specific reference standard of the analyte, instead using a certified internal standard.[15]
Common Impurities:
-
Starting Materials: Unreacted haloaniline or aniline.
-
Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. These are common impurities and can complicate NMR spectra.[14]
-
Hydrolysis Products: Protodeboronation can lead to the formation of the parent aniline.
-
Homocoupling Products: Biphenyl species can form as side products during the borylation reaction.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. 3-アミノフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Aminophenylboronic acid polymer nanoparticles for quantitation of glucose and for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Iridium/Bipyridine-Catalyzed ortho-Selective C-H Borylation of Phenol and Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Borylation directed borylation of N -alkyl anilines using iodine activated pyrazaboles - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04269C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Optimizing Suzuki Coupling Reactions: A Comparative Yield Analysis
For the modern chemist engaged in the intricate dance of molecule synthesis, particularly within the fast-paced environments of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance has cemented its place in the synthetic chemist's arsenal. However, the sheer number of variables in a Suzuki coupling can make optimization a formidable task. The choice of catalyst, ligand, base, and solvent all profoundly influence the reaction's yield, rate, and even its feasibility with challenging substrates.
This guide provides an in-depth comparative analysis of different Suzuki coupling conditions, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions and streamline their synthetic endeavors. We will move beyond a simple recitation of protocols to explain the underlying principles governing these choices, ensuring a robust and reproducible synthetic methodology.
The Heart of the Reaction: The Palladium Catalyst and Its Ligand Escort
The palladium catalyst is the engine of the Suzuki coupling, and the ligand is its sophisticated guidance system. The electronic and steric properties of the ligand directly impact the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Generally, bulky, electron-rich ligands are favored as they promote the formation of the active monoligated palladium(0) species, accelerate the oxidative addition of the organic halide, and facilitate the final, often product-releasing, reductive elimination step.[1][2]
Phosphine Ligands vs. N-Heterocyclic Carbenes (NHCs): A Tale of Two Ligand Classes
For decades, phosphine ligands have been the workhorses of Suzuki couplings. The advent of bulky, electron-rich biaryl phosphines, such as those from the Buchwald and Fu groups, revolutionized the field, enabling the use of less reactive aryl chlorides.[3] More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative, often exhibiting superior stability and activity, particularly with sterically demanding substrates.[4][5]
dot
Caption: A conceptual comparison of Phosphine and NHC ligands in Suzuki coupling.
Comparative Yield Analysis: Phosphine vs. NHC Ligands
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 1 | 98 | [1] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Methanol/THF | RT | - | 84 | [6][7] |
| 4-Chlorotoluene | Phenylboronic acid | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | [8] |
| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 120 (Microwave) | 0.17 | >95 | [1] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 100 | 1 | 97 | [1] |
As the data illustrates, both modern phosphine ligands (SPhos, XPhos) and NHC-based systems can achieve excellent yields, even with challenging aryl chlorides. The choice of ligand is often substrate-dependent, and for particularly hindered substrates, NHC ligands may offer an advantage.[5]
The Unsung Hero: The Role and Choice of Base
The base is a critical, albeit sometimes underappreciated, component of the Suzuki coupling. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium center.[9][10] There are two prevailing mechanistic pathways for this activation: the boronate pathway and the hydroxide pathway.[8]
Comparative Yield Analysis of Different Bases
The following table summarizes the performance of various bases in the Suzuki coupling of 4-bromotoluene with phenylboronic acid, demonstrating the significant impact of base selection on reaction efficiency.
| Base | Solvent | Catalyst / Ligand | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 2 | 98 | [9][11] |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 2 | 95 | [9] |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 2 | 92 | [9] |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 2 | 90 | [9] |
| NaOH | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 2 | 70 | [9] |
| TEA (Triethylamine) | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 2 | 40 | [9] |
Inorganic bases such as carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under these conditions.[9] For reactions involving nitrogen-containing heterocycles, potassium phosphate (K₃PO₄) is often a superior choice.[8] Cesium carbonate (Cs₂CO₃), while more expensive, can be highly effective for challenging couplings due to its higher solubility in organic solvents.[12]
The Reaction Environment: Solvent Effects
The solvent plays a multifaceted role in the Suzuki coupling, influencing the solubility of reactants and reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle. While traditional Suzuki couplings are performed in organic solvents like toluene, THF, or dioxane, the development of aqueous Suzuki couplings represents a significant advancement in green chemistry.[13][14]
Aqueous vs. Organic Solvents
The ability to use water as a solvent or co-solvent is economically and environmentally advantageous.[13] Furthermore, in some cases, aqueous conditions can lead to enhanced reaction rates. The choice between an aqueous and a purely organic system often depends on the solubility of the substrates and the desired workup procedure.
dot
Caption: Decision workflow for solvent selection in Suzuki coupling.
Comparative Yield Analysis in Different Solvents
The following table illustrates the effect of the solvent on the Suzuki coupling of bromobenzene and phenylboronic acid.
| Solvent | Base | Catalyst | Temp. (°C) | Yield (%) | Reference |
| DME/H₂O (2:1) | Na₂CO₃ | Pd(PPh₃)₄ | 80 | 98-100 | [1] |
| Ethanol/H₂O (1:1) | Na₂CO₃ | Pd(PPh₃)₄ | 80 | 98-100 | [1] |
| Isopropanol/H₂O (1:1) | Na₂CO₃ | Pd(PPh₃)₄ | 80 | 98-100 | [1] |
| THF/H₂O (3:1) | Na₂CO₃ | Pd(PPh₃)₄ | Reflux | 95 | [15] |
| Toluene | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 98 | [1] |
The data shows that various aqueous solvent mixtures can provide excellent yields, often comparable to or even exceeding those in purely organic solvents.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental protocols are provided below for representative Suzuki-Miyaura coupling reactions.
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Chloride with a Buchwald Ligand
This protocol is a representative example for the coupling of an aryl chloride with an arylboronic acid using a palladium acetate/SPhos catalyst system.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, and potassium phosphate.
-
Add the palladium acetate and SPhos.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for the required time (typically 1-4 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling with an NHC-Palladium Precatalyst in an Aqueous System
This protocol is a general procedure for the coupling of an aryl chloride with a boronic acid using a [Pd(IPr)(cinnamyl)Cl] catalyst in a dioxane/water mixture.[8]
Materials:
-
Aryl chloride (0.5 mmol)
-
Boronic acid (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (0.55 mmol)
-
[Pd(IPr)(cinnamyl)Cl] catalyst (0.0025 mmol, 0.5 mol%)
-
Ethanol (0.5 mL)
-
Distilled water (0.5 mL)
Procedure:
-
In a vial equipped with a stirring bar and sealed with a screw cap, add the boronic acid, K₂CO₃, and the aryl chloride.
-
Add a solution of the [Pd(IPr)(cinnamyl)Cl] catalyst in ethanol.
-
Add distilled water to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 2 hours).
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis. Optimizing this reaction requires a careful consideration of the interplay between the palladium catalyst, ligand, base, and solvent. While bulky, electron-rich phosphine ligands have been the traditional choice, N-heterocyclic carbenes offer a robust alternative, particularly for challenging substrates. The selection of a suitable inorganic base, such as a carbonate or phosphate, is crucial for activating the boronic acid and driving the reaction to completion. Furthermore, the use of aqueous solvent systems not only aligns with the principles of green chemistry but can also enhance reaction efficiency. By understanding the roles of these key components and utilizing the comparative data and protocols provided in this guide, researchers can confidently and efficiently harness the full potential of the Suzuki coupling reaction in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Metabolic Stability of (2-Amino-4,5-difluorophenyl)boronic Acid Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of unique chemical moieties is paramount to overcoming the hurdles of drug development. The (2-Amino-4,5-difluorophenyl)boronic acid scaffold presents a compelling starting point for novel therapeutics, combining the metabolic-stability-enhancing properties of fluorine atoms with the versatile binding capabilities of boronic acid.[1][2][3][4] This guide provides an in-depth, comparative framework for researchers to assess the metabolic stability of compounds derived from this scaffold, a critical step in the early stages of drug discovery.[5][6][7]
The inherent chemical characteristics of this scaffold offer several potential advantages. The presence of fluorine can significantly enhance metabolic stability by strengthening the C-F bond compared to a C-H bond, effectively blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][8][9][10] Furthermore, the boronic acid group, a bioisostere of carboxylic acids and other functional groups, can modulate physicochemical properties and binding interactions, potentially leading to improved potency and selectivity.[3][4][11][12][13] However, these theoretical advantages must be rigorously validated through empirical testing.
This guide will detail the essential in vitro assays required to profile the metabolic fate of these compounds, focusing on liver microsome stability and CYP450 inhibition assays. We will explore the causality behind experimental choices and provide a framework for comparing the metabolic stability of novel this compound derivatives against relevant benchmarks, such as non-fluorinated or carboxylic acid-containing analogues.
Part 1: The Cornerstone of ADME-Tox: The Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint).[6][14] This subcellular fraction contains a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[14][15] The metabolic stability of a compound in this assay is a strong indicator of its in vivo half-life and bioavailability.[5][7]
Experimental Rationale
The assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes and a necessary cofactor, NADPH. The data generated allows for the calculation of key pharmacokinetic parameters, including in vitro half-life (t1/2) and intrinsic clearance (CLint).[5][16] A compound that is rapidly metabolized will have a short half-life and high clearance, potentially leading to insufficient in vivo exposure. Conversely, a highly stable compound might accumulate, leading to off-target effects.[7]
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of a test compound derived from this compound.
1. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Liver Microsomes: Human liver microsomes are recommended for predicting human metabolism. Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C immediately before use and dilute to a final protein concentration of 1 mg/mL in the phosphate buffer. Keep on ice.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[17][18] This system ensures a constant supply of the essential cofactor, NADPH.
-
Positive Control Compounds: Include compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) to validate the assay performance.
-
Stopping Solution: Acetonitrile containing an internal standard (a compound with similar analytical properties to the test compound but not present in the reaction).
2. Incubation Procedure:
-
Pre-warm the phosphate buffer, diluted microsomes, and NRS to 37°C.
-
In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM. Gently mix.
-
Initiate the metabolic reaction by adding the pre-warmed NRS to the wells. The final reaction volume is typically 200 µL.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold stopping solution.[14] This terminates the enzymatic reaction and precipitates the proteins.
-
Include a negative control where the NRS is replaced with buffer to account for non-enzymatic degradation.
3. Sample Analysis:
-
Centrifuge the plate with the terminated reactions to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
Data Analysis and Interpretation
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .
Comparative Data Presentation
The results should be tabulated to allow for easy comparison between the this compound derivative and its analogues.
| Compound | Analogue Type | t1/2 (min) | CLint (µL/min/mg protein) |
| Test Compound A | This compound derivative | 45 | 15.4 |
| Analogue B | Non-fluorinated boronic acid | 20 | 34.7 |
| Analogue C | Difluorinated carboxylic acid | 55 | 12.6 |
| Analogue D | Non-fluorinated carboxylic acid | 15 | 46.2 |
| Verapamil | High-clearance control | < 10 | > 69.3 |
| Warfarin | Low-clearance control | > 60 | < 11.6 |
This comparative data allows for a clear assessment of the impact of the difluoro and boronic acid moieties on metabolic stability.
Caption: Workflow for Liver Microsomal Stability Assay
Part 2: Probing Drug-Drug Interaction Potential: The CYP450 Inhibition Assay
While metabolic stability is crucial, it is equally important to determine if a compound inhibits CYP enzymes.[19] CYP inhibition can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another, potentially leading to toxicity.[20][21] Boronic acids are known to interact with the active sites of certain enzymes, making this assessment particularly relevant.[4]
Experimental Rationale
This assay evaluates the potential of a test compound to inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[21] This is typically done by incubating the test compound with human liver microsomes and a specific probe substrate for each CYP isoform. The formation of the metabolite of the probe substrate is measured, and a decrease in its formation indicates inhibition by the test compound.[22]
Detailed Experimental Protocol: CYP450 Inhibition Assay
1. Preparation of Reagents:
-
Test Compound Dilutions: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetonitrile) to cover a range of concentrations (e.g., 0.1 to 100 µM).
-
Human Liver Microsomes: Prepare as described in the microsomal stability assay.
-
CYP Isoform-Specific Probe Substrates: Use a cocktail of probe substrates, each specific for a particular CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.).
-
NADPH Regenerating System (NRS): Prepare as previously described.
-
Positive Control Inhibitors: Include known potent inhibitors for each CYP isoform to validate the assay (e.g., Furafylline for CYP1A2).
-
Stopping Solution: Acetonitrile containing an internal standard.
2. Incubation Procedure:
-
In a 96-well plate, pre-incubate the test compound at various concentrations with the human liver microsomes and buffer at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the probe substrate cocktail and the NRS.
-
Incubate for a specific time that is within the linear range of metabolite formation for all substrates.
-
Terminate the reaction by adding the cold stopping solution.
3. Sample Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation, supernatant transfer).
-
Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite for each probe substrate.
Data Analysis and Interpretation
-
For each CYP isoform, plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
Comparative Data Presentation
The IC50 values provide a quantitative measure of the inhibitory potential of the compound against each CYP isoform.
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Test Compound A | > 100 | 25.3 | > 100 | 85.1 | 15.8 |
| Analogue B | > 100 | 18.9 | > 100 | 70.4 | 12.3 |
| Analogue C | > 100 | 45.6 | > 100 | > 100 | 35.2 |
Generally, an IC50 value > 10 µM is considered low risk for clinically relevant DDIs, although this depends on the expected therapeutic concentration of the drug.
Caption: Workflow for CYP450 Inhibition Assay
Conclusion and Future Directions
This guide provides a robust framework for assessing the metabolic stability and DDI potential of novel compounds derived from this compound. By systematically applying these in vitro assays, researchers can gain critical insights into the ADME properties of their compounds at an early stage. The strategic placement of fluorine atoms on the phenyl ring is hypothesized to enhance metabolic stability, and the data generated from the liver microsomal stability assay will directly test this hypothesis when compared to non-fluorinated analogues. Furthermore, the CYP450 inhibition assay is essential for de-risking compounds containing a boronic acid moiety, which has the potential to interact with enzyme active sites.
The data generated from these studies are not only crucial for lead optimization but also form a vital part of the data package required for advancing a compound into further preclinical and clinical development. By understanding the metabolic profile of these unique compounds, researchers can make more informed decisions, ultimately accelerating the path to new and effective therapeutics.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. mdpi.com [mdpi.com]
- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-based discovery of a boronic acid bioisostere of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nuvisan.com [nuvisan.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. criver.com [criver.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of (2-Amino-4,5-difluorophenyl)boronic acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper management, from initial handling to final disposal, is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (2-Amino-4,5-difluorophenyl)boronic acid, grounding procedural guidance in the fundamental principles of chemical safety and regulatory standards. Our objective is to empower you with the expertise to manage this compound responsibly, ensuring the integrity of your work and the safety of your laboratory environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from closely related structural analogs, such as 2,3- and 2,4-Difluorophenylboronic acid. This proactive risk assessment is not just a regulatory formality; it is the foundation upon which all safe handling and disposal protocols are built. The presence of the difluorophenyl and boronic acid moieties suggests specific toxicological endpoints that demand respect.
The primary hazards associated with this class of compounds are irritant properties.[1][2] Contact with skin, eyes, or mucous membranes can elicit an inflammatory response. Inhalation of the powdered solid can lead to respiratory tract irritation.[1] Therefore, all handling and disposal steps are designed to minimize or eliminate exposure through these routes.
Hazard Profile: this compound (Inferred)
| Hazard Classification (GHS) | Code | Description | Causality and Experimental Relevance |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | The acidic nature of the boronic acid group and the reactivity of the fluorinated aromatic ring can disrupt skin integrity upon contact. This necessitates the use of appropriate gloves and a lab coat. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Direct contact with eye tissue can cause significant inflammation and potential damage. This underscores the mandatory use of safety glasses or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] | Fine powders can be easily aerosolized. Inhalation can irritate the sensitive tissues of the respiratory tract, making work in a fume hood essential. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[3] Under no circumstances should this compound or its residues be disposed of in standard trash or flushed down the sanitary sewer.[1]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of the protocol, designed to prevent accidental exposure.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid waste or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Do Not Mix: Never mix this compound waste with incompatible materials. Pay special attention to:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Strong Acids or Bases: While boronic acids are themselves acidic, mixing with strong acids or bases can catalyze decomposition or other unknown hazardous reactions.[4]
-
-
Dedicated Waste Streams: Designate a specific waste stream for halogenated organic compounds, if required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Waste Collection and Containment
Collect all waste materials that have come into contact with this compound in appropriately labeled, dedicated hazardous waste containers.
-
Solid Waste:
-
Carefully sweep up any un-used or residual solid this compound.
-
Place the solid waste into a wide-mouthed, sealable container made of a chemically compatible material (e.g., high-density polyethylene - HDPE).
-
Also include any contaminated consumables such as weighing papers, gloves, and disposable lab wipes in this container.
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a sealable, compatible liquid waste container (e.g., a glass or HDPE bottle).
-
Use a funnel to prevent spills during transfer.
-
Indicate the solvent and approximate concentration of the boronic acid on the label.
-
-
Empty Container Decontamination:
-
The original container of this compound must be decontaminated before it can be considered non-hazardous.
-
Perform a triple rinse with a suitable solvent (e.g., acetone or methanol) inside a chemical fume hood.
-
Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste.
-
Subsequent rinses should also be collected as hazardous waste, in accordance with your institution's EHS guidelines.
-
After the triple rinse and allowing the container to dry completely, deface or remove the original label. The clean container can then be disposed of in the appropriate recycling stream (e.g., glass or plastic recycling).
-
Step 4: Labeling and Storage
Proper labeling and temporary storage are vital for safety and regulatory compliance.
-
Labeling: Clearly label the hazardous waste container with:
-
The words "Hazardous Waste "
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The accumulation start date
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic, pending collection by your institution's EHS personnel or a licensed hazardous waste disposal contractor.
Spill Management: An Emergency Response Protocol
In the event of a spill, a calm and methodical response is essential.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.
-
Control and Contain: Prevent the spilled material from entering drains or waterways.[1] For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Place all spilled material and contaminated absorbent into a sealable container and label it as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
Report: Ensure the spill is officially reported according to your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the logical process for handling and disposing of this compound and its associated waste streams.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Excellence
The responsible disposal of this compound is a critical component of the research process. By understanding the chemical's hazards, adhering to a systematic disposal protocol, and preparing for potential spills, you contribute to a culture of safety and environmental responsibility. This guide serves as a foundational document, but it is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most current regulatory standards. Your diligence in these practices not only protects you and your colleagues but also upholds the integrity and excellence of your scientific endeavors.
References
A Senior Application Scientist's Guide to the Safe Handling of (2-Amino-4,5-difluorophenyl)boronic acid
For researchers and professionals in the dynamic field of drug development, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, in-depth procedural guidance for the safe handling of (2-Amino-4,5-difluorophenyl)boronic acid, a compound of increasing interest in medicinal chemistry. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of comprehensive safety and build a trusted resource for the scientific community.
Hazard Identification and Risk Assessment: Understanding the "Why"
These compounds are typically classified as:
-
Skin Irritants: Capable of causing redness, itching, and inflammation upon contact.[1][2][5]
-
Serious Eye Irritants: May cause significant and potentially damaging irritation to the eyes.[1][2][5]
-
Respiratory Tract Irritants: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][2][5]
Furthermore, it is crucial to acknowledge a broader concern within the boronic acid class of compounds. Recent studies have indicated that some boronic acids and their derivatives may exhibit mutagenic properties.[6] This potential for genotoxicity necessitates a higher level of precaution and underscores the importance of minimizing all routes of exposure.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize the risk of exposure at the source.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid form or preparing solutions, must be conducted within a certified chemical fume hood.[7][8] This is critical for preventing the inhalation of airborne particles and containing any potential spills. The fume hood's performance should be regularly verified.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[10][11]
-
Accessible Safety Equipment: A safety shower and eyewash station must be readily accessible and unobstructed in the immediate vicinity of where the compound is being handled.[8]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following table outlines the minimum required PPE for handling this compound. It is imperative that PPE is selected based on the specific tasks being performed and is inspected for integrity before each use.[12]
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield worn over safety goggles is recommended when there is a significant risk of splashes.[11][12] | Protects the eyes from dust particles and splashes of solutions containing the compound. Standard safety glasses do not provide a sufficient seal against chemical splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory.[8] Consider double-gloving for added protection, especially during weighing and transfer operations. | Prevents skin contact. Gloves should be inspected for tears or punctures before use and changed immediately if contamination is suspected. Hands should be washed thoroughly after removing gloves.[8][9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are also mandatory.[8][12] | Protects the skin from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | For handling the solid compound where dust generation is possible, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) is recommended.[8] | Minimizes the risk of inhaling fine particles that can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your experiment.
Preparation and Pre-Handling
-
Designate a Work Area: Clearly define the area within the fume hood where the handling will take place. Ensure it is clean and uncluttered.[8]
-
Assemble all Materials: Before introducing the this compound, gather all necessary equipment, such as spatulas, weighing paper, solvents, and glassware.
-
Verify Safety Equipment: Confirm that the safety shower and eyewash station are accessible and functional.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
Handling the Compound
The following diagram illustrates the recommended workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
Post-Handling and Decontamination
-
Clean the Work Area: Wipe down the designated work surface in the fume hood with an appropriate solvent to remove any residual chemical.
-
Decontaminate Glassware: Thoroughly clean all glassware and equipment used. The initial rinse should be collected as hazardous waste.[7]
-
Doffing PPE: Remove personal protective equipment in a manner that avoids cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work, even if gloves were worn.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Unused this compound and any materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound and the initial rinses of contaminated glassware must be collected in a separate, clearly labeled, and sealed container for liquid hazardous waste.[7]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be disposed of down the drain.[7]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.[13] Local regulations may vary.
The following flowchart outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Waste disposal decision tree.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.de [fishersci.de]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. aksci.com [aksci.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
